molecular formula C10H18O B192494 Alpha-Terpineol CAS No. 98-55-5

Alpha-Terpineol

Numéro de catalogue: B192494
Numéro CAS: 98-55-5
Poids moléculaire: 154.25 g/mol
Clé InChI: WUOACPNHFRMFPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Terpineol is a monoterpene alcohol, occurring naturally as a mixture of three isomers (alpha-, beta-, and gamma-), and is recognized for its pleasant lilac-like odor . This compound is a valued ingredient in the fragrance and flavor industry, serving as a key component in perfumes, cosmetics, soaps, and detergents, driven by consumer demand for natural products . Beyond its role as a fragrance, Terpineol possesses significant research value due to its broad spectrum of biological activities. It demonstrates potent antimicrobial properties, with a demonstrated Minimum Inhibitory Concentration (MIC) of 0.64 mg/mL against Shigella boydii , disrupting bacterial cell walls and energy metabolism . Its bioactivity extends to anti-inflammatory, analgesic, and antioxidant effects, making it a compound of interest for pharmaceutical research . Recent studies highlight its potential in managing neuropathic pain and its anticonvulsant, antihypertensive, and anticancer properties, positioning it as a promising candidate for therapeutic development . Research into its mechanism suggests it may inhibit key enzymes like α-amylase and α-glucosidase, indicating potential for diabetes management research . In application, Terpineol is also used as a solvent in the manufacturing of resins and as a component in eco-friendly cleaning solutions and agricultural formulations for its insecticidal properties . The global market for Terpineol is experiencing steady growth, with a projected Compound Annual Growth Rate (CAGR) of around 4.9% to 5.5%, fueled by expanding applications in the pharmaceutical, cosmetic, and flavor sectors . Leading global suppliers include Foreverest Resources Ltd., EcoGreen International Group Limited, and Socer Brasil, among others . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOACPNHFRMFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68540-43-2 (hydrochloride salt)
Record name alpha-Terpineol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5026625
Record name alpha-Terpineol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5026625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour
Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Terpineol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3593
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name alpha-Terpineol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

218-221 °C
Record name alpha-Terpineol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)
Record name alpha-Terpineol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name alpha-Terpineol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.935 at 20 °C/20 °C, 0.930-0.936
Record name alpha-Terpineol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name alpha-Terpineol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C
Record name alpha-Terpineol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3593
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name alpha-Terpineol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless solid, Pure alpha-isomer is white, crystalline powder

CAS No.

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1
Record name α-Terpineol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Terpineol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terpineol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terpineol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terpineol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15956
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name p-Menth-1-en-8-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Menth-1-en-8-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Terpineol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5026625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-menth-1-en-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-menth-1-en-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-TERPINEOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21334LVV8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name alpha-Terpineol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C
Record name alpha-Terpineol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to Sourcing and Extracting α-Terpineol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of alpha-terpineol (α-terpineol), a monoterpenoid alcohol of significant interest in pharmaceutical and scientific research. The document details the primary extraction and purification methodologies, presenting quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

Natural Occurrences of α-Terpineol

This compound is a naturally occurring compound found in the essential oils of over 150 plant species.[1] Its pleasant lilac-like aroma has led to its widespread use in the fragrance and cosmetics industries.[2][3] Beyond its aromatic properties, α-terpineol exhibits a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, making it a valuable molecule for drug discovery and development.[4][5][6]

The concentration of α-terpineol in essential oils can vary significantly depending on the plant species, geographical location, harvest time, and the part of the plant used. Key botanical sources rich in α-terpineol are summarized in the table below.

Plant Species (Common Name)Plant Partα-Terpineol Content in Essential Oil (%)Reference(s)
Melaleuca alternifolia (Tea Tree)Leaves1.5 - 8.0[7][8]
Eucalyptus speciesLeaves4.4 - 5.74[9][10]
Pinus species (Pine)OilHigh concentrations[11][12]
Origanum majorana (Marjoram)-Up to 73[5]
Salvia sclarea (Clary Sage)-Up to 47.4[5]
Lavandula angustifolia (Lavender)Flowers1.10 (Microwave-assisted extraction)[13]
Cinnamomum longepaniculatumLeavesHigh concentrations[14]

Extraction Methodologies

The extraction of α-terpineol from its natural sources is a critical step in obtaining a high-purity compound for research purposes. The choice of extraction method depends on factors such as the starting plant material, desired yield and purity, and the scale of the operation. The most common methods employed are steam distillation, solvent extraction, and supercritical fluid extraction (SFE).

Steam Distillation

Steam distillation is the most traditional and widely used method for extracting essential oils from plant materials.[12][15] It is particularly suitable for volatile compounds like α-terpineol that are immiscible with water.

  • Preparation of Plant Material: Freshly harvested or dried leaves of Melaleuca alternifolia are loaded into the still. For laboratory-scale extraction, approximately 154 g of plant material can be used.[16]

  • Apparatus Setup: A Clevenger-type apparatus is commonly used. The plant material is placed in a flask, and water is added.

  • Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, causing the volatile oils to vaporize. The mixture of steam and essential oil vapor is then passed through a condenser.

  • Collection: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their immiscibility, the essential oil and water form distinct layers, allowing for easy separation.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Yield and Duration: The distillation is typically carried out for a period of 2 to 3 hours.[6] A yield of approximately 2.12% of essential oil can be expected from the plant material.[16]

Diagram: Experimental Workflow for Steam Distillation

Steam_Distillation_Workflow Plant_Material Plant Material (e.g., Melaleuca leaves) Still Steam Distillation Apparatus Plant_Material->Still Loading Condenser Condenser Still->Condenser Steam and Vapor Separator Separatory Funnel Condenser->Separator Condensate Drying Drying (Anhydrous Na2SO4) Separator->Drying Oil Layer Essential_Oil α-Terpineol Rich Essential Oil Drying->Essential_Oil Purified Oil

Caption: Workflow for Steam Distillation of Essential Oils.

Solvent Extraction

Solvent extraction is another common method that utilizes organic solvents to dissolve the essential oil from the plant matrix. This method can be advantageous for obtaining a higher yield of essential oil compared to steam distillation.[12]

  • Preparation of Plant Material: Raw pine material is cleaned, dried, and ground to increase the surface area for extraction.

  • Extraction: The prepared material is placed in an extraction vessel, and a suitable solvent (e.g., hexane, ethanol) is added.[12] The mixture is then agitated and heated to facilitate the dissolution of the essential oil. For optimal extraction of terpenoids from pine, a 1:1 hexane/acetone solvent system at 22°C for 1 hour can be effective.[17]

  • Filtration: The mixture is filtered to separate the solid plant material from the solvent containing the dissolved essential oil.

  • Solvent Removal: The solvent is removed from the extract, typically using a rotary evaporator under reduced pressure, to yield the concentrated essential oil.

  • Yield: Solvent extraction can produce higher yields of absolutes compared to steam distillation.[12]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a more modern and "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[3] SFE offers advantages such as high selectivity, shorter extraction times, and the absence of organic solvent residues in the final product.

  • Preparation of Plant Material: Milled Eucalyptus globulus bark (approximately 30 g) is packed into the extraction vessel.[18]

  • Extraction Parameters:

    • Pressure: 100-220 bar[18]

    • Temperature: 40°C[18]

    • CO₂ Flow Rate: 12.5 g/min [18]

    • Co-solvent: Ethanol (5-8% wt) can be added to modify the polarity of the supercritical CO₂ and enhance the extraction of certain compounds.[18]

  • Extraction Process: Supercritical CO₂ is passed through the plant material, dissolving the essential oils.

  • Separation: The pressure is then reduced, causing the CO₂ to return to its gaseous state and leaving behind the extracted oil, which is collected in a separator.

  • Yield: The extraction yield can range from 0.48% to 1.76% (wt), with higher pressures generally leading to higher yields.[18]

Purification Techniques

The crude essential oil obtained from the initial extraction often contains a mixture of various compounds. To isolate α-terpineol for specific research applications, further purification is necessary. Fractional distillation and column chromatography are the two primary methods used for this purpose.

Fractional Distillation

Fractional distillation is a technique used to separate a mixture of liquids with different boiling points.[19] Since α-terpineol has a specific boiling point (approximately 217-218 °C), it can be separated from other components of the essential oil.

  • Apparatus Setup: A fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, and receiving flasks, is assembled.

  • Distillation: The crude pine oil is heated in the distillation flask. The vapors rise through the fractionating column, where a temperature gradient is established.

  • Fraction Collection: Components with lower boiling points will vaporize and condense higher up the column and be collected first. The fraction containing α-terpineol is collected at its specific boiling point range (e.g., 214-220°C).[20] The process is often carried out under reduced pressure to lower the boiling points and prevent thermal degradation of the compounds.[20]

  • Purity: This method can yield substantially pure α-terpineol.[20]

Column Chromatography

Column chromatography is a versatile technique for separating individual components from a mixture based on their differential adsorption to a stationary phase.[21]

  • Column Preparation: A glass column is packed with a suitable adsorbent, typically silica gel.[22]

  • Sample Loading: The crude essential oil is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

  • Elution: A solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. For the purification of α-terpineol from pine nodular branch extract, a petroleum ether:ethyl acetate (20:1) eluent can be used.[22]

  • Fraction Collection: The eluent is collected in a series of fractions.

  • Analysis: Each fraction is analyzed (e.g., by GC-MS) to identify the one containing pure α-terpineol.

  • Purity: This method can yield α-terpineol with a purity of over 95.0%.[22]

Quantitative Data Summary

The following tables summarize the quantitative data on the yield of essential oils and the content of α-terpineol from various natural sources using different extraction methods.

Table 1: Yield of Essential Oil from Different Natural Sources and Extraction Methods

Plant SpeciesExtraction MethodYield (%)Reference(s)
Melaleuca alternifoliaSteam Distillation2.12[16]
Melaleuca alternifoliaSolvent Extraction (Petroleum Ether)1.06 (w/w)[23]
Eucalyptus camaldulensisSteam Distillation0.2514 (w/w)[10]
Eucalyptus globulusSupercritical Fluid Extraction (220 bar)1.76 (wt)[18]
Eucalyptus leavesSteam Distillation0.8[24]
Juniperus scopulorumSteam Distillation (240 min)0.77[25]
Lavandula angustifoliaSupercritical CO₂ Extraction2.94[13]

Table 2: α-Terpineol Content in Essential Oils from Various Sources

Plant SpeciesExtraction Methodα-Terpineol Content (%)Reference(s)
Melaleuca alternifoliaSteam Distillation6.91[7]
Eucalyptus speciesSteam Distillation4.4[10]
Lavandula angustifoliaMicrowave-assisted Extraction1.10[13]

Biological Activity and Signaling Pathways

α-Terpineol's therapeutic potential stems from its interaction with various biological pathways. Understanding these mechanisms is crucial for its application in drug development.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is linked to various diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[4] Research has shown that α-terpineol can inhibit the activation of NF-κB.[1][26] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4] α-Terpineol has been shown to inhibit the translocation of NF-κB into the nucleus in a dose-dependent manner.[1]

Diagram: Inhibition of the NF-κB Signaling Pathway by α-Terpineol

NFkB_Pathway_Inhibition cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., TNFα, IL-1) IKK IKK Complex Cytokines->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB IkB_p p-IκB IkB->IkB_p NFkB_inactive NF-κB NFkB_inactive->IkB_NFkB NFkB_active NF-κB NFkB_inactive->NFkB_active Translocation IkB_NFkB->NFkB_inactive Releases Degradation IκB Degradation IkB_p->Degradation DNA DNA NFkB_active->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription alpha_Terpineol α-Terpineol alpha_Terpineol->NFkB_inactive Inhibits Translocation

Caption: α-Terpineol inhibits the translocation of NF-κB to the nucleus.

Antimicrobial Activity: Disruption of Bacterial Cell Membrane

α-Terpineol exhibits broad-spectrum antimicrobial activity against various pathogens.[11] One of its primary mechanisms of action is the disruption of the bacterial cell membrane integrity.[27] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[11]

Diagram: Mechanism of Bacterial Cell Membrane Disruption by α-Terpineol

Membrane_Disruption cluster_before Intact Bacterial Cell cluster_after After α-Terpineol Treatment alpha_Terpineol α-Terpineol Membrane_intact Outer Membrane Peptidoglycan Inner Membrane alpha_Terpineol->Membrane_intact Interaction Membrane_disrupted Disrupted Outer Membrane Peptidoglycan Permeabilized Inner Membrane Membrane_intact->Membrane_disrupted Disruption Cytoplasm_intact Cytoplasm (Ions, ATP, etc.) Leakage Leakage of Intracellular Components Membrane_disrupted->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: α-Terpineol disrupts the bacterial cell membrane, leading to cell death.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, extraction methods, and purification techniques for α-terpineol. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. The elucidation of its biological mechanisms, such as the inhibition of the NF-κB pathway and the disruption of bacterial cell membranes, underscores the therapeutic potential of α-terpineol and encourages further investigation into its diverse applications.

References

An In-depth Technical Guide to Alpha-Terpineol Biosynthesis Pathways in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Alpha-terpineol is a monoterpene alcohol of significant interest due to its pleasant lilac-like aroma and various biological activities, making it a valuable compound in the fragrance, flavor, and pharmaceutical industries.[1][2] In plants, its biosynthesis is a complex process originating from primary metabolism and culminating in a specialized enzymatic reaction. This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to this compound, presents quantitative data on its production in various plant species, and details the experimental protocols necessary for its study. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying mechanisms.

Core Biosynthesis Pathways

The formation of this compound, like all terpenoids, begins with the synthesis of the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3][4][5] Plants utilize two distinct pathways for the synthesis of these precursors, which are spatially separated within the cell.

1.1. Universal Terpenoid Precursors: The MVA and MEP Pathways

  • The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway primarily utilizes acetyl-CoA to produce IPP and DMAPP. It is the main source of precursors for sesquiterpenes (C15) and triterpenes (C30).[4][6][7]

  • The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate and glyceraldehyde 3-phosphate as substrates. The MEP pathway is the predominant route for the biosynthesis of monoterpenes (C10), such as this compound, and diterpenes (C20) in most plants.[4][7][8]

The segregation of these pathways allows for independent regulation of different classes of terpenoids. The universal precursors IPP and DMAPP are then condensed to form larger prenyl diphosphates.

Figure 1: Overview of Terpenoid Precursor Biosynthesis

1.2. Geranyl Diphosphate (GPP) Formation

The direct precursor for all monoterpenes is the ten-carbon molecule geranyl diphosphate (GPP).[4] It is formed through a head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPP synthase (GPPS).

1.3. The α-Terpineol Synthase (α-TPS) Catalyzed Reaction

The final and committing step in this compound biosynthesis is the conversion of GPP, which is catalyzed by the enzyme α-terpineol synthase (α-TPS), a member of the terpene synthase (TPS) family.[8][9] The reaction proceeds through a series of carbocation intermediates, showcasing a complex enzymatic mechanism.

The generally accepted mechanism involves the following steps:

  • Ionization: The process begins with the departure of the pyrophosphate group from GPP, resulting in the formation of an acyclic geranyl cation.[10][11]

  • Isomerization: This highly reactive geranyl cation rapidly isomerizes to the more stable tertiary linalyl cation.[10][12]

  • Cyclization: The linalyl cation undergoes an intramolecular electrophilic addition (cyclization) to form the pivotal α-terpinyl cation, a common intermediate for many cyclic monoterpenes.[10][11]

  • Termination: The reaction is terminated by the nucleophilic attack of a water molecule on the α-terpinyl cation, followed by deprotonation to yield the final product, this compound.[10][13]

Plant species can produce different stereoisomers of this compound. For example, (-)-α-terpineol synthase has been characterized from Vitis vinifera (grape), while (+)-α-terpineol synthase has been identified in Santalum album (sandalwood).[14][15][16]

Alpha_Terpineol_Biosynthesis Figure 2: this compound Biosynthesis from GPP cluster_enzyme α-Terpineol Synthase (α-TPS) Active Site gpp Geranyl Diphosphate (GPP) geranyl_cation Geranyl Cation gpp->geranyl_cation Ionization (-PPi) Catalyzed by α-TPS linalyl_cation Linalyl Cation geranyl_cation->linalyl_cation Isomerization terpinyl_cation α-Terpinyl Cation linalyl_cation->terpinyl_cation Cyclization alpha_terpineol α-Terpineol terpinyl_cation->alpha_terpineol Hydration (+H₂O) & Deprotonation Experimental_Workflow Figure 3: Experimental Workflow for TPS Characterization start Plant Tissue with Target Compound mining 1. Gene Discovery (Transcriptome Mining, Homology Search) start->mining cloning 2. cDNA Cloning (PCR Amplification) mining->cloning invitro_exp 3a. In Vitro Assay cloning->invitro_exp invivo_exp 3b. In Vivo Assay cloning->invivo_exp expression Heterologous Expression (e.g., E. coli) invitro_exp->expression purification Protein Purification (e.g., Ni-NTA) expression->purification assay Enzyme Assay (+ GPP, Mg²⁺) purification->assay analysis 4. Product Analysis (GC-MS) assay->analysis agro Agrobacterium-mediated Transient Expression (e.g., N. benthamiana) invivo_exp->agro agro->analysis end Functional Characterization analysis->end

References

A Comprehensive Review of the Pharmacological Properties of Alpha-Terpineol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-terpineol, a naturally occurring monoterpene alcohol found in various essential oils, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive review of the pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, anticonvulsant, antimicrobial, and analgesic effects, as well as its impact on skin permeability. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and therapeutic application of this promising natural compound.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action is primarily attributed to the inhibition of pro-inflammatory cytokines and the modulation of key signaling pathways.

Quantitative Data: Anti-inflammatory Activity
Experimental ModelOrganism/Cell LineTreatment/ConcentrationObserved EffectReference
Lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophagesMus musculus1-10 µMInhibition of the NF-κB signaling pathway.
Carrageenan-induced pleurisyMus musculus25, 50, or 100 mg/kg (i.p.)Significant inhibition of neutrophil influx.
LPS-induced nitrite production in murine macrophagesMus musculus1, 10, and 100 µg/mLSignificant reduction (p < 0.01) in nitrite production.
Carrageenan-induced mechanical hypernociceptionMus musculus25, 50, or 100 mg/kg (i.p.)Inhibition of mechanical hypernociception.
TNF-α-induced mechanical hypernociceptionMus musculus25, 50, or 100 mg/kg (i.p.)Inhibition of mechanical hypernociception.
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the induction of inflammation in a mouse model to evaluate the anti-inflammatory potential of this compound.

Materials:

  • This compound

  • Carrageenan solution (1% w/v in sterile saline)

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Pletismometer

  • Male Swiss mice (25-30 g)

Procedure:

  • Acclimatize mice to the laboratory environment for at least one week.

  • Fast the mice for 12 hours before the experiment with free access to water.

  • Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle intraperitoneally (i.p.).

  • After 30 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Calculate the percentage of paw edema inhibition for each group compared to the vehicle-treated control group.

Signaling Pathway: Inhibition of NF-κB

This compound exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates alpha_terpineol This compound alpha_terpineol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

NF-κB signaling pathway inhibition by this compound.

Antioxidant Properties

This compound exhibits notable antioxidant activity, which contributes to its overall pharmacological profile. This activity has been quantified using various standard assays.

Quantitative Data: Antioxidant Activity
AssayResultReference
Oxygen Radical Absorbance Capacity (ORAC)2.72 µmol Trolox equivalents/µmol
2,2-diphenyl-1-picrylhydrazyl (DPPH)Very low activity
Ferric Reducing Antioxidant Power (FRAP)Increased tissue antioxidant capacity in vivo
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details a common in vitro method to assess the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the this compound stock solution and the positive control in methanol.

  • In a 96-well microplate, add a specific volume of each dilution to the wells.

  • Add an equal volume of the DPPH working solution to each well.

  • Include a blank control containing only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anticancer Properties

This compound has shown promising anticancer activity against a range of cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation, often linked to the suppression of the NF-κB signaling pathway.

Quantitative Data: Anticancer Activity (IC50 Values)
Cell LineCancer TypeIC50 ValueReference
NCI-H69Small Cell Lung Carcinoma0.26 mM
HCT-116Colorectal CancerSensitive
HCT-8Colorectal CancerSensitive
HeLaCervical Cancer12.46 µg/mL
MCF-7Breast Cancer33.0 ± 5.4 μg/mL
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., NCI-H69)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

  • Prepare various concentrations of this compound in the complete cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Anticonvulsant Properties

This compound has been shown to possess anticonvulsant activity in preclinical models, suggesting its potential as a therapeutic agent for epilepsy.

Quantitative Data: Anticonvulsant Activity
Experimental ModelOrganismTreatment/Dose (i.p.)Observed EffectReference
Pentylenetetrazole (PTZ)-induced convulsionsMus musculus100 and 200 mg/kgSignificant increase in the latency to convulsions.
Maximal Electroshock (MES) testMus musculus200 and 400 mg/kgDose-dependent protection against tonic convulsions; 100% protection at 400 mg/kg.
Genetic Absence Epilepsy Rats from Strasbourg (GAERS) modelRattus norvegicusDose-dependentSignificant inhibition of seizure episodes and spikes.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is used to evaluate the efficacy of a compound in preventing the spread of seizures.

Materials:

  • This compound

  • Vehicle

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution (0.9%)

  • Male mice

Procedure:

  • Administer this compound (e.g., 100, 200, 400 mg/kg) or vehicle intraperitoneally to different groups of mice.

  • At the time of peak effect, apply a drop of topical anesthetic to the corneas of each mouse.

  • Place the corneal electrodes on the eyes

The Anti-Cancer Potential of Alpha-Terpineol: A Mechanistic Investigation in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of alpha-terpineol, a naturally occurring monoterpene alcohol, in various cancer cell lines. This compound has demonstrated significant anti-proliferative and pro-apoptotic effects, positioning it as a promising candidate for further investigation in oncology drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines

The cytotoxic and anti-proliferative activities of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Additionally, data on its effects on cell cycle distribution and apoptosis are presented.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
NCI-H69Small Cell Lung Carcinoma0.26 mM[1]
HCT-116Colorectal CancerSensitive[1]
HCT-8Colorectal CancerSensitive[1]
H69ARSmall Cell Lung Carcinoma (Resistant)Sensitive[1]
RPMI 8226/SMyelomaSensitive[1]
MCF-7Breast Cancer33.0 ± 5.4 µg/mL[2][3]
HeLaCervical Cancer12.46 µg/mL[3]
T47DBreast Cancer20.5 µg/mL[3]
Sarcoma 180Murine SarcomaReduced viability at 100, 250, 500 µg/mL[4]

Table 2: Effects of this compound on Cell Cycle and Apoptosis

Cell LineAssayEffectQuantitative DataReference
U937-GTBCell Cycle Analysis (Flow Cytometry)G0/G1 phase arrestIncrease in G0/G1 up to 55% with 3 mM α-terpineol at 24h[1]
MCF-7Cell Cycle Analysis (Flow Cytometry)Sub-G1 accumulation and S phase arrest18.59% accumulation in Sub-G1 at IC50 concentration[5]
MCF-7Apoptosis Assay (Flow Cytometry)Induction of apoptosisSignificant increase in apoptotic cells[2]
MCF-7Protein Expression (Immunohistochemistry)Modulation of apoptotic proteinsDecreased Bcl-2 expression, Increased Bax expression[2]
Sarcoma 180DNA Fragmentation & Flow CytometryInduction of apoptosis and necrosisIncreased DNA fragmentation and cell death[4]
HeLaCell Cycle Analysis (Flow Cytometry)G1 phase arrestCell accumulation in G1 phase (52.78%)[3]

Core Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anti-cancer effects through the modulation of key signaling pathways that are often dysregulated in cancer. The primary pathways identified are the NF-κB and PI3K/Akt signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.[6][7] this compound has been shown to inhibit the NF-κB pathway.[1][6][8] This inhibition is achieved through the suppression of NF-κB translocation to the nucleus and the downregulation of NF-κB-related gene expression.[1][6][8]

NF_kB_Pathway alpha_terpineol This compound ikbkb IKKβ alpha_terpineol->ikbkb inhibits nfkb_active Active NF-κB alpha_terpineol->nfkb_active inhibits translocation tnfa TNF-α tnfr TNFR tnfa->tnfr tnfr->ikbkb ikb IκBα ikbkb->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nfkb->nfkb_active activation nucleus Nucleus nfkb_active->nucleus translocation gene_expression Gene Expression (IL-1β, IL1R1, etc.) nucleus->gene_expression proliferation Cell Proliferation & Survival gene_expression->proliferation

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers. Studies suggest that this compound can moderately inhibit Akt1, a key component of this pathway, contributing to its anti-cancer effects.[1]

PI3K_Akt_Pathway alpha_terpineol This compound akt Akt alpha_terpineol->akt inhibits bcl2 Bcl-2 alpha_terpineol->bcl2 downregulates bax Bax alpha_terpineol->bax upregulates growth_factor Growth Factor rtk RTK growth_factor->rtk pi3k PI3K rtk->pi3k pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip3->akt activates akt->bcl2 activates proliferation Cell Proliferation akt->proliferation apoptosis Apoptosis bcl2->apoptosis inhibits bax->apoptosis promotes

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of this compound's anti-cancer activity are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the characteristics of cells in a suspension. It is used here to quantify apoptosis and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Binding buffer (for apoptosis assay)

  • Annexin V-FITC and Propidium Iodide (PI) staining solutions (for apoptosis assay)

  • RNase A and PI staining solution (for cell cycle analysis)

  • Flow cytometer

Procedure for Apoptosis Analysis:

  • Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsin and collect both floating and attached cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Procedure for Cell Cycle Analysis:

  • Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the investigation of changes in the expression levels of proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against NF-κB p65, IκBα, Akt, p-Akt, Bcl-2, Bax, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells in RIPA buffer and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities relative to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to measure the amount of a specific RNA. This technique is valuable for determining how this compound affects the expression of genes involved in the NF-κB and other signaling pathways.

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cells.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform the quantitative PCR reaction using the cDNA, primers, and master mix.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to a housekeeping gene (e.g., GAPDH).

Experimental Workflow

The investigation of the anti-cancer mechanism of this compound typically follows a logical progression from initial screening to detailed mechanistic studies.

Experimental_Workflow start Start: Hypothesis This compound has anti-cancer activity cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis_cc Apoptosis & Cell Cycle Analysis (Flow Cytometry) ic50->apoptosis_cc apoptosis_results Quantify Apoptosis & Cell Cycle Arrest apoptosis_cc->apoptosis_results pathway_analysis Signaling Pathway Analysis (Western Blotting) apoptosis_results->pathway_analysis pathway_results Identify Modulated Proteins (NF-κB, Akt, Bcl-2, Bax) pathway_analysis->pathway_results gene_expression Gene Expression Analysis (RT-qPCR) pathway_results->gene_expression gene_results Confirm Gene Regulation (e.g., NF-κB target genes) gene_expression->gene_results conclusion Conclusion: Elucidate Mechanism of Action gene_results->conclusion

Caption: A logical workflow for investigating the anti-cancer mechanism of this compound.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the anti-cancer properties of this compound. The presented data, protocols, and pathway diagrams offer a clear roadmap for further investigation into this promising natural compound.

References

A Technical Guide to the Solubility of Alpha-Terpineol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-terpineol, a naturally occurring monoterpene alcohol, is a primary constituent of various essential oils, including pine oil and petitgrain.[1][2][3] Renowned for its pleasant lilac-like aroma, it is a cornerstone ingredient in the fragrance, cosmetic, and flavor industries.[2][4] Beyond its sensory attributes, this compound is gaining significant attention in pharmaceutical and materials science for its broad-spectrum antimicrobial activity, anti-inflammatory properties, and its potential as a biodegradable, "green" solvent.[2][4][5][6][7]

For researchers, formulation scientists, and drug development professionals, a comprehensive understanding of this compound's solubility is a critical prerequisite for its effective application. Whether designing a stable topical formulation, developing a drug delivery system, or employing it as a solvent for extraction, solubility data dictates the feasibility, stability, and efficacy of the final product. This in-depth technical guide provides a thorough examination of the solubility of this compound, synthesizing empirical data with the underlying physicochemical principles that govern its behavior in various solvent systems.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility profile of this compound is a direct consequence of its molecular architecture. As a monoterpenoid alcohol, its structure features a dual character: a hydrophilic polar head and a lipophilic non-polar tail.[8][9]

  • Polar Group: A tertiary hydroxyl (-OH) group acts as a hydrophilic center. This group can both donate and accept a hydrogen bond, enabling interaction with other polar and protic solvents.[6]

  • Non-Polar Body: The bulk of the molecule consists of a p-menthane ring—a ten-carbon, cyclic hydrocarbon skeleton.[9] This substantial non-polar region confers hydrophobic (lipophilic) characteristics, driving its affinity for oils and non-polar organic solvents.

This amphipathic nature is the key to its versatile solubility, allowing it to bridge the gap between aqueous and oily phases to some extent.

Fig. 1: Molecular structure of this compound.

Key physicochemical properties that quantitatively define its solubility behavior are summarized below. The LogP (octanol-water partition coefficient) value of ~3.0 confirms its predominantly lipophilic character.[10] The Hildebrand solubility parameter provides a cohesive energy density value useful for predicting solubility in various solvents based on the "like dissolves like" principle.

PropertyValueSource
Molecular FormulaC₁₀H₁₈O[1]
Molar Mass154.25 g/mol [1]
LogP (Kow)2.98[10]
Hildebrand Parameter (δ)17.10 MPa¹/²[11]

Quantitative and Qualitative Solubility Data

The following table consolidates solubility data for this compound across a range of common laboratory solvents. The data illustrates a clear pattern: high solubility in alcohols and organic solvents, and very limited solubility in highly polar, aqueous systems.

SolventSolvent TypeQualitative SolubilityQuantitative Data (at ~20-25°C)
Water Polar ProticSlightly Soluble / Insoluble0.71 - 2.8 g/L[1][12][13]
Glycerin Polar ProticSlightly Soluble-
Ethanol (95-100%) Polar ProticMiscible / Very SolubleSoluble in all proportions[10]
Ethanol (70%) Polar ProticSoluble1 mL dissolves in 2 mL of solvent[10][14]
Ethanol (60%) Polar ProticSoluble1 mL dissolves in 4 mL of solvent[10]
Methanol Polar ProticSoluble-
Isopropanol Polar ProticSolubleClear solution[13]
Propylene Glycol Polar ProticSoluble / Miscible[10][15][16]
Acetone Polar AproticVery Soluble / Miscible[10][15]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble
Diethyl Ether Non-PolarMiscible / Very SolubleSoluble in all proportions[10]
Chloroform Non-PolarSoluble
Benzene Non-PolarVery Soluble / Miscible[10][15]
Oils (e.g., mineral, vegetable) Non-PolarFully Soluble

Analysis of Solubility Behavior

The observed solubility patterns can be explained by fundamental principles of intermolecular forces.

  • In Polar Protic Solvents (Water, Alcohols): this compound's hydroxyl group allows it to act as both a hydrogen bond donor and acceptor. In ethanol, the ethyl group of the solvent is sufficiently non-polar to interact favorably with the terpene's hydrocarbon body, while the hydroxyl groups of both molecules engage in strong hydrogen bonding. This dual interaction leads to high solubility. In water, however, the large, non-polar p-menthane ring disrupts the highly structured hydrogen-bonding network of water molecules. This entropically unfavorable effect limits its solubility to the low g/L range, despite the presence of the hydroxyl group.[8][14]

  • In Polar Aprotic Solvents (Acetone, DMSO): These solvents cannot donate hydrogen bonds but can accept them. They are also highly polar. This compound dissolves well in these solvents primarily due to dipole-dipole interactions between the solvent and its hydroxyl group, and van der Waals forces with its hydrocarbon body.

  • In Non-Polar Solvents (Ether, Benzene, Oils): In these environments, the dominant intermolecular forces are weak van der Waals (London dispersion) forces. The large, non-polar structure of this compound interacts very favorably with these solvents, leading to high solubility and miscibility, a classic example of the "like dissolves like" rule.[10]

Standard Protocol: Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility in research, a standardized protocol for determining thermodynamic (equilibrium) solubility is essential. The Isothermal Shake-Flask Method is considered the gold standard and is recommended by regulatory bodies like the OECD.[1][8][10]

Causality and Justification of Method

The shake-flask method is chosen because it allows a solution to reach a true thermodynamic equilibrium between the dissolved and undissolved solute, providing a definitive saturation point.[1][10] The protocol is designed to be self-validating by ensuring equilibrium is reached and by employing a precise, selective analytical method for quantification. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and highly suitable technique for quantifying volatile compounds like this compound.

Experimental Workflow

Fig. 2: Workflow for the Isothermal Shake-Flask Method.
Step-by-Step Methodology

  • Preparation: Add an excess amount of this compound (ensuring solid material will remain after saturation) to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

    • Expert Insight: Using a significant excess confirms that the resulting solution is truly saturated. However, avoid adding so much that it alters the solvent's properties.[10]

  • Equilibration: Place the sealed container in an isothermal shaker or agitator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a prolonged period.

    • Trustworthiness: To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.[1][9]

  • Phase Separation: Once equilibrated, allow the suspension to settle. Carefully separate the saturated supernatant from the excess solid. This must be done without altering the temperature.

    • Protocol Standard: The preferred methods are centrifugation in a temperature-controlled centrifuge or filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not adsorb the analyte.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with an appropriate solvent (often the mobile phase for the analytical method).

    • Prepare a series of calibration standards of this compound with known concentrations.

    • Analyze the standards and the diluted sample using a validated GC-FID method.

    • Calculate the concentration in the original supernatant based on the calibration curve and the dilution factor.

  • Reporting: The final result is reported as the mean solubility from at least three replicate experiments, expressed in units such as g/L or mg/mL, at the specified temperature.

Conclusion

This compound exhibits a classic amphiphilic solubility profile, characterized by high solubility in organic solvents and alcohols and very low solubility in water. This behavior is dictated by its molecular structure, which combines a polar hydroxyl group with a non-polar hydrocarbon framework. This guide provides both a comprehensive summary of its known solubility in common laboratory solvents and a robust, self-validating protocol for its experimental determination. For scientists and developers, this knowledge is fundamental to harnessing the full potential of this compound in diverse applications, from advanced pharmaceutical formulations to the next generation of sustainable chemical products.

References

Spectroscopic data interpretation of alpha-terpineol (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of alpha-terpineol, a naturally occurring monoterpene alcohol with various applications in the pharmaceutical and fragrance industries. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental protocols and logical workflow diagrams.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.38br. s1HH-3 (olefinic)
2.77s1H-OH
2.05d.t1HH-2
1.95d.t1HH-2
1.89d.t1HH-5
1.79t1HH-5
1.64s3HCH₃-7
1.62comp. pat.1HH-1
1.49comp. pat.2HH-6
1.20s3HCH₃-8
1.17s3HCH₃-9

Data sourced from multiple consistent literature values.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)

Chemical Shift (δ) ppmCarbon Atom
133.7C-4
120.4C-3
72.5C-10
44.7C-1
30.8C-5
27.25C-8
27.2C-9
26.7C-2
23.7C-6
23.2C-7

Data sourced from multiple consistent literature values.[1][2][3][4]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3417O-H stretch (alcohol)
2963, 2922C-H stretch (alkane)
1159C-O stretch (tertiary alcohol)

Data sourced from multiple consistent literature values.[1][5]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments of this compound

m/zInterpretation
154[M]⁺ (Molecular Ion)
139[M - CH₃]⁺
136[M - H₂O]⁺
121[M - H₂O - CH₃]⁺
95[C₇H₁₁]⁺
43[C₃H₇]⁺

Data sourced from multiple consistent literature values.[1][6][7][8]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 600 MHz)[9][10]

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory[11][12]

  • Isopropanol or other suitable solvent for cleaning

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[12]

  • Sample Application: Place a small drop of the this compound sample directly onto the ATR crystal.[11][12]

  • Spectrum Acquisition:

    • Acquire the IR spectrum.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[12]

  • Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should show absorbance peaks corresponding to the vibrational modes of the functional groups in this compound.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system[13]

  • Helium (carrier gas)

  • Methanol or other suitable solvent

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like methanol.[14]

  • GC-MS System Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10°C/min.

    • Set the injector temperature to 250°C.

    • Set the carrier gas (Helium) flow rate.

    • Set the MS parameters: ionization mode (Electron Ionization - EI), electron energy (70 eV), and mass range (e.g., m/z 40-400).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Data Acquisition and Analysis:

    • The sample components are separated by the GC column and then introduced into the mass spectrometer.

    • The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.

    • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern to known databases for confirmation.[13]

Visualizations

The following diagrams illustrate the chemical structure of this compound and a logical workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Spectroscopic_Analysis_Workflow cluster_workflow Spectroscopic Analysis Workflow for this compound Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR Data (Chemical Shifts, Multiplicity, Integration) NMR->H_NMR C_NMR ¹³C NMR Data (Chemical Shifts) NMR->C_NMR IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structural Elucidation and Confirmation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Preliminary studies on the in vitro antioxidant potential of alpha-terpineol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-terpineol, a naturally occurring monoterpene alcohol found in various plant essential oils, is recognized for its pleasant lilac-like aroma and diverse pharmacological properties. Among these, its potential as an antioxidant has garnered significant interest. This technical guide provides a comprehensive overview of the preliminary in vitro studies on the antioxidant capacity of this compound. It details the experimental methodologies for key antioxidant assays, presents available quantitative data, and illustrates the fundamental principles and workflows through diagrams. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Antioxidant Data

The direct in vitro antioxidant capacity of pure this compound has been evaluated using various standard assays. The available quantitative and qualitative data are summarized below. It is important to note that direct comparative studies are limited, and a significant research gap exists for some standard assays.

Antioxidant AssayParameterResult for this compoundReference(s)
Oxygen Radical Absorbance Capacity (ORAC)Trolox Equivalents2.72 µmol Trolox equivalents/µmol[1]
2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging AssayActivity Level / IC50Very low activity / Data not available[2]
Trolox Equivalent Antioxidant Capacity (ABTS) AssayTrolox Equivalents / IC50Data not available
Ferric Reducing Antioxidant Power (FRAP) AssayFRAP Value (e.g., µM Fe(II)/mg)Data not available

Experimental Protocols

Detailed methodologies for the principal in vitro antioxidant assays are provided below. These protocols are generalized from multiple sources and can be adapted based on specific laboratory conditions and instrumentation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.

  • Assay Protocol:

    • To a 96-well plate, add 50 µL of various concentrations of the this compound solution or the positive control.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 50 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the ABTS•+ dilution.

  • Assay Protocol:

    • Add 10 µL of the diluted this compound solutions or positive control to a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

  • TEAC Determination: The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of this compound is expressed as µmol of Trolox equivalents per µmol or mg of the compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Positive control (e.g., Ferrous sulfate (FeSO₄), Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Water bath

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C in a water bath before use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent.

  • Assay Protocol:

    • Add 25 µL of the this compound solutions or positive control to a 96-well plate.

    • Add 175 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: The antioxidant capacity is determined from a standard curve of FeSO₄. The results are expressed as µmol of Fe²⁺ equivalents per mg or mmol of this compound.

Visualizations

General Principle of Free Radical Scavenging

G Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Stable_Molecule Stable Molecule Free_Radical->Stable_Molecule is neutralized by Alpha_Terpineol α-Terpineol (Antioxidant) Oxidized_Alpha_Terpineol Oxidized α-Terpineol Alpha_Terpineol->Oxidized_Alpha_Terpineol donates H• or e- G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control (50 µL) with DPPH Solution (150 µL) DPPH_Sol->Mix Sample_Sol Prepare α-Terpineol dilutions in Methanol Sample_Sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 G cluster_prep Radical Preparation (12-16h) cluster_assay Assay Execution cluster_analysis Data Analysis ABTS_KPS Mix 7 mM ABTS with 2.45 mM K₂S₂O₈ Dilute Dilute ABTS•+ to Absorbance ~0.7 at 734 nm ABTS_KPS->Dilute Mix Mix Sample (10 µL) with ABTS•+ Solution (190 µL) Dilute->Mix Sample_Prep Prepare α-Terpineol dilutions Sample_Prep->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate TEAC Determine TEAC Value Calculate->TEAC G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis FRAP_Reagent Mix Acetate Buffer, TPTZ, and FeCl₃ (10:1:1) Warm Warm Reagent to 37°C FRAP_Reagent->Warm Mix Mix Sample (25 µL) with FRAP Reagent (175 µL) Warm->Mix Sample_Prep Prepare α-Terpineol dilutions Sample_Prep->Mix Incubate Incubate (30 min, 37°C) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate_FRAP Calculate FRAP Value Measure->Calculate_FRAP Standard_Curve Generate FeSO₄ Standard Curve Standard_Curve->Calculate_FRAP

References

The Unveiling of a Natural Antimicrobial: A Technical Guide to the Historical Discovery and Initial Research of Alpha-Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-terpineol, a naturally occurring monoterpene alcohol, has long been recognized for its pleasant lilac-like aroma, making it a staple in the fragrance and cosmetics industries. However, its significance extends far beyond its scent. For decades, scientific inquiry has unveiled its potent antimicrobial properties, positioning it as a molecule of interest in the ongoing search for novel agents to combat microbial threats. This technical guide delves into the historical discovery of this compound and traces the initial research that established its foundation as a noteworthy antimicrobial compound. We will explore the early methodologies used to assess its efficacy, present key quantitative data from foundational studies, and illuminate the proposed mechanisms of its action.

Historical Discovery and Isolation

The journey of this compound from a component of essential oils to a recognized chemical entity began in the early 20th century. While the use of pine oil and other essential oils for their preservative and disinfectant properties has historical roots, the specific isolation and characterization of their active components were pivotal scientific achievements.

In 1903, the German chemists H. Waldbaum and O. Hüthig are credited with the first isolation of the (+)-stereoisomer of this compound from petitgrain oil, the essential oil derived from the bitter orange tree.[1] This was followed in 1907 by the work of J. E. Teeple in New York, who successfully separated the enantiomeric form of this compound from long-leaf pine oil.[1] These initial isolations were crucial for enabling the focused study of this compound's individual properties, distinct from the complex mixtures of essential oils in which it is found.

Initial Research into Antimicrobial Activity

The recognition of the antiseptic properties of pine oil in the early 20th century spurred investigations into its constituent compounds. While specific seminal studies from the immediate post-discovery era are not extensively documented in modern databases, the body of research that emerged in subsequent decades built upon this early understanding. The primary mechanism of action identified through this research is the disruption of the bacterial cell membrane.[2]

Mechanism of Action: Cell Membrane Disruption

Early and subsequent research has consistently pointed to the bacterial cell membrane as the primary target of this compound's antimicrobial activity.[2] The lipophilic nature of this terpene alcohol allows it to partition into the lipid bilayer of the cell membrane, leading to a loss of structural integrity and function. This disruption manifests in several ways:

  • Increased Permeability: this compound compromises the membrane's role as a selective barrier, leading to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.

  • Morphological Changes: Treatment with this compound induces significant alterations in bacterial cell morphology. Studies have observed decreased cell size, an irregular cell shape, and the rupture of the cell wall and membrane.[3][4]

  • Disruption of Cellular Processes: The compromised membrane integrity affects critical cellular processes that are membrane-associated, such as respiratory activity and energy production.

The presence of a hydroxyl group in this compound's structure is considered essential for its antimicrobial activity, likely contributing to its interaction with the polar head groups of the membrane phospholipids.[3]

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of this compound against a range of bacteria as determined in various studies. It is important to note that the majority of readily available quantitative data comes from more contemporary research, which has built upon the foundational understanding of this compound's antimicrobial potential.

Gram-Negative Bacteria Strain MIC (µL/mL) MBC (µL/mL) Reference
Escherichia coliCMCC (B) 441020.780.78[3][4]
Escherichia coliO157:H70.6% (v/v)-[5]
Salmonella enteritidis-1.563.13[3][4]
Gram-Positive Bacteria Strain MIC (µL/mL) MBC (µL/mL) Reference
Staphylococcus aureus-1.563.13[3][4]
Staphylococcus aureus-0.7% (v/v)-[5]

Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in characterizing the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • This compound (≥99% purity)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Nutrient Agar (NA)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the logarithmic phase of growth. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared. Serial two-fold dilutions are then made in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Each well containing the this compound dilution is inoculated with the prepared bacterial suspension. A positive control well (containing bacteria and MHB without this compound) and a negative control well (containing MHB and this compound without bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be confirmed by measuring the optical density at 600 nm (OD600).

  • MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth and plated onto NA plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of this compound that results in no bacterial growth on the NA plates.

Observation of Morphological Changes using Transmission Electron Microscopy (TEM)

This protocol outlines the steps to visualize the ultrastructural changes in bacteria upon exposure to this compound.

Objective: To observe the effects of this compound on the morphology and cellular structure of bacteria.

Materials:

  • Bacterial culture treated with the MIC of this compound

  • Untreated bacterial culture (control)

  • Phosphate-buffered saline (PBS)

  • Glutaraldehyde solution (2.5%)

  • Osmium tetroxide solution (1%)

  • Ethanol series (for dehydration)

  • Propylene oxide

  • Epoxy resin

  • Uranyl acetate and lead citrate (for staining)

  • Transmission Electron Microscope (TEM)

Procedure:

  • Sample Preparation: Bacterial cells from both the treated and control cultures are harvested by centrifugation and washed with PBS.

  • Fixation: The bacterial pellets are fixed with 2.5% glutaraldehyde in PBS for several hours at 4°C. After washing with PBS, the cells are post-fixed with 1% osmium tetroxide for 1-2 hours.

  • Dehydration: The fixed cells are dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Infiltration and Embedding: The dehydrated cells are infiltrated with propylene oxide and then embedded in epoxy resin. The resin is polymerized in an oven.

  • Ultrathin Sectioning: The embedded blocks are sectioned into ultrathin slices (60-90 nm) using an ultramicrotome.

  • Staining: The sections are mounted on copper grids and stained with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: The stained sections are observed under a TEM to visualize the ultrastructural details of the bacterial cells.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for assessing the antimicrobial activity of this compound.

Antimicrobial_Mechanism_of_Alpha_Terpineol cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Alpha_Terpineol This compound Alpha_Terpineol->Lipid_Bilayer Partitions into Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Morphological_Changes Morphological Changes Membrane_Disruption->Morphological_Changes Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death Morphological_Changes->Cell_Death

Caption: Proposed mechanism of this compound's antimicrobial action.

Experimental_Workflow_Antimicrobial_Testing Start Start: Bacterial Culture Prepare_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculation Inoculate Microtiter Plate Prepare_Inoculum->Inoculation Serial_Dilutions Prepare Serial Dilutions of this compound Serial_Dilutions->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation MIC_Determination Determine MIC (Visual/OD600) Incubation->MIC_Determination MBC_Plating Plate onto Nutrient Agar MIC_Determination->MBC_Plating From wells with no growth MBC_Incubation Incubate at 37°C for 24h MBC_Plating->MBC_Incubation MBC_Determination Determine MBC MBC_Incubation->MBC_Determination End End: MIC & MBC Values MBC_Determination->End

Caption: Workflow for MIC and MBC determination.

Conclusion

The historical discovery and initial research into this compound have laid a robust groundwork for its continued investigation as a valuable antimicrobial agent. From its isolation in the early 20th century to the elucidation of its membrane-disrupting mechanism of action, the scientific journey of this compound highlights a classic example of natural product-derived drug discovery. The quantitative data, though largely from more recent studies, confirms its efficacy against a range of pathogenic bacteria. The detailed experimental protocols provided herein serve as a guide for researchers seeking to build upon this historical foundation. As the challenge of antimicrobial resistance continues to grow, a deeper understanding of the properties and potential of compounds like this compound is more critical than ever.

References

Navigating the Stability of Alpha-Terpineol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of active pharmaceutical ingredients and formulation excipients is paramount. Alpha-terpineol, a naturally occurring monoterpene alcohol with a characteristic lilac-like aroma, is increasingly utilized in pharmaceutical and cosmetic formulations for its therapeutic properties and as a fragrance agent. This technical guide provides a comprehensive overview of the physical and chemical stability of this compound under various laboratory conditions, offering insights into its degradation pathways, optimal storage conditions, and analytical methodologies for stability assessment.

This compound is generally considered stable under recommended storage conditions, which include being stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[1][2][3] However, its molecular structure, containing a tertiary alcohol and a cyclohexene ring, predisposes it to degradation under certain environmental stresses, including heat, light, and acidic conditions. Understanding these liabilities is crucial for maintaining its quality, efficacy, and safety in formulated products.

Physical and Chemical Properties

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its stability profile.

PropertyValueReference
Molecular FormulaC₁₀H₁₈O[3]
Molecular Weight154.25 g/mol [3]
AppearanceColorless, viscous liquid[3]
OdorLilac-like[3]
Boiling Point217-220 °C[3]
Melting Point30-35 °C[3]
SolubilitySoluble in alcohol and ether; sparingly soluble in water[3]

Quantitative Stability Data

Forced degradation studies are critical for identifying the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following tables summarize the available quantitative data on the degradation of this compound under various stress conditions.

Table 1: Oxidative Degradation of this compound (Aqueous Solution)
Stress ConditionDegradation Rate Constant% DegradationReference
UV/H₂O₂ (10 mg/L H₂O₂, UV fluence of 64.8 J/cm²)0.0678 min⁻¹ (pseudo-first-order)> 95%[1]
Ozonolysis (pH 6.1, 298 K)Decomposition of α-hydroxyalkyl-hydroperoxide intermediate: 1.5 x 10⁻⁴ s⁻¹ (first-order)Not specified[4][5]
Reaction with OH radicals (aqueous phase)(1.3 ± 0.3) × 10¹⁰ M⁻¹ s⁻¹Not specified[6]
Reaction with Nitrate radicals (gas phase)(16 ± 4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹Not specified[7]
Table 2: pH-Dependent Degradation of this compound (Aqueous Solution)
pH ConditionDegradation Rate ConstantObservationsReference
Acidic (Aqueous Oxalic Acid)Not specifiedDehydration to form terpinolene, dipentene, α-terpinene, γ-terpinene, and 1,8-cineole.[8]
Acidic (pH 5.3, 298 K)Decomposition of α-hydroxyalkyl-hydroperoxide intermediate: Activation Energy = 18.6 ± 0.2 kcal mol⁻¹Ozonolysis intermediate decomposition.[4][5]
Acidic (pH 4.5, 298 K)Decomposition of α-hydroxyalkyl-hydroperoxide intermediate: Activation Energy = 19.2 ± 0.5 kcal mol⁻¹Ozonolysis intermediate decomposition.[4][5]
AlkalineNo specific quantitative data found. Generally considered more stable than in acidic conditions.-
Table 3: Thermal and Photolytic Degradation of this compound
Stress ConditionObservationsReference
ThermalDecomposes upon heating, emitting acrid smoke and irritating fumes. No specific kinetic data found.[3]
PhotolyticCalculated photodegradation half-life in the atmosphere is in the range of 1.07 to 9.08 hours.[9]

Experimental Protocols

Forced Degradation Studies

The following protocols are generalized procedures for conducting forced degradation studies on this compound, based on established guidelines.

1. Acid and Base Hydrolysis:

  • Objective: To assess the susceptibility of this compound to acid and base-catalyzed degradation.

  • Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it (with NaOH for the acidic solution and HCl for the basic solution), and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating GC-MS method.

2. Oxidative Degradation:

  • Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • At designated time intervals, withdraw an aliquot and analyze it by GC-MS.

3. Thermal Degradation:

  • Objective: To determine the effect of high temperature on the stability of this compound.

  • Procedure:

    • Place a known quantity of this compound in a solid or liquid state in a controlled temperature oven (e.g., 80°C).

    • Expose the sample for a defined period (e.g., 7 days).

    • At the end of the study, dissolve the sample in a suitable solvent and analyze by GC-MS.

4. Photostability Testing:

  • Objective: To assess the stability of this compound upon exposure to light.

  • Procedure:

    • Expose a solution of this compound (e.g., 1 mg/mL in a photostable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, store a control sample protected from light under the same temperature and humidity conditions.

    • Analyze both the exposed and control samples by GC-MS.

Stability-Indicating GC-MS Method

A validated gas chromatography-mass spectrometry (GC-MS) method is crucial for the accurate quantification of this compound and the separation and identification of its degradation products.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Sample Preparation: Dilute the samples from the forced degradation studies with a suitable solvent (e.g., methanol or dichloromethane) to an appropriate concentration.

  • Validation Parameters: The method should be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness according to ICH guidelines.

Signaling Pathways and Degradation Mechanisms

Understanding the degradation pathways of this compound is essential for predicting its stability and identifying potential degradation products.

Acid_Catalyzed_Dehydration alpha_terpineol This compound protonation Protonation of -OH group alpha_terpineol->protonation elimination_1 Elimination of H₂O protonation->elimination_1 carbocation Tertiary Carbocation Intermediate rearrangement Rearrangement carbocation->rearrangement elimination_1->carbocation elimination_2 Elimination of H⁺ rearrangement->elimination_2 cineole 1,8-Cineole rearrangement->cineole Intramolecular cyclization terpinolene Terpinolene elimination_2->terpinolene dipentene Dipentene elimination_2->dipentene terpinenes α- and γ-Terpinenes elimination_2->terpinenes

Caption: Acid-catalyzed dehydration pathway of this compound.

Under acidic conditions, the tertiary hydroxyl group of this compound is protonated, followed by the elimination of a water molecule to form a stable tertiary carbocation. This intermediate can then undergo rearrangement and subsequent elimination of a proton to yield various unsaturated monoterpenes such as terpinolene, dipentene (limonene), and other terpinene isomers.[8] Intramolecular cyclization can also lead to the formation of 1,8-cineole.[8]

Oxidative_Degradation alpha_terpineol This compound oxidizing_agent Oxidizing Agent (e.g., •OH, O₃) alpha_terpineol->oxidizing_agent radical_intermediate Radical Intermediate oxidizing_agent->radical_intermediate oxidation_products Various Oxidation Products (e.g., ketones, aldehydes, epoxides, hydroperoxides) radical_intermediate->oxidation_products

Caption: Generalized oxidative degradation pathway of this compound.

Oxidative degradation, initiated by reactive oxygen species such as hydroxyl radicals or ozone, can lead to a complex mixture of degradation products. The reaction often proceeds via radical intermediates, resulting in the formation of ketones, aldehydes, epoxides, and hydroperoxides.[1][2][6]

Experimental Workflow

A systematic workflow is essential for a comprehensive stability assessment of this compound.

Experimental_Workflow cluster_0 Forced Degradation Studies cluster_1 Sample Analysis cluster_2 Data Interpretation acid Acid Hydrolysis gcms_analysis Stability-Indicating GC-MS Analysis acid->gcms_analysis base Base Hydrolysis base->gcms_analysis oxidation Oxidation oxidation->gcms_analysis thermal Thermal Stress thermal->gcms_analysis photo Photostability photo->gcms_analysis quantification Quantification of This compound gcms_analysis->quantification identification Identification of Degradation Products gcms_analysis->identification pathway_elucidation Degradation Pathway Elucidation identification->pathway_elucidation

Caption: Workflow for the stability testing of this compound.

Conclusion

This technical guide provides a detailed overview of the physical and chemical stability of this compound under laboratory conditions. The data and protocols presented herein serve as a valuable resource for researchers and drug development professionals to ensure the quality, safety, and efficacy of products containing this compound. Further research is warranted to generate more comprehensive quantitative data, particularly for alkaline hydrolysis and thermal degradation, and to fully elucidate the structures of all potential degradation products under various stress conditions. A thorough understanding of its stability profile will facilitate the development of robust formulations and establish appropriate storage and handling procedures.

References

Understanding the degradation pathways of alpha-terpineol in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Pathways, Experimental Methodologies, and Byproducts of α-Terpineol Degradation in Aquatic Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-terpineol (α-terpineol), a naturally occurring monoterpene alcohol, is a common ingredient in a wide array of consumer and industrial products, including fragrances, cosmetics, and cleaning agents. Its prevalence leads to its inevitable release into aqueous environments through wastewater streams. Understanding the degradation pathways of α-terpineol in these environments is crucial for assessing its environmental fate, potential ecotoxicity of its byproducts, and for the development of effective water treatment strategies. This technical guide provides a comprehensive overview of the primary degradation pathways of α-terpineol in aqueous solutions, with a focus on advanced oxidation processes (AOPs) such as ozonolysis and UV/H₂O₂ treatment. Detailed experimental protocols for studying these degradation processes and quantitative data on degradation kinetics and product formation are presented to aid researchers in this field.

Core Degradation Pathways

The degradation of α-terpineol in aqueous solutions is primarily driven by oxidative processes that target the carbon-carbon double bond within its cyclohexene ring and the tertiary alcohol functional group. The most studied and environmentally relevant pathways involve the reaction with highly reactive oxygen species such as ozone (O₃) and hydroxyl radicals (•OH).

Ozonolysis

Ozonolysis is a rapid and effective process for the degradation of α-terpineol in water. The reaction proceeds through the formation of a primary ozonide, which subsequently rearranges to a Criegee intermediate. The fate of this intermediate in an aqueous environment dictates the final degradation products.

Key Degradation Products: In aqueous ozonolysis, the major identified degradation products are trans- and cis-lactols, specifically 4-(5-hydroxy-2,2-dimethyltetrahydrofuran-3-yl)butan-2-one, and a lactone, 4-hydroxy-4-methyl-3-(3-oxobutyl)-valeric acid gamma-lactone.[1] Hydrogen peroxide is also a notable byproduct of this pathway.[1] The relative yields of these products can be influenced by the reaction conditions. For instance, on surfaces like glass, NaCl, and kaolinite, the yield of the lactone product has been observed to increase.[1]

Influence of pH: The pH of the aqueous solution plays a significant role in the ozonolysis pathway. The formation of α-hydroxy-hydroperoxides (HH), which are precursors to other products, is a major pathway over a wide pH range (pH 1–11).[2] The stability and subsequent reactions of these hydroperoxides can be pH-dependent.

Ozonolysis_Pathway alpha_terpineol α-Terpineol ozonide Primary Ozonide alpha_terpineol->ozonide + O₃ criegee Criegee Intermediate ozonide->criegee Rearrangement hh α-Hydroxy-hydroperoxides (HH) criegee->hh + H₂O lactols trans- and cis-Lactols lactone Lactone h2o2 Hydrogen Peroxide hh->lactols Intramolecular Cyclization hh->lactone Rearrangement hh->h2o2 Decomposition

Figure 1: Simplified Ozonolysis Pathway of α-Terpineol.
UV/H₂O₂ (Hydroxyl Radical Mediated Oxidation)

The UV/H₂O₂ advanced oxidation process generates highly reactive hydroxyl radicals (•OH) upon the photolysis of hydrogen peroxide. These radicals are powerful, non-selective oxidizing agents that readily attack electron-rich sites in organic molecules like α-terpineol.

Kinetics: The degradation of α-terpineol by the UV/H₂O₂ process follows pseudo-first-order kinetics.[3] The apparent rate constant is influenced by factors such as the initial concentration of H₂O₂, UV light intensity, and the water matrix. For example, with a 10 mg/L dose of H₂O₂ and a UV fluence of 64.8 J/cm², over 95% of α-terpineol can be removed.[3] The presence of radical scavengers, such as bicarbonate and humic acid, can significantly decrease the degradation rate.[3]

Key Degradation Products: The reaction of α-terpineol with hydroxyl radicals leads to a variety of oxidation products. While a comprehensive list is still a subject of ongoing research, identified products from gas-phase studies, which can provide insights into aqueous-phase reactions, include acetone, glyoxal, and methylglyoxal.[4] In aqueous solutions, the attack of the hydroxyl radical on the double bond is expected to be a primary reaction pathway, leading to the formation of hydroxylated and ring-opened products.

UV_H2O2_Pathway cluster_AOP UV/H₂O₂ Process H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical UV light (254 nm) alpha_terpineol α-Terpineol intermediates Hydroxylated Intermediates alpha_terpineol->intermediates + •OH ring_opened Ring-Opened Products (e.g., Acetone, Glyoxal, Methylglyoxal) intermediates->ring_opened Oxidation mineralization CO₂ + H₂O ring_opened->mineralization Further Oxidation

Figure 2: UV/H₂O₂ Degradation Pathway of α-Terpineol.
Other Degradation Pathways

Photocatalysis: Photocatalytic degradation using semiconductors like ZnO has also been explored for the removal of α-terpineol from water.[5] This process involves the generation of electron-hole pairs upon irradiation, which then produce reactive oxygen species that degrade the organic pollutant.

Biodegradation: Microbial degradation of α-terpineol has been documented, with various bacterial strains capable of utilizing it as a carbon source. For instance, Pseudomonas incognita has been shown to degrade α-terpineol through multiple pathways, including one that proceeds via oleuropeic acid and another involving aromatization.[6] Identified metabolites include limonene, p-cymene-8-ol, and various acidic compounds.[6]

Quantitative Data on Degradation

The efficiency and product distribution of α-terpineol degradation are highly dependent on the specific process and reaction conditions. The following tables summarize key quantitative data from the literature.

Degradation ProcessKey ParametersRate Constant / EfficiencyReference
UV/H₂O₂ [H₂O₂] = 10 mg/L, UV fluence = 64.8 J/cm²>95% removal[3]
Apparent rate constant (k_app) = 0.0678 min⁻¹[3]
Ozonolysis Aqueous phaseSecond-order rate coefficient (k) = 9.9 (±3.3) × 10⁶ M⁻¹ s⁻¹[1]
Ozonolysis ProductMolar Yield (%)Reference
trans-Lactol 46[1]
cis-Lactol 27[1]
Lactone 20[1]
Hydrogen Peroxide 10[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the degradation of α-terpineol. Below are generalized methodologies for the key analytical techniques and degradation experiments.

Analysis of α-Terpineol and its Degradation Products by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the separation and identification of volatile and semi-volatile degradation products.

GCMS_Workflow sample Aqueous Sample (post-degradation) extraction Liquid-Liquid Extraction (e.g., with dichloromethane or ethyl acetate) sample->extraction drying Drying of Organic Extract (e.g., with anhydrous Na₂SO₄) extraction->drying concentration Concentration of Extract drying->concentration derivatization Derivatization (optional) (e.g., with PFBHA or BSTFA) concentration->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Peak identification, quantification) gcms->data

Figure 3: General Workflow for GC-MS Analysis.

1. Sample Preparation:

  • Extraction: Extract the aqueous sample (typically 50-100 mL) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Derivatization (for polar products): To improve the volatility and chromatographic behavior of polar degradation products containing hydroxyl or carboxyl groups, derivatization may be necessary. Common derivatizing agents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for carbonyl compounds and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for hydroxyl and carboxyl groups.

2. GC-MS Parameters (Example):

  • GC System: Agilent 6890 GC or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Splitless injection at 250 °C.

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • MS System: Agilent 5973 Mass Selective Detector or equivalent.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-550.

UV/H₂O₂ Degradation Experiment

This protocol describes a batch reactor setup for studying the degradation of α-terpineol by the UV/H₂O₂ process.

1. Experimental Setup:

  • Reactor: A cylindrical quartz photoreactor with a cooling jacket to maintain a constant temperature.

  • UV Lamp: A low-pressure mercury lamp (emitting primarily at 254 nm) placed in the center of the reactor.

  • Stirring: A magnetic stirrer to ensure a homogenous solution.

2. Procedure:

  • Prepare a stock solution of α-terpineol in ultrapure water.

  • Fill the reactor with a known volume and concentration of the α-terpineol solution.

  • Start the UV lamp and allow it to stabilize.

  • Add a predetermined amount of hydrogen peroxide to initiate the reaction.

  • At specific time intervals, withdraw aliquots of the solution.

  • Immediately quench the reaction in the aliquots by adding a quenching agent (e.g., sodium sulfite) to remove residual H₂O₂.

  • Analyze the samples for the concentration of α-terpineol and its degradation products using GC-MS or HPLC.

Ozonolysis Experiment

This protocol outlines a basic setup for the ozonolysis of α-terpineol in an aqueous solution.

1. Experimental Setup:

  • Ozone Generator: An ozone generator that produces a consistent concentration of ozone from an oxygen feed gas.

  • Reactor: A glass gas-washing bottle or a similar reactor that allows for efficient bubbling of ozone through the aqueous solution.

  • Ozone Trap: A trap containing a solution of potassium iodide to neutralize any unreacted ozone exiting the reactor.

2. Procedure:

  • Prepare a solution of α-terpineol in ultrapure water.

  • Fill the reactor with the α-terpineol solution.

  • Bubble the ozone/oxygen gas mixture through the solution at a constant flow rate.

  • At desired time points, collect samples of the solution.

  • Purge the collected samples with nitrogen to remove any dissolved ozone.

  • Analyze the samples for the remaining α-terpineol and the formed degradation products.

Conclusion

The degradation of α-terpineol in aqueous solutions is a complex process involving multiple pathways, with ozonolysis and hydroxyl radical-mediated oxidation being of primary importance in environmental and water treatment contexts. The formation of various degradation products, including lactols, lactones, and smaller oxygenated compounds, highlights the need for a thorough understanding of these pathways to assess the full environmental impact of α-terpineol. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the degradation of α-terpineol and to develop and optimize effective remediation strategies. Future research should focus on a more comprehensive identification of degradation products under various conditions, elucidation of detailed reaction mechanisms, and assessment of the toxicological properties of the identified byproducts.

References

Olfactory Receptor Response to Alpha-Terpineol in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-terpineol, a naturally occurring monoterpene alcohol found in a variety of plants, plays a significant role in insect chemical ecology. It can act as an attractant, repellent, or a key indicator of host plants and oviposition sites. Understanding the molecular basis of how insects detect this compound is crucial for developing novel pest management strategies and for fundamental neurobiology research. This technical guide provides an in-depth overview of the olfactory receptor (OR) responses to this compound in various insect species. It consolidates quantitative data from electrophysiological studies, details the primary experimental protocols used for receptor characterization, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Olfactory Receptor Response Data

The response of insect olfactory receptors to this compound is typically quantified using electrophysiological techniques such as Single Sensillum Recording (SSR) and Two-Electrode Voltage Clamp (TEVC). These methods measure neuronal activity (spike frequency) or ligand-gated ion channel currents, respectively.

Specific Receptor Responses

Data from heterologous expression systems, where a specific olfactory receptor is expressed in a model system (e.g., Drosophila melanogaster "empty neurons"), allows for the precise characterization of individual receptor-ligand interactions. The table below summarizes the response of a specific receptor from Drosophila suzukii to enantiomers of this compound.

Insect SpeciesOlfactory ReceptorLigandStimulus DoseResponse (Δ Spikes/s ± SEM)Experimental System
Drosophila suzukiiDsuzOR69aAR-α-terpineol1%~175D. melanogaster ab3A "empty neuron"
Drosophila suzukiiDsuzOR69aAS-α-terpineol1%~175D. melanogaster ab3A "empty neuron"

Note: Response values are estimated from graphical data presented in cited literature. SEM (Standard Error of the Mean) is not explicitly provided in the graphical representation.

Responses in Native Olfactory Systems

Studies on intact insect preparations provide valuable information on the overall olfactory sensitivity to specific compounds, although they may not isolate the response of a single receptor type. The following table summarizes findings where this compound elicited significant responses in olfactory receptor neurons (ORNs), even if the specific receptor protein was not identified.

Insect SpeciesFindingTechnique
Ips typographus (Spruce Bark Beetle)Elicits strong responses in antennae.[1]Gas Chromatography-Electroantennography (GC-EAD)
Sitona lepidus (Clover Root Weevil)Elicits strong responses from a large number of ORNs in both males and females.[2][3]Single Sensillum Recording (SSR)
Sitona discoideus (Lucerne Weevil)ORNs in female antennae are specialized for (±)-α-terpineol, among other compounds.[4]Single Sensillum Recording (SSR)

Core Experimental Protocols

The characterization of insect olfactory receptors relies on two primary electrophysiological techniques. Below are detailed methodologies for these key experiments.

Single Sensillum Recording (SSR)

SSR is an in vivo extracellular electrophysiology technique that measures the action potentials (spikes) from one or a few olfactory receptor neurons (ORNs) housed within a single sensillum on an insect's antenna or palp.[5]

Methodology:

  • Insect Preparation:

    • The insect is immobilized to prevent movement that would interfere with the recording. This is often achieved by restraining the insect in a cut pipette tip, with its head and antennae protruding.[6]

    • The body and head are further secured to a microscope slide or platform using dental wax or low-melting point wax.[7]

    • The antenna to be recorded from is stabilized using fine glass capillaries or additional wax to ensure it remains stationary.[5]

  • Electrode Placement:

    • A reference (or ground) electrode, typically a sharpened tungsten or glass capillary filled with saline solution, is inserted into a non-olfactory part of the insect, commonly the compound eye.[6]

    • The recording electrode, a much finer sharpened tungsten wire or a glass capillary with a fine tip, is carefully inserted through the cuticle at the base of a target olfactory sensillum using a micromanipulator.[6] Successful insertion is indicated by the detection of spontaneous neuronal firing (spikes).

  • Odorant Delivery:

    • A continuous stream of purified, humidified air is directed over the antennal preparation (20 mL/sec).[6]

    • The test odorant, this compound, is diluted in a solvent (e.g., hexane or paraffin oil) and applied to a piece of filter paper inside a glass Pasteur pipette.

    • A controlled puff of air (e.g., 4 mL/s for 500 ms) is passed through the odorant-laden pipette and injected into the continuous air stream, delivering the stimulus to the antenna.[6]

  • Data Acquisition and Analysis:

    • The electrical signals from the electrodes are amplified, filtered (to remove low-frequency baseline drift and high-frequency noise), and digitized.

    • Spike detection and sorting software (e.g., Autospike) is used to distinguish spikes from different neurons within the same sensillum based on amplitude and shape.

    • The response is quantified by counting the number of spikes in a defined time window after the stimulus (e.g., the first 200 or 500 ms) and subtracting the spontaneous firing rate recorded just before the stimulus. The result is typically expressed in spikes per second (spikes/s).[8]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is an in vitro technique used to measure the ion flow across the membrane of a single cell expressing specific ion channels. It is a powerful tool for functionally characterizing insect OR/Orco complexes, which form ligand-gated ion channels.[2][9]

Methodology:

  • OR Gene Expression in Oocytes:

    • The DNA sequences for the specific insect olfactory receptor (ORx) and the obligate co-receptor (Orco) are cloned into expression vectors.

    • Capped RNA (cRNA) for both the ORx and Orco is synthesized in vitro from the linearized vectors using a transcription kit (e.g., mMESSAGE mMACHINE T7).[9]

    • Stage V–VII oocytes are harvested from a female Xenopus laevis frog.

    • A precise amount of the cRNA mixture (e.g., 50 nL containing several nanograms of RNA) is microinjected into each oocyte.[10]

    • The injected oocytes are incubated for 2-7 days in a buffer solution (e.g., ND96) to allow for the expression and membrane insertion of the OR/Orco receptor complexes.[10]

  • TEVC Recording Setup:

    • An oocyte expressing the receptors is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution).

    • Two microelectrodes, pulled from borosilicate glass and filled with a high-concentration salt solution (e.g., 3 M KCl), are impaled into the oocyte.[11]

    • One electrode, the voltage electrode, measures the membrane potential of the oocyte.

    • The second electrode, the current electrode, injects the current necessary to hold or "clamp" the membrane potential at a desired value (e.g., -80 mV).[11]

  • Ligand Application and Data Acquisition:

    • This compound is dissolved (often with a solubilizing agent like DMSO) in the recording solution to achieve the desired test concentrations.

    • The oocyte is perfused with the this compound solution for a set duration.

    • When this compound binds to and activates the expressed OR/Orco channels, the channels open, allowing cations to flow into the oocyte.

    • The voltage-clamp amplifier detects this ion flow as an inward current and injects an equal and opposite current to maintain the clamped membrane potential. This injected current is the recorded signal.

    • The amplitude of the current is directly proportional to the number of activated receptor channels.

  • Data Analysis:

    • The peak current response (in nanoamperes, nA, or microamperes, µA) is measured for each concentration of this compound.

    • The data is used to generate dose-response curves, from which key parameters like the EC₅₀ (the concentration that elicits a half-maximal response) can be calculated to quantify the receptor's sensitivity to the ligand.

Visualizations: Pathways and Workflows

Insect Olfactory Signal Transduction Pathway

Insect olfactory receptors (ORs) function as ligand-gated ion channels. The binding of an odorant, such as this compound, directly gates the channel, leading to cation influx and depolarization of the olfactory receptor neuron.

Olfactory_Signaling_Pathway cluster_membrane Neuron Membrane receptor_complex Orco ORx ions_in receptor_complex->ions_in Channel Gating odorant α-terpineol odorant->receptor_complex:orx Binding ions_out Na+, Ca2+ ions_out->ions_in Cation Influx depolarization Membrane Depolarization ions_in->depolarization action_potential Action Potential (Signal to Brain) depolarization->action_potential

Insect Olfactory Signal Transduction Pathway.
Experimental Workflow for OR Characterization

The process of identifying and characterizing the function of an insect olfactory receptor follows a structured workflow, from gene identification to functional analysis.

Experimental_Workflow start Identify Insect / Behavior of Interest clone Identify & Clone Candidate OR Genes (from Antennae Transcriptome) start->clone expression_system Choose Heterologous Expression System clone->expression_system xenopus Xenopus Oocytes expression_system->xenopus In Vitro drosophila Drosophila 'Empty Neuron' expression_system->drosophila In Vivo crna Synthesize cRNA (ORx + Orco) xenopus->crna transgenesis Create Transgenic Flies drosophila->transgenesis injection Microinject cRNA into Oocytes crna->injection functional_assay Functional Assay injection->functional_assay transgenesis->functional_assay tevc Two-Electrode Voltage Clamp (TEVC) functional_assay->tevc Current ssr Single Sensillum Recording (SSR) functional_assay->ssr Spikes analysis Data Analysis (Dose-Response Curves, EC50, Spike Rate) tevc->analysis ssr->analysis conclusion Deorphanize Receptor / Determine Ligand Specificity analysis->conclusion

Workflow for Insect Olfactory Receptor Characterization.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Alpha-Terpineol from Pine Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-terpineol, a monoterpene alcohol, is a significant component of pine oil and is highly valued for its pleasant lilac-like aroma and various biological activities. It finds extensive applications in the fragrance, cosmetics, and pharmaceutical industries. This document provides detailed protocols for the extraction and purification of this compound from pine oil, focusing on fractional distillation and crystallization. Additionally, it presents a comparative summary of expected yields and purities for different methodologies.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification of this compound from pine oil.

Table 1: Typical Composition of Pine Oil

ComponentChemical ClassTypical Percentage (%)Boiling Point (°C at atm. pressure)
This compound Tertiary Terpene Alcohol 50 - 85 218 - 220
beta-TerpineolTertiary Terpene AlcoholVariable~215
gamma-TerpineolTertiary Terpene AlcoholVariable~212
Fenchyl alcoholSecondary Terpene AlcoholVariable~201
BorneolSecondary Terpene AlcoholVariable~212
Terpene HydrocarbonsHydrocarbonVariable170 - 190
AnetholePhenylpropeneVariable~234

Table 2: Comparison of Purification Methods for this compound from Pine Oil

Purification MethodPrincipleTypical Yield (%)Typical Purity (%)Key Considerations
Fractional Distillation (Atmospheric) Separation based on boiling point differences.60 - 7580 - 90Risk of thermal degradation of components.
Fractional Distillation (Vacuum) Separation based on boiling point differences at reduced pressure.70 - 8585 - 95Lower temperatures minimize degradation, leading to higher yield and purity.[1]
Crystallization (of this compound rich fraction) Separation based on differences in solubility and melting point at low temperatures.20 - 30 (based on initial pine oil)> 98Often used as a final purification step after distillation.[1]
Column Chromatography Separation based on differential adsorption of components on a stationary phase.Variable (depends on scale)> 95Suitable for high-purity, smaller-scale preparations; can be costly and time-consuming for large quantities.

Experimental Protocols

Protocol 1: Extraction of an this compound-Rich Fraction from Pine Oil by Fractional Distillation

This protocol describes the separation of an this compound-rich fraction from crude pine oil using fractional distillation. Vacuum distillation is recommended to prevent the thermal degradation of terpenes.[1]

Materials and Equipment:

  • Crude pine oil (commercial grade with 50-85% terpene alcohols)

  • Round-bottom flask (appropriate size for the volume of pine oil)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and collection flasks

  • Heating mantle with a stirrer

  • Vacuum pump and vacuum gauge

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Cold trap (optional but recommended to protect the vacuum pump)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude pine oil to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add boiling chips or a magnetic stir bar.

  • Initiating Distillation: Begin heating the pine oil gently with the heating mantle. If using a vacuum, slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Fraction Collection:

    • Light Fraction: Collect the initial fraction, which primarily contains lower-boiling point components such as terpene hydrocarbons. This fraction typically distills at temperatures below 205°C at atmospheric pressure (the boiling point will be significantly lower under vacuum).

    • This compound-Rich Fraction: As the temperature rises, collect the fraction that distills in the boiling range of this compound. At atmospheric pressure, this is approximately 214-220°C.[1] Under vacuum, the boiling point will be lower; for example, at 50 mmHg, the boiling point is around 114-137°C.[2]

    • Heavy Fraction: Once the temperature starts to rise significantly above the boiling point of this compound, stop the distillation or change the collection flask to collect the heavy fraction.

  • Analysis: Analyze the collected this compound-rich fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its purity.

Protocol 2: Purification of this compound by Crystallization

This protocol describes the purification of this compound from the this compound-rich fraction obtained from fractional distillation.

Materials and Equipment:

  • This compound-rich fraction from Protocol 1

  • Beaker or Erlenmeyer flask

  • Refrigerator or cooling bath capable of reaching -15°C to 0°C

  • Stirring rod or magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Pure this compound crystals (for seeding, optional)

Procedure:

  • Cooling: Place the this compound-rich fraction in a beaker or Erlenmeyer flask and cool it in a refrigerator or cooling bath to a temperature between 0°C and -15°C.[1]

  • Inducing Crystallization:

    • Seeding (Optional but Recommended): Add a small crystal of pure this compound to the cooled liquid to induce crystallization.[1]

    • Mechanical Agitation: If seeding crystals are not available, gently scratch the inside of the flask with a stirring rod to create nucleation sites.

  • Crystal Growth: Allow the mixture to stand at the low temperature for several hours to allow for the growth of this compound crystals. Gentle stirring can promote crystallization.

  • Separation: Separate the crystallized this compound from the mother liquor by vacuum filtration using a pre-chilled Buchner funnel.

  • Washing (Optional): Wash the crystals with a small amount of a cold, non-polar solvent (e.g., hexane) to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified this compound crystals. This can be done by air drying or in a desiccator.

  • Analysis: Determine the purity of the final product using GC-MS and measure the melting point (pure this compound melts at 34-35°C).

Visualizations

Extraction_Purification_Workflow cluster_start Starting Material cluster_distillation Fractional Distillation cluster_crystallization Crystallization Crude Pine Oil Crude Pine Oil Fractional Distillation Apparatus Fractional Distillation Apparatus Crude Pine Oil->Fractional Distillation Apparatus Light Fraction (Terpene Hydrocarbons) Light Fraction (Terpene Hydrocarbons) Fractional Distillation Apparatus->Light Fraction (Terpene Hydrocarbons) This compound-Rich Fraction This compound-Rich Fraction Fractional Distillation Apparatus->this compound-Rich Fraction Heavy Fraction Heavy Fraction Fractional Distillation Apparatus->Heavy Fraction Cooling (-15°C to 0°C) Cooling (-15°C to 0°C) This compound-Rich Fraction->Cooling (-15°C to 0°C) Seeding/Agitation Seeding/Agitation Cooling (-15°C to 0°C)->Seeding/Agitation Vacuum Filtration Vacuum Filtration Seeding/Agitation->Vacuum Filtration Purified this compound Crystals Purified this compound Crystals Vacuum Filtration->Purified this compound Crystals Mother Liquor Mother Liquor Vacuum Filtration->Mother Liquor

Caption: Experimental workflow for the extraction and purification of this compound.

Purification_Purity_Relationship Crude Pine Oil (50-85% Terpene Alcohols) Crude Pine Oil (50-85% Terpene Alcohols) Fractional Distillation Fractional Distillation Crude Pine Oil (50-85% Terpene Alcohols)->Fractional Distillation Column Chromatography Column Chromatography Crude Pine Oil (50-85% Terpene Alcohols)->Column Chromatography This compound-Rich Fraction (85-95% Purity) This compound-Rich Fraction (85-95% Purity) Fractional Distillation->this compound-Rich Fraction (85-95% Purity) Crystallization Crystallization This compound-Rich Fraction (85-95% Purity)->Crystallization Purified this compound (>98% Purity) Purified this compound (>98% Purity) Crystallization->Purified this compound (>98% Purity) High-Purity this compound (>95% Purity) High-Purity this compound (>95% Purity) Column Chromatography->High-Purity this compound (>95% Purity)

Caption: Logical relationship between purification techniques and resulting purity levels.

References

Step-by-step synthesis of alpha-terpineol from alpha-pinene or limonene.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

This document provides detailed experimental protocols for the synthesis of α-terpineol, a valuable monoterpene alcohol widely used in the fragrance, flavor, and pharmaceutical industries. The synthesis routes described herein utilize two common starting materials: α-pinene and limonene. These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis of α-Terpineol from α-Pinene

The synthesis of α-terpineol from α-pinene is typically achieved through an acid-catalyzed hydration reaction. Various acid catalysts can be employed, influencing the reaction's efficiency and selectivity. Below are protocols for two distinct methods: one employing a ternary composite catalyst system in a batch process and another utilizing chloroacetic acid in a continuous flow system.

Protocol 1: Batch Synthesis using a Ternary Composite Catalyst System

This protocol details the synthesis of α-terpineol from α-pinene using a combination of an α-hydroxy acid (citric acid), phosphoric acid, and acetic acid as a catalytic system. This method involves the formation of a terpinyl acetate intermediate, which is subsequently hydrolyzed to yield α-terpineol.[1][2][3]

Materials:

  • α-Pinene

  • Acetic Acid

  • Water

  • Citric Acid

  • Phosphoric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine α-pinene, acetic acid, water, citric acid, and phosphoric acid in a mass ratio of 1:2.5:1:(0.1-0.05):0.05.[1][2][3]

  • Reaction: Heat the mixture to 70°C and maintain this temperature for 12-15 hours with continuous stirring.[1][2][3]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by fractional distillation under reduced pressure to yield pure α-terpineol.

Protocol 2: Continuous Flow Synthesis using Chloroacetic Acid

This protocol describes a continuous flow method for the synthesis of α-terpineol from α-pinene, offering advantages in terms of productivity and process control.[4][5]

Materials:

  • α-Pinene (98%)

  • Chloroacetic Acid

  • Water

  • Ethyl Acetate

  • 20% Potassium Carbonate (K₂CO₃) solution

  • Anhydrous Sodium Sulfate

  • Syringe pumps

  • T-mixer

  • Tubular reactor (e.g., PFA tubing)

  • Back-pressure regulator

  • Heating system for the reactor

Procedure:

  • Reagent Preparation: Prepare a 27 M aqueous solution of chloroacetic acid.

  • System Setup: Set up a continuous flow system consisting of two syringe pumps, a T-mixer, a tubular reactor, and a back-pressure regulator. One pump will deliver α-pinene, and the other will deliver the chloroacetic acid solution.

  • Reaction: Pump α-pinene and the 27 M chloroacetic acid solution at flow rates adjusted to achieve a 1:1 molar ratio into the T-mixer. The combined stream then flows through the tubular reactor heated to 80°C with a residence time of 15 minutes.[4][5]

  • Quenching and Extraction: The output from the reactor is collected and diluted with ethyl acetate. The organic phase is then washed with a 20% K₂CO₃ solution.[4]

  • Drying and Concentration: The separated organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

  • Purification: Further purification can be achieved by flash column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent.[4]

Synthesis of α-Terpineol from Limonene

The synthesis of α-terpineol from limonene can proceed through a two-step process involving the formation of a stable intermediate, or via a direct hydration reaction.

Protocol 3: Two-Step Synthesis via Trifluoroacetate Intermediate

This method involves the Markovnikov addition of trifluoroacetic acid to limonene, followed by hydrolysis of the resulting ester to produce α-terpineol.[4][5][6]

Materials:

  • d-Limonene

  • Trifluoroacetic Acid (TFA)

  • Cyclohexane (or other suitable solvent)

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate

Procedure:

Step 1: Formation of Terpenyl Trifluoroacetate

  • In a flask, dissolve limonene in cyclohexane.

  • Add trifluoroacetic acid to the solution and stir at room temperature. The reaction progress can be monitored by gas chromatography (GC).[4]

Step 2: Hydrolysis to α-Terpineol

  • Once the formation of the intermediate is complete, the crude terpenyl trifluoroacetate is dissolved in methanol.[4]

  • An aqueous solution of NaOH (e.g., 4.5 M) is added, and the mixture is stirred for approximately 1 hour.[4]

  • Work-up: The reaction mixture is diluted with ethyl acetate and washed with a 5% NaHCO₃ solution.[5]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude α-terpineol.

  • Purification: The product can be purified by column chromatography or distillation.

Protocol 4: Direct Hydration using a Supported Catalyst

This protocol describes a one-step synthesis of α-terpineol from limonene using a heterogeneous catalyst.[7]

Materials:

  • Raw oil containing limonene

  • Water

  • Activated carbon-supported ZnSO₄/H₃PO₄ catalyst

  • Standard laboratory glassware for batch reactions

Procedure:

  • Catalyst Preparation: The catalyst is prepared by impregnating activated carbon with a solution of ZnSO₄ and H₃PO₄.

  • Reaction Setup: In a reaction vessel, charge the raw oil containing limonene, water, and the activated carbon-supported ZnSO₄/H₃PO₄ catalyst. The mass ratio of raw oil to water should be between 1:2 and 1:4, and the mass ratio of raw oil to catalyst should be between 1:0.02 and 1:0.05.[7]

  • Reaction: Stir the mixture at a temperature of 30-45°C for 6-10 hours.[7]

  • Catalyst Recovery: After the reaction, the solid catalyst is recovered by filtration.

  • Purification: The oil phase is separated and purified by vacuum distillation to obtain high-purity α-terpineol.[7]

Quantitative Data Summary

The following tables summarize quantitative data from the described synthesis methods.

Table 1: Synthesis of α-Terpineol from α-Pinene

MethodCatalystTemperature (°C)TimeConversion (%)Selectivity (%)Yield (%)Reference
BatchCitric Acid, Phosphoric Acid, Acetic Acid7012-15 h≥96≥48.1≥85[1][3]
Continuous FlowChloroacetic Acid (27 M)8015 min (residence)72 ± 2.4576 ± 1.25-[4][5]
BatchChloroacetic Acid (23 M)704 h9058-[4][5]

Table 2: Synthesis of α-Terpineol from Limonene

MethodCatalyst/ReagentsTemperature (°C)TimeConversion (%)Selectivity (%)Yield (%)Reference
Two-Step (Continuous Flow)1. TFA2. NaOH/MeOH2540 min (total residence)9781-[4][5]
Direct HydrationZnSO₄/H₃PO₄ on Activated Carbon309 h>99>65-[7]
Two-Step (Batch)1. Trifluoroacetic Acid2. Hydrolysis----76[6]

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations involved in the synthesis of α-terpineol from α-pinene and limonene.

G Synthesis of α-Terpineol from α-Pinene alpha_pinene α-Pinene carbocation Pinanyl Carbocation (Intermediate) alpha_pinene->carbocation H⁺ (Acid Catalyst) Hydration terpinyl_acetate Terpinyl Acetate (Intermediate) carbocation->terpinyl_acetate Acetic Acid alpha_terpineol α-Terpineol carbocation->alpha_terpineol H₂O terpinyl_acetate->alpha_terpineol Hydrolysis

Caption: Reaction pathway for the synthesis of α-terpineol from α-pinene.

G Synthesis of α-Terpineol from Limonene cluster_two_step Two-Step Pathway cluster_direct Direct Pathway limonene Limonene terpenyl_trifluoroacetate Terpenyl Trifluoroacetate (Intermediate) limonene->terpenyl_trifluoroacetate Trifluoroacetic Acid direct_hydration Direct Hydration alpha_terpineol α-Terpineol terpenyl_trifluoroacetate->alpha_terpineol NaOH/MeOH (Hydrolysis) direct_hydration->alpha_terpineol H₂O, Catalyst (e.g., ZnSO₄/H₃PO₄)

References

Application Note: Quantification of α-Terpineol Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantification of α-terpineol in various matrices, including essential oils and plant extracts, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides comprehensive guidelines for sample preparation, instrument parameters, and data analysis. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications in the pharmaceutical, food, and fragrance industries.

Introduction

Alpha-terpineol (α-terpineol) is a naturally occurring monoterpenoid alcohol found in a variety of plant species. It is a significant component of many essential oils and is widely used in fragrances, cosmetics, and as a flavoring agent. Accurate quantification of α-terpineol is crucial for the quality control of raw materials and finished products. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like α-terpineol, offering high selectivity and sensitivity.[1][2][3] This application note presents a validated GC-MS method for the determination of α-terpineol.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix.

For Essential Oils:

  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Dissolve the oil in a suitable volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[1][4]

  • Make up to the mark with the solvent and mix thoroughly.

  • Perform a serial dilution to bring the concentration of α-terpineol within the calibration range.

  • Transfer an aliquot of the final dilution into a 2 mL autosampler vial for GC-MS analysis.[4]

For Plant Material (e.g., Cannabis Flower):

  • Accurately weigh approximately 40 mg of the homogenized plant material into a 10 mL vial.[5]

  • Add a known volume of extraction solvent (e.g., 4 mL of ethyl acetate containing an internal standard).[5]

  • Vortex the sample for 30 seconds at 250 rpm to ensure thorough mixing.[5]

  • Allow the sample to stand for 10 minutes to facilitate extraction.[5]

  • Centrifuge the sample to separate the solid material.

  • Transfer a 500 µL aliquot of the supernatant (upper layer) into a 2 mL autosampler vial for GC-MS analysis.[5]

For Liquid Samples (e.g., Wine):

  • Solid-Phase Extraction (SPE) can be employed to concentrate the analytes and remove matrix interference.

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load a known volume of the wine sample onto the cartridge.

  • Wash the cartridge with water to remove sugars and other polar compounds.

  • Elute the terpenes with a suitable organic solvent (e.g., dichloromethane).

  • The eluate can be directly injected or concentrated under a gentle stream of nitrogen if necessary before GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.

  • Mass Spectrometer: Agilent 5977C MS or equivalent.

  • Column: A non-polar or medium-polar capillary column is recommended, such as a DB-5MS or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

Table 1: GC-MS Instrument Parameters

ParameterValue
GC Inlet
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio10:1 to 50:1 (depending on concentration)
Oven Program
Initial Temperature60 °C, hold for 2 min
Ramp Rate5 °C/min to 180 °C
Hold Time5 min
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan ModeFull Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification
SIM Ions for α-Terpineol m/z 59, 93, 121, 136

Note: The molecular ion of α-terpineol (m/z 154) is often unstable and not detected. The fragment at m/z 136, corresponding to the loss of a water molecule, is a characteristic ion.[6]

Calibration and Quantification
  • Prepare a stock solution of α-terpineol standard of known concentration in the chosen solvent.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

  • Inject the calibration standards into the GC-MS system.

  • Construct a calibration curve by plotting the peak area of the quantifying ion (e.g., m/z 93) against the concentration of α-terpineol.

  • The concentration of α-terpineol in the samples is then determined by interpolating their peak areas on the calibration curve.

Data Presentation

The quantitative performance of the method should be validated according to ICH guidelines.[7]

Table 2: Summary of Quantitative Data for α-Terpineol Quantification

Validation ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.02 - 0.9 mg/L
Limit of Quantification (LOQ)0.08 - 3.0 mg/L
Accuracy (Recovery %)91.6 - 105.7%[3]
Precision (RSD %)< 5%

Note: The values for LOD and LOQ can vary depending on the specific instrument and matrix.[8]

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Essential Oil, Plant Material) Extraction Solvent Extraction / Dilution Sample->Extraction Filtration Centrifugation / Filtration Extraction->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (Scan or SIM Mode) Ionization->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of α-Terpineol Calibration->Quantification

Caption: Workflow for α-Terpineol Quantification by GC-MS.

Conclusion

The GC-MS method described in this application note is a reliable and efficient tool for the quantification of α-terpineol in diverse sample matrices. The detailed protocol for sample preparation and instrument parameters, along with the method's validated performance, ensures accurate and reproducible results. This method is well-suited for implementation in quality control laboratories and for research purposes in various scientific and industrial fields.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Alpha-Terpineol in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-terpineol is a naturally occurring monoterpene alcohol found in a variety of essential oils, including tea tree oil, pine oil, and lavender oil. It is known for its pleasant lilac-like aroma and is widely used in fragrances, cosmetics, and flavorings. Beyond its aromatic properties, this compound exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. Accurate and reliable quantification of this compound in essential oils is crucial for quality control, formulation development, and scientific research.

This application note provides a detailed protocol for the determination of this compound in essential oils using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Principle

This method utilizes RP-HPLC with a C18 column to separate this compound from other components in the essential oil matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. Detection is performed using a UV detector, as this compound exhibits absorbance in the low UV region. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed).

  • Reagents: Phosphoric acid or Formic acid (analytical grade), Ammonium acetate (analytical grade).

  • Standards: this compound certified reference standard (>98% purity).[1]

  • Sample: Essential oil containing this compound.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid or Formic Acid.[2] Gradient: A ternary gradient with an ammonium acetate buffer, methanol, and acetonitrile can also be employed for complex samples.[3][4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Further dilute the solution with the mobile phase to bring the expected concentration of this compound within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[4]

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Table 3: Linearity Data for this compound

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 100≥ 0.999

The calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.[4]

Precision

Precision is evaluated by analyzing multiple replicates of the same sample to assess the degree of scatter between a series of measurements.

Table 4: Precision Data for this compound

Precision TypeAcceptance Criteria (%RSD)
Intra-day Precision (n=6) ≤ 2.0%
Inter-day Precision (n=6) ≤ 2.0%
Accuracy (Recovery)

Accuracy is determined by performing recovery studies. A known amount of this compound standard is spiked into a pre-analyzed sample, and the recovery is calculated.

Table 5: Accuracy (Recovery) Data for this compound

Spiking LevelAcceptance Criteria (% Recovery)
80%, 100%, 120%98.0% - 102.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Table 6: LOD and LOQ for this compound

ParameterEstimated Value (µg/mL)
LOD ~0.1
LOQ ~0.3

These values can be estimated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.[4]

Experimental Workflow and Method Development Logic

The following diagrams illustrate the overall experimental workflow and the logical steps involved in developing this HPLC method.

experimental_workflow sample Essential Oil Sample prep Sample Preparation (Weighing, Dilution, Filtration) sample->prep hplc HPLC Analysis (Injection & Separation) prep->hplc standard This compound Standard std_prep Standard Preparation (Stock & Working Solutions) standard->std_prep std_prep->hplc detection UV Detection (210 nm) hplc->detection data Data Acquisition & Processing (Peak Integration) detection->data quant Quantification (Calibration Curve) data->quant report Result Reporting quant->report

Caption: Experimental workflow for the HPLC analysis of this compound.

method_development_logic objective Objective: Quantify this compound in Essential Oils lit_review Literature Review & Selection of Initial Conditions objective->lit_review column_select Column Selection (C18 for nonpolar analyte) lit_review->column_select mobile_phase Mobile Phase Optimization (Acetonitrile:Water ratio, pH) lit_review->mobile_phase detection_wl Detection Wavelength Selection (UV scan of standard) lit_review->detection_wl optimization Method Optimization (Flow rate, Temperature) column_select->optimization mobile_phase->optimization detection_wl->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation protocol Finalized Protocol validation->protocol

References

Application Notes & Protocol: In Vitro Cytotoxicity of Alpha-Terpineol on HeLa and MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

1. Abstract

This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of alpha-terpineol, a monoterpenoid alcohol found in various plant essential oils, against human cervical cancer (HeLa) and human breast cancer (MCF-7) cell lines. This compound has demonstrated potential as an anticancer agent by inhibiting tumor cell growth and inducing apoptosis.[1][2][3] The primary mechanism of action appears to involve the suppression of the NF-κB signaling pathway.[4][5][6] This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method for evaluating cell metabolic activity as an indicator of cell viability. An alternative protocol for the Lactate Dehydrogenase (LDH) assay is also included to measure cytotoxicity via plasma membrane damage. These protocols are intended for researchers in oncology, pharmacology, and drug development.

2. Materials and Reagents

  • Cell Lines:

    • HeLa (Human cervical adenocarcinoma cell line)

    • MCF-7 (Human breast adenocarcinoma cell line)

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

    • Trypsin-EDTA solution (0.25%)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test Compound and Solvents:

    • This compound (≥98% purity)

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Reagents for MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

    • Sterile PBS

  • Reagents for LDH Assay (Optional):

    • Commercially available LDH Cytotoxicity Assay Kit

  • Equipment and Consumables:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • Microplate reader (spectrophotometer)

    • Sterile 96-well flat-bottom cell culture plates

    • Sterile serological pipettes and pipette tips

    • Sterile cell culture flasks (T-25 or T-75)

    • Hemocytometer or automated cell counter

    • Multichannel pipette

3. Experimental Protocols

3.1. Cell Culture and Maintenance

  • Culture both HeLa and MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]

  • Maintain the cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[8]

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at an appropriate dilution.

3.2. Preparation of this compound Solutions

  • Stock Solution (e.g., 100 mM): Prepare a stock solution of this compound in DMSO. The exact concentration will depend on the molecular weight and desired final concentrations. Note: this compound is poorly soluble in water; DMSO is the recommended solvent.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final concentration of DMSO in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

3.3. MTT Cytotoxicity Assay Protocol

The MTT assay measures the activity of mitochondrial dehydrogenase enzymes in living cells, which convert the yellow MTT salt into a dark blue formazan product.[8]

  • Cell Seeding: Harvest cells that are in the exponential growth phase. Count the cells and adjust the density to 1 x 10⁵ cells/mL in complete medium. Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µg/mL). Include wells with medium only (blank) and wells with untreated cells (vehicle control, containing the same final concentration of DMSO as the treated wells).

  • Incubation with Compound: Incubate the cells with this compound for a predetermined period, typically 24, 48, or 72 hours.[9]

  • Addition of MTT Reagent: Following the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently agitate the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[10]

3.4. LDH Cytotoxicity Assay Protocol (Alternative Method)

The LDH assay quantitatively measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[11][12]

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol (Section 3.3).

  • Prepare Controls: For each plate, include the following controls as per the manufacturer's instructions:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in the kit) 45 minutes before the assay.[13]

    • Background Control: Medium only.[14]

  • Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.[14]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[13] Add 50 µL of the LDH reaction mixture from the kit to each well.[13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Absorbance Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.[13]

3.5. Data Analysis

  • MTT Assay:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • LDH Assay:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • IC₅₀ Determination: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that causes a 50% reduction in cell viability. Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

4. Data Presentation

The following table summarizes the reported IC₅₀ values for this compound against HeLa and MCF-7 cells from existing literature.

Cell LineIC₅₀ Value (µg/mL)Assay MethodIncubation TimeReference
HeLa~12.46MTT72 hours[1][2]
MCF-7~33.0MTT24 hours[1][3]

5. Visualizations

5.1. Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture HeLa & MCF-7 Cells Seeding 2. Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment 3. Treat with this compound (Various Concentrations) Seeding->Treatment Incubation 4. Incubate for 24-72h Treatment->Incubation Assay_Choice 5. Select Cytotoxicity Assay Incubation->Assay_Choice MTT_Assay MTT Assay: - Add MTT Reagent - Incubate 2-4h - Add Solubilizer (DMSO) Assay_Choice->MTT_Assay LDH_Assay LDH Assay: - Collect Supernatant - Add Reaction Mix - Incubate 30 min Assay_Choice->LDH_Assay Read_Absorbance 6. Read Absorbance (570nm for MTT, 490nm for LDH) MTT_Assay->Read_Absorbance LDH_Assay->Read_Absorbance Calculate_Viability 7. Calculate % Cell Viability Read_Absorbance->Calculate_Viability IC50 8. Determine IC50 Value Calculate_Viability->IC50 G alpha_terpineol This compound nfkb_complex IκB-NF-κB (Inactive Complex) alpha_terpineol->nfkb_complex Inhibits bcl2 Bcl-2 (Anti-apoptotic) alpha_terpineol->bcl2 Inhibits (MCF-7) bax Bax (Pro-apoptotic) alpha_terpineol->bax Induces (MCF-7) tnfa TNF-α tnfa->nfkb_complex Activates nfkb_translocation NF-κB Translocation to Nucleus nfkb_complex->nfkb_translocation cell_cycle_arrest Cell Cycle Arrest (G1 / Sub-G1) nfkb_complex->cell_cycle_arrest Leads to gene_expression Pro-survival & Proliferative Gene Expression nfkb_translocation->gene_expression cell_survival Cell Proliferation & Survival gene_expression->cell_survival apoptosis Apoptosis bcl2->apoptosis bax->apoptosis cell_cycle_arrest->apoptosis

References

Application Note and Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Alpha-Terpineol against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-terpineol, a monoterpenoid alcohol found in various essential oils, has garnered significant interest for its potential antimicrobial properties. Escherichia coli (E. coli), a common Gram-negative bacterium, is a frequent cause of infections in both community and healthcare settings, with a growing concern for antibiotic resistance. Determining the Minimum Inhibitory Concentration (MIC) of this compound against E. coli is a critical first step in evaluating its potential as a novel antibacterial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

This application note provides a detailed protocol for determining the MIC of this compound against E. coli using the broth microdilution method. This method is a standardized, efficient, and widely accepted technique for antimicrobial susceptibility testing.[1] Additionally, this document outlines the known mechanism of action of this compound and presents data in a clear, tabular format for easy interpretation.

Mechanism of Action of this compound against E. coli

This compound exerts its antibacterial effect primarily by disrupting the structural integrity and function of the bacterial cell envelope.[2][3] Studies have shown that exposure of E. coli to this compound at its MIC leads to significant morphological changes, including decreased cell size, irregular shape, and rupture of the cell wall and membrane.[3][4][5] This damage results in the leakage of intracellular components and a collapse of the proton motive force and membrane potential, ultimately leading to bacterial cell death.[2][6] The hydroxyl group of this compound is thought to play a crucial role by interacting with the bacterial cell membrane.[2][6]

cluster_extracellular Extracellular cluster_cell_envelope Cell Envelope cluster_intracellular Intracellular alpha_terpineol This compound cell_wall Cell Wall alpha_terpineol->cell_wall Disruption cell_membrane Cell Membrane alpha_terpineol->cell_membrane Increased Permeability proton_motive_force Proton Motive Force Collapse cell_membrane->proton_motive_force atp_depletion ATP Depletion proton_motive_force->atp_depletion cell_death Cell Death atp_depletion->cell_death

Mechanism of action of this compound against E. coli.

Experimental Protocol: Broth Microdilution Method

This protocol is based on established methods for determining the MIC of essential oils against bacteria.[1][7][8][9]

Materials
  • This compound (analytical grade)

  • Escherichia coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO) or Tween 80 (for solubilizing this compound)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips

  • Micropipettes

  • Incubator (37°C)

  • Spectrophotometer or microplate reader (optional, for OD measurements)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterility control (broth only)

  • Growth control (broth + inoculum)

Preparation of Reagents
  • E. coli Inoculum Preparation:

    • From a fresh culture plate, select 3-5 isolated colonies of E. coli.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • This compound Stock Solution and Serial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the wells should not exceed 1% (v/v) to avoid toxicity to the bacteria.

    • Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in microcentrifuge tubes to obtain a range of concentrations. A typical starting concentration might be 2% (v/v) or 20 mg/mL, depending on the expected MIC.

Assay Procedure
  • Add 100 µL of the appropriate this compound dilution to each well of a 96-well microtiter plate.

  • Add 100 µL of the prepared E. coli inoculum to each well containing the this compound dilutions.

  • Include the following controls on each plate:

    • Growth Control: 100 µL of CAMHB + 100 µL of E. coli inoculum.

    • Sterility Control: 200 µL of uninoculated CAMHB.

    • Solvent Control: 100 µL of CAMHB with the highest concentration of the solvent used + 100 µL of E. coli inoculum.

    • Positive Control: Serial dilutions of a standard antibiotic (e.g., Ciprofloxacin) with the E. coli inoculum.

  • Seal the plate with a breathable film or cover and incubate at 37°C for 18-24 hours.

Interpretation of Results
  • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of E. coli.

  • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

  • The growth control should show distinct turbidity.

  • The sterility and solvent controls should show no growth.

cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading inoculum Prepare E. coli Inoculum (0.5 McFarland) add_inoculum Add E. coli Inoculum to Wells inoculum->add_inoculum dilutions Prepare Serial Dilutions of this compound add_terpineol Add this compound Dilutions to Wells dilutions->add_terpineol add_controls Add Controls (Growth, Sterility, Solvent) incubate Incubate at 37°C for 18-24 hours add_controls->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Experimental workflow for MIC determination.

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner. The following table provides an example of how to present the data.

WellThis compound Concentration (µL/mL)E. coli Growth (Visual Observation)Optical Density (OD₆₀₀)
110.0-0.052
25.0-0.055
32.5-0.051
41.25-0.058
50.625 - 0.060
60.313+0.458
70.156+0.892
80.078+1.254
Growth Control0+1.350
Sterility Control0-0.050

In this example, the MIC of this compound against E. coli is 0.625 µL/mL .

Discussion

The determined MIC value provides a quantitative measure of the antibacterial activity of this compound against a specific E. coli strain. It is important to note that MIC values can vary between different studies due to factors such as the bacterial strain used, inoculum size, and slight variations in the protocol.[4][10][11][12][13] For instance, some studies have reported MIC values for this compound against E. coli to be around 0.78 µL/mL, while others have found it to be 0.6% or 0.45 ± 0.14 mg/mL.[5][10][12][13] Therefore, it is crucial to maintain consistency in the experimental conditions for reproducible results.

The broth microdilution method is a robust and scalable technique for screening the antimicrobial activity of various compounds.[1][14] Further studies, such as determining the Minimum Bactericidal Concentration (MBC) and time-kill kinetics, can provide additional insights into the bactericidal or bacteriostatic nature of this compound.

Conclusion

This application note provides a comprehensive protocol for determining the MIC of this compound against E. coli. The broth microdilution method is a reliable and efficient approach for assessing the in vitro antibacterial activity of natural compounds. The data generated from this assay is fundamental for the further development of this compound as a potential therapeutic agent against E. coli infections.

References

Application Notes and Protocols for Formulating Alpha-Terpineol in Topical Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating alpha-terpineol for topical drug delivery research. This compound, a naturally occurring monoterpene alcohol, is a promising excipient in topical formulations due to its ability to enhance the penetration of various active pharmaceutical ingredients (APIs) through the skin.[1][2] This document outlines detailed protocols for the preparation of common topical formulations incorporating this compound, methods for their characterization, and standardized procedures for evaluating their performance in vitro.

Introduction to this compound in Topical Formulations

This compound (α-terpineol) is a colorless, viscous liquid with a pleasant lilac-like odor.[3] It is found in various essential oils, including pine oil and tea tree oil. In topical drug delivery, this compound is primarily utilized as a penetration enhancer. Its mechanism of action is attributed to its ability to disrupt the highly ordered structure of the stratum corneum, the outermost layer of the skin, thereby increasing the permeability of co-administered drugs. This makes it a valuable component in the development of transdermal and dermatological drug products. It is also recognized for its own biological activities, including anti-inflammatory and antimicrobial properties.[2][4]

Formulation Techniques and Protocols

This section details the preparation of two common types of topical formulations incorporating this compound: nanoemulsions and hydrogels.

This compound-Loaded Nanoemulsions

Nanoemulsions are transparent or translucent colloidal dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically in the range of 20-200 nm. They offer advantages such as enhanced drug solubilization, improved stability, and increased skin permeation.

This protocol is based on the high-pressure homogenization method.

Materials:

  • This compound (oil phase)

  • Soybean oil or other suitable carrier oil

  • Tween 80 (non-ionic surfactant)

  • Span 80 (co-surfactant)

  • Deionized water (aqueous phase)

  • Active Pharmaceutical Ingredient (API) - optional

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amounts of this compound, carrier oil, and Span 80.

    • If incorporating a lipophilic API, dissolve it in this oil phase.

    • Mix the components thoroughly using a magnetic stirrer until a homogenous solution is obtained.

    • Heat the oil phase to 50-60°C.[5][6]

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amount of Tween 80 and dissolve it in deionized water.

    • If incorporating a hydrophilic API, dissolve it in this aqueous phase.

    • Heat the aqueous phase to 50-60°C.[5]

  • Formation of the Pre-emulsion:

    • Slowly add the hot aqueous phase to the hot oil phase while continuously stirring at a moderate speed (e.g., 800 rpm) for 5-10 minutes to form a coarse pre-emulsion.[6]

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Homogenize at a pressure of 10,000 psi for a specified number of cycles (e.g., 5-7 cycles) to reduce the droplet size to the nano-range.[5]

    • Allow the resulting nanoemulsion to cool to room temperature.

Nanoemulsion_Preparation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification oil_ingredients Weigh this compound, Carrier Oil, Span 80 (and lipophilic API) mix_oil Mix until homogenous oil_ingredients->mix_oil heat_oil Heat to 50-60°C mix_oil->heat_oil pre_emulsion Combine phases with stirring (800 rpm) heat_oil->pre_emulsion aqueous_ingredients Weigh Tween 80 and Deionized Water (and hydrophilic API) mix_aqueous Dissolve completely aqueous_ingredients->mix_aqueous heat_aqueous Heat to 50-60°C mix_aqueous->heat_aqueous heat_aqueous->pre_emulsion homogenization High-Pressure Homogenization (10,000 psi, 5-7 cycles) pre_emulsion->homogenization cooling Cool to Room Temperature homogenization->cooling final_product This compound Nanoemulsion cooling->final_product

Caption: Workflow for preparing this compound loaded nanoemulsion.

This compound-Loaded Hydrogels

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. They are widely used in topical drug delivery due to their biocompatibility, cooling effect, and ability to provide sustained release of drugs.

This protocol describes the preparation of a simple hydrogel using a gelling agent like Carbopol.

Materials:

  • This compound

  • Carbopol 940 (or other suitable gelling agent)

  • Triethanolamine (neutralizing agent)

  • Propylene glycol (co-solvent and humectant)

  • Deionized water

  • Active Pharmaceutical Ingredient (API) - optional

Equipment:

  • Mechanical stirrer

  • pH meter

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Dispersion of Gelling Agent:

    • Accurately weigh the required amount of Carbopol 940 and slowly disperse it in deionized water with continuous stirring using a mechanical stirrer until a uniform, lump-free dispersion is formed. Avoid vigorous stirring to prevent excessive air entrapment.

  • Incorporation of Other Excipients:

    • In a separate beaker, dissolve the API (if any) and this compound in propylene glycol.

    • Slowly add this solution to the Carbopol dispersion with continuous stirring.

  • Neutralization and Gel Formation:

    • Slowly add triethanolamine dropwise to the dispersion while continuously stirring.

    • Monitor the pH of the dispersion using a pH meter. Continue adding triethanolamine until the pH reaches the desired range (typically pH 6.0-7.0) and a clear, viscous gel is formed.

  • Final Mixing and Degassing:

    • Continue stirring for another 10-15 minutes to ensure homogeneity.

    • Allow the gel to stand for a few hours to allow any entrapped air bubbles to escape.

Hydrogel_Preparation_Workflow start Start disperse_carbopol Disperse Carbopol 940 in Deionized Water start->disperse_carbopol combine_phases Add Active Phase to Carbopol Dispersion disperse_carbopol->combine_phases prepare_active_phase Dissolve API and this compound in Propylene Glycol prepare_active_phase->combine_phases neutralize Neutralize with Triethanolamine to form Gel (pH 6-7) combine_phases->neutralize final_mix Final Mixing and Degassing neutralize->final_mix end This compound Hydrogel final_mix->end

Caption: Workflow for preparing this compound loaded hydrogel.

Characterization of this compound Formulations

After preparation, it is crucial to characterize the formulations to ensure their quality and performance.

Characterization Techniques
Parameter Technique Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average droplet size and size distribution of nanoemulsions.
Zeta Potential Electrophoretic Light ScatteringTo assess the surface charge of the nanoemulsion droplets, which indicates their stability.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoemulsion droplets or hydrogel structure.
pH pH meterTo ensure the formulation is within a physiologically acceptable range for topical application.
Viscosity Rheometer/ViscometerTo determine the flow properties of the formulation, which affects its spreadability and residence time on the skin.
Drug Content and Entrapment Efficiency High-Performance Liquid Chromatography (HPLC) / UV-Vis SpectroscopyTo quantify the amount of API in the formulation and, for nanoemulsions, the percentage of drug successfully encapsulated.

In Vitro Skin Permeation Studies

In vitro skin permeation studies are essential for evaluating the ability of a topical formulation to deliver an active ingredient across the skin. The Franz diffusion cell is the most commonly used apparatus for this purpose.[7]

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)[8]

  • Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Formulation to be tested

  • Magnetic stirrer

  • Water bath or circulating system to maintain temperature

  • Syringes and collection vials

  • Analytical method for drug quantification (e.g., HPLC)

Procedure:

  • Skin Preparation:

    • Excise the skin and remove any subcutaneous fat and hair.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

    • The skin can be used as full-thickness or the epidermis can be separated.[7]

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32 ± 1°C) receptor medium and ensure there are no air bubbles trapped beneath the skin.

    • Place the cells in a water bath maintained at a temperature to ensure the skin surface is at 32 ± 1°C.

    • Start the magnetic stirrer in the receptor compartment.

  • Application of Formulation:

    • Apply a known quantity of the this compound formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of the skin at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) if comparing with a control formulation.

Experimental Workflow for In Vitro Skin Permeation Study

Skin_Permeation_Workflow start Start skin_prep Prepare Excised Skin (e.g., Porcine Ear) start->skin_prep franz_setup Mount Skin in Franz Cell Fill Receptor with PBS (32°C) skin_prep->franz_setup apply_formulation Apply this compound Formulation to Donor Compartment franz_setup->apply_formulation sampling Withdraw Samples from Receptor at Predetermined Time Intervals apply_formulation->sampling analysis Analyze Drug Concentration (e.g., HPLC) sampling->analysis data_analysis Calculate Flux, Permeability, and Enhancement Ratio analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vitro skin permeation study.

Mechanism of this compound as a Penetration Enhancer

This compound enhances skin permeation primarily by interacting with the lipids of the stratum corneum.

Penetration_Enhancement_Mechanism cluster_mechanism Mechanism of Action alpha_terpineol This compound sc_lipids Stratum Corneum Lipid Bilayers alpha_terpineol->sc_lipids Interacts with disruption Disruption of Lipid Lamellar Structure sc_lipids->disruption leads to fluidization Increased Lipid Fluidity disruption->fluidization increased_permeability Increased Drug Permeability fluidization->increased_permeability

References

Application Notes and Protocols for Utilizing Alpha-Terpineol as a Skin Penetration Enhancer in Transdermal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Alpha-terpineol, a naturally occurring monoterpene alcohol found in essential oils like pine and tea tree oil, has garnered significant interest as a safe and effective skin penetration enhancer for transdermal drug delivery.[1][2] Its ability to reversibly modulate the barrier properties of the stratum corneum allows for the enhanced permeation of a wide range of therapeutic agents. These application notes provide detailed protocols and supporting data for researchers investigating the use of this compound in their transdermal formulations.

Mechanism of Action:

The primary mechanism by which this compound enhances skin penetration is through the disruption of the highly ordered lipid structure of the stratum corneum.[3][4] This is achieved by:

  • Lipid Fluidization: this compound inserts itself into the intercellular lipid bilayers, increasing their fluidity and creating more permeable pathways for drug molecules.[4]

  • Disruption of Hydrogen Bond Network: It is suggested that terpenes like this compound can cause ruptures in the hydrogen-bonded network at the polar interface of the lipid bilayers.[4]

  • Interaction with Keratin: Some studies suggest that terpenes can also interact with intracellular keratin, further disrupting the structural integrity of the corneocytes.[5]

Mechanism_of_Action Alpha_Terpineol This compound Lipid_Bilayer Lipid_Bilayer Alpha_Terpineol->Lipid_Bilayer Disrupts Lipid Packing Increases Fluidity Corneocytes Corneocytes Alpha_Terpineol->Corneocytes Interacts with Keratin Drug Drug Molecule Enhanced_Penetration Enhanced Drug Penetration Drug->Enhanced_Penetration Drug->Lipid_Bilayer Lipid_Bilayer->Enhanced_Penetration Increased Permeability Corneocytes->Enhanced_Penetration

Quantitative Data Summary

The efficacy of this compound as a penetration enhancer is typically quantified by the Enhancement Ratio (ER), which is the ratio of the drug's flux with the enhancer to the flux without the enhancer.

DrugVehicleα-Terpineol ConcentrationSkin ModelEnhancement Ratio (ER)Reference
HaloperidolPropylene Glycol5% (w/v)Human Skin>1 (Specific value not provided, less than linalool and carvacrol)[6][7][8]
Huperzine AMicroemulsion1%Rat Skin16.64[5][9]
PrednisoloneNot SpecifiedNot SpecifiedNot SpecifiedBetter than Azone®[10]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the standard procedure for evaluating the effect of this compound on the transdermal permeation of a drug using Franz diffusion cells.

Materials:

  • Franz diffusion cells

  • Full-thickness skin (human or animal, e.g., rat, pig)

  • Drug of interest

  • This compound

  • Appropriate solvent/vehicle (e.g., propylene glycol, ethanol)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Magnetic stir bars and stirrer

  • Water bath with temperature control

  • High-performance liquid chromatography (HPLC) or other suitable analytical method

Procedure:

  • Skin Preparation:

    • Excise full-thickness abdominal skin from the animal model.[5]

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.[5]

    • Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor solution and add a magnetic stir bar.[5]

    • Ensure no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor solution at 37 ± 0.5°C using a circulating water bath.

  • Formulation Preparation:

    • Prepare the control formulation by dissolving the drug in the chosen vehicle.

    • Prepare the test formulation by dissolving the drug and this compound (e.g., at 1-5% w/v) in the vehicle.

  • Permeation Study:

    • Apply a known volume of the control or test formulation to the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the Enhancement Ratio (ER) as: ER = Jss (with enhancer) / Jss (without enhancer).

In_Vitro_Permeation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Prep Skin Preparation (Excision, Cleaning) Franz_Cell_Assembly Franz Cell Assembly (Skin Mounting, Receptor Filling) Skin_Prep->Franz_Cell_Assembly Formulation_Prep Formulation Preparation (Control & Test with α-Terpineol) Permeation Permeation Study (Formulation Application, Sampling) Formulation_Prep->Permeation Franz_Cell_Assembly->Permeation Sample_Analysis Sample Analysis (e.g., HPLC) Permeation->Sample_Analysis Data_Analysis Data Analysis (Flux, Enhancement Ratio) Sample_Analysis->Data_Analysis

Protocol 2: Elucidation of Mechanism using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol is used to investigate the effect of this compound on the structure of the stratum corneum lipids.

Materials:

  • Isolated stratum corneum (SC) sheets

  • This compound solution (in a suitable vehicle)

  • Control vehicle

  • ATR-FTIR spectrometer

Procedure:

  • SC Isolation:

    • Isolate the stratum corneum from full-thickness skin using methods such as trypsin digestion.[5]

  • Treatment of SC:

    • Treat the isolated SC sheets with the this compound solution or the control vehicle for a specified period (e.g., 24 hours).

  • ATR-FTIR Analysis:

    • Mount the treated or control SC sheet onto the ATR crystal of the FTIR spectrometer.

    • Acquire the spectra over a specific wavenumber range (e.g., 4000-650 cm⁻¹).

    • Focus on the C-H stretching vibrations (around 2850 cm⁻¹ and 2920 cm⁻¹) which are indicative of the lipid chain conformation and packing.

  • Data Interpretation:

    • An increase in the peak positions (wavenumbers) of the C-H stretching vibrations suggests a more disordered or fluid state of the SC lipids, indicating the mechanism of action of the penetration enhancer.[5][9]

ATR_FTIR_Workflow SC_Isolation Isolate Stratum Corneum (SC) SC_Treatment Treat SC with α-Terpineol and Control Vehicle SC_Isolation->SC_Treatment ATR_FTIR_Acquisition Acquire ATR-FTIR Spectra SC_Treatment->ATR_FTIR_Acquisition Spectral_Analysis Analyze C-H Stretching Vibrations (~2850 cm⁻¹ and ~2920 cm⁻¹) ATR_FTIR_Acquisition->Spectral_Analysis Interpretation Interpret Changes in Peak Position (Disorder of SC Lipids) Spectral_Analysis->Interpretation

Safety Considerations:

While this compound is generally regarded as safe (GRAS), it is essential to conduct skin irritation studies to determine a safe and effective concentration for any new formulation.[3] In vivo studies on animal models can be performed to assess erythema and edema.

This compound is a promising natural penetration enhancer for transdermal drug delivery. The protocols and data presented here provide a framework for researchers to effectively evaluate its potential in enhancing the delivery of their therapeutic agents. Careful optimization of the formulation and concentration of this compound is crucial for achieving the desired enhancement effect while ensuring skin compatibility.

References

Application of Alpha-Terpineol in the Development of Natural Insecticides for Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-terpineol, a naturally occurring monoterpene alcohol found in the essential oils of various plants, has emerged as a promising candidate for the development of environmentally benign insecticides.[1][2] Its proven efficacy against a range of agricultural pests, coupled with its low mammalian toxicity, positions it as a valuable tool in integrated pest management (IPM) strategies.[3][4] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in exploring the insecticidal potential of this compound.

Mechanism of Action

This compound exerts its insecticidal effects through a multi-pronged approach, primarily targeting the insect nervous system. Evidence suggests two primary mechanisms of action:

  • Octopaminergic System Disruption: this compound has been shown to interfere with the octopaminergic system in insects.[5] Octopamine, a neurotransmitter, neuromodulator, and neurohormone in invertebrates, plays a crucial role in various physiological processes, including behavior and metabolism.[6][7] this compound can act on octopamine receptors, leading to a cascade of downstream effects that result in neurotoxicity, hyperactivity, paralysis, and ultimately, insect death.[5]

  • Acetylcholinesterase (AChE) Inhibition: Another key mechanism is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8][9] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the insect.[5]

Quantitative Data: Insecticidal Efficacy of this compound

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of this compound against various agricultural pests, providing a comparative overview of its toxicity.

Table 1: Fumigant Toxicity of this compound Against Stored Product Pests

Pest SpeciesLC50 ValueExposure TimeReference
Liposcelis bostrychophila (Booklouse)1.12 mg/L air-[8][10][11]
Sitophilus zeamais (Maize Weevil)Not explicitly isolated, but present in active essential oils96 hours (for 100% mortality at 30 µL/µg)[3]

Table 2: Contact Toxicity of this compound Against Stored Product and Structural Pests

Pest SpeciesLD50 ValueExposure TimeReference
Liposcelis bostrychophila (Booklouse)140.30 µg/cm²-[8][10][11]
Coptotermes formosanus (Formosan Subterranean Termite)4 mg/g (for 100% mortality)7 days[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound's insecticidal properties.

Protocol 1: Fumigant Toxicity Bioassay

This protocol is designed to assess the toxicity of this compound vapors to insects, particularly stored product pests.

Materials:

  • Glass jars or vials of a known volume

  • Filter paper discs

  • This compound of known purity

  • Acetone or another suitable solvent

  • Test insects (e.g., Sitophilus zeamais)

  • Controlled environment chamber (25-27°C, 60-70% RH, dark)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in acetone. A control group with acetone only should also be prepared.

  • Application: Apply a specific volume (e.g., 10 µL) of each dilution onto a filter paper disc. Allow the solvent to evaporate completely (approximately 2 minutes).

  • Exposure: Place the treated filter paper inside a glass jar. Introduce a known number of adult insects (e.g., 10-20) into the jar and seal it tightly.

  • Incubation: Place the jars in a controlled environment chamber.

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). Insects that do not move when gently prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.[12]

Protocol 2: Contact Toxicity Bioassay

This protocol evaluates the insecticidal activity of this compound upon direct contact with the insect cuticle.

Materials:

  • Petri dishes or filter paper

  • Micropipette or syringe

  • This compound of known purity

  • Acetone or another suitable solvent

  • Test insects (e.g., Liposcelis bostrychophila, termites)

  • Controlled environment chamber

Procedure:

  • Preparation of Test Surfaces: For residual contact, apply a specific volume of this compound solution evenly to a filter paper or the bottom of a petri dish. Allow the solvent to evaporate.

  • Topical Application (alternative): For direct topical application, apply a small, precise volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of each insect using a micropipette.

  • Exposure: Introduce a known number of insects onto the treated surface or hold them in a clean container after topical application.

  • Incubation: Maintain the insects in a controlled environment chamber.

  • Mortality Assessment: Record mortality at set time points as described in the fumigant toxicity protocol.

  • Data Analysis: Calculate the percentage of mortality and determine the LD50 value (the dose required to kill 50% of the test population) using probit analysis.

Protocol 3: Repellent Activity Bioassay

This protocol assesses the ability of this compound to repel insects from a treated area.

Materials:

  • Y-tube olfactometer or treated/untreated area choice test setup

  • Filter paper

  • This compound of known purity

  • Solvent (e.g., acetone)

  • Test insects

Procedure:

  • Preparation of Treated and Control Areas: In a choice test arena (e.g., a petri dish with two halves of filter paper), treat one half with the this compound solution and the other half with the solvent control.

  • Insect Release: Release a known number of insects at the center of the arena.

  • Observation: After a specific period (e.g., 1-2 hours), record the number of insects present on the treated and untreated halves.

  • Data Analysis: Calculate the percentage repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control area and Nt is the number of insects on the treated area.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay

This biochemical assay determines the effect of this compound on the activity of the AChE enzyme.

Materials:

  • Spectrophotometer (microplate reader)

  • Acetylcholinesterase (AChE) enzyme solution (from insect source or commercially available)

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • Solvent (e.g., ethanol or DMSO)

Procedure:

  • Prepare Reagents: Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer. Prepare serial dilutions of this compound in a suitable solvent.

  • Assay in Microplate: To each well of a 96-well microplate, add the buffer, AChE enzyme solution, and the this compound solution (or solvent for control).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Add the substrate (ATCI) to each well to start the enzymatic reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 412 nm at regular intervals for a set period (e.g., 3 minutes). The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. Determine the IC50 value (the concentration that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

Visualizations

The following diagrams illustrate the proposed mechanisms of action and a general experimental workflow for evaluating this compound.

G cluster_0 This compound Action on Octopamine Receptor alpha_terpineol This compound octopamine_receptor Octopamine Receptor alpha_terpineol->octopamine_receptor Binds to g_protein G-Protein octopamine_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Modulates camp cAMP adenylyl_cyclase->camp Alters Production downstream_effects Downstream Physiological Effects camp->downstream_effects neurotoxicity Neurotoxicity & Paralysis downstream_effects->neurotoxicity

Caption: Proposed signaling pathway of this compound's interaction with the insect octopamine receptor.

G cluster_1 This compound Inhibition of Acetylcholinesterase (AChE) acetylcholine Acetylcholine ache AChE acetylcholine->ache Binds to synaptic_cleft Synaptic Cleft choline_acetate Choline + Acetate ache->choline_acetate Hydrolyzes alpha_terpineol This compound alpha_terpineol->ache Inhibits continuous_stimulation Continuous Nerve Stimulation synaptic_cleft->continuous_stimulation Accumulation of Acetylcholine paralysis Paralysis continuous_stimulation->paralysis

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

G cluster_2 Experimental Workflow for Insecticidal Evaluation start Select Target Pest Species protocol1 Fumigant Toxicity Bioassay start->protocol1 protocol2 Contact Toxicity Bioassay start->protocol2 protocol3 Repellent Activity Bioassay start->protocol3 data_analysis Data Analysis (LC50, LD50, IC50) protocol1->data_analysis protocol2->data_analysis protocol3->data_analysis protocol4 Mechanism of Action (e.g., AChE Assay) conclusion Efficacy & Mechanism Determination protocol4->conclusion data_analysis->protocol4

Caption: General experimental workflow for evaluating the insecticidal properties of this compound.

This compound demonstrates significant potential as a natural insecticide for agricultural applications. Its dual modes of action, targeting both the octopaminergic system and acetylcholinesterase, contribute to its effectiveness against a variety of insect pests. The provided protocols offer a standardized framework for researchers to further investigate and develop this compound-based insecticides. Further research into formulations that enhance its stability and residual activity in field conditions is warranted to fully realize its potential in sustainable agriculture.

References

Harnessing the Power of Alpha-Terpineol: A Guide to its Application as an Aggregation Pheromone in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Alpha-terpineol, a naturally occurring monoterpene alcohol, is emerging as a significant tool in integrated pest management (IPM) strategies.[1][2] While traditionally recognized for its pleasant aroma in various industries, its role as a potent aggregation pheromone for several insect species presents a compelling avenue for environmentally conscious pest control.[3][4] This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively utilize this compound in pest management studies. We will delve into the chemical ecology of this compound, its mechanism of action, and practical methodologies for its application, from laboratory bioassays to field trials.

Introduction: The Chemical Ecology of this compound

This compound (α-terpineol) is a monocyclic monoterpene alcohol found in the essential oils of numerous plants.[2] Its significance in pest management stems from its function as a semiochemical, a chemical cue that mediates interactions between organisms. Specifically, for a number of coleopteran and other insect pests, α-terpineol acts as an aggregation pheromone, a chemical signal that attracts both males and females to a specific location for purposes of mating, feeding, or overcoming host plant defenses.[3][5]

A noteworthy example is its role in the aggregation of the Annonaceae fruits weevil, Optatus palmaris. Studies have demonstrated that feeding males of this species produce α-terpineol, which in combination with host plant volatiles, significantly increases attraction of conspecifics.[3][6] This synergistic effect, where the pheromone's efficacy is enhanced by host plant cues (kairomones), is a critical consideration in the development of effective pest management strategies.[3][7]

Key Properties of this compound:

PropertyValueSource
Chemical Formula C₁₀H₁₈O[8]
Molar Mass 154.25 g/mol [8]
Appearance Colorless liquid[2]
Odor Lilac-like[2]
Solubility Soluble in ethanol and ether; slightly soluble in water[8]

Mechanism of Action: How this compound Influences Insect Behavior

The primary mode of action for α-terpineol as a pheromone involves its detection by the insect's olfactory system. Volatilized molecules of α-terpineol bind to specific odorant receptors on the dendrites of olfactory receptor neurons (ORNs) housed within the insect's antennae.[9][10] This binding event triggers a signal transduction cascade, leading to the depolarization of the ORN membrane. The summed potential of these depolarizations across numerous ORNs generates a signal that is transmitted to the insect's brain, resulting in a behavioral response, such as upwind flight towards the odor source.[11][12]

Beyond its role as a pheromone, α-terpineol also exhibits direct insecticidal and repellent properties against a range of pests, including maize weevils and termites.[1][9] Some research suggests that at higher concentrations, it can act as a repellent.[5] Furthermore, studies have indicated that α-terpineol can interfere with the octopaminergic system in insects, which is involved in regulating heart rate, movement, and behavior.[13] This multifaceted activity makes α-terpineol a versatile compound in pest management research.

Experimental Protocols for Evaluating this compound

This section provides detailed, step-by-step methodologies for key experiments to assess the efficacy of α-terpineol as an aggregation pheromone.

Electroantennography (EAG): Quantifying Olfactory Response

EAG is an electrophysiological technique used to measure the summated electrical response of an insect's antenna to a volatile stimulus.[10][11] It is a crucial first step in determining if a target pest can detect α-terpineol.

Protocol: Excised Antenna EAG for this compound

Materials:

  • This compound (high purity)

  • Solvent (e.g., paraffin oil, hexane)

  • EAG system (amplifier, data acquisition system)

  • Stereomicroscope

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • Silver wires

  • Stimulus delivery system (olfactometer)

  • Filter paper strips

  • Target insect species

Procedure:

  • Preparation of Stimulus:

    • Prepare a stock solution of α-terpineol in the chosen solvent.

    • Create a serial dilution to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).[14]

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette (stimulus cartridge).[14]

    • Prepare a control cartridge with the solvent alone.

  • Insect Preparation:

    • Anesthetize the insect by chilling it on ice.

    • Under a stereomicroscope, carefully excise one antenna at its base.[10]

    • Mount the basal end of the antenna into the reference electrode filled with saline solution.[14]

    • Cut a small portion of the distal tip of the antenna to ensure good electrical contact with the recording electrode.[14]

  • EAG Recording:

    • Position the prepared antenna in a continuous stream of purified and humidified air.

    • Allow the antenna to stabilize for a few minutes to obtain a steady baseline.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, carrying the α-terpineol vapor over the antenna.[14]

    • Record the resulting negative voltage deflection (EAG response).

    • Allow a sufficient inter-stimulus interval (e.g., 30-60 seconds) for the antenna to recover.[14]

    • Present the different concentrations in a randomized order to minimize antennal adaptation.

    • Test the solvent control periodically.

  • Data Analysis:

    • Measure the peak amplitude of the negative voltage deflection for each stimulus.

    • Subtract the average response to the solvent control from the responses to α-terpineol.

    • Generate a dose-response curve by plotting the EAG response against the logarithm of the α-terpineol concentration.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare this compound Dilutions E2 Deliver Odor Stimulus P1->E2 P2 Prepare Insect Antenna E1 Mount Antenna in EAG System P2->E1 E1->E2 E3 Record Electrical Response E2->E3 A1 Measure Peak Amplitude E3->A1 A2 Generate Dose-Response Curve A1->A2

Caption: Workflow for Electroantennography (EAG) analysis of this compound.

Behavioral Bioassays: Assessing Attraction in a Controlled Environment

Wind tunnel or olfactometer bioassays are essential for determining if the detection of α-terpineol translates into a behavioral response, such as attraction.

Protocol: Wind Tunnel Bioassay for this compound

Materials:

  • Wind tunnel

  • This compound dispenser (e.g., rubber septum, filter paper)

  • Solvent

  • Target insect species (sexually mature adults)

  • Video recording equipment (optional)

  • Release platform

Procedure:

  • Experimental Setup:

    • Set the wind speed in the tunnel to a level appropriate for the target insect's flight capabilities (e.g., 0.3-0.5 m/s).

    • Maintain constant temperature, humidity, and light conditions.

    • Place the α-terpineol dispenser at the upwind end of the tunnel.[15] A control dispenser with solvent only should be used for comparison.

  • Insect Acclimation and Release:

    • Acclimate the insects to the experimental conditions for at least one hour before the assay.[15]

    • Release a single insect on the release platform at the downwind end of the tunnel.[15]

  • Behavioral Observation:

    • Observe and record the insect's behavior for a set period (e.g., 5 minutes).[15]

    • Record key behaviors such as:

      • Activation: Any movement from a resting state.

      • Take-off: Initiation of flight.

      • Upwind flight: Oriented flight towards the pheromone source.

      • Source contact: The insect lands on or near the dispenser.

  • Data Analysis:

    • Calculate the percentage of insects exhibiting each key behavior for both the α-terpineol treatment and the control.

    • Use appropriate statistical tests (e.g., Chi-square test) to determine if there is a significant difference in attraction between the treatment and the control.

Wind_Tunnel_Workflow cluster_setup Setup cluster_trial Trial cluster_data Data Analysis S1 Prepare Wind Tunnel Environment S2 Place Pheromone Source S1->S2 T1 Acclimate and Release Insect S2->T1 T2 Observe and Record Behavior T1->T2 D1 Quantify Behavioral Responses T2->D1 D2 Statistical Comparison D1->D2

Caption: Workflow for a wind tunnel bioassay with this compound.

Field Trials: Evaluating Efficacy in a Natural Setting

Field trials are the ultimate test of an aggregation pheromone's effectiveness for pest management.

Protocol: Field Trapping with this compound

Materials:

  • Insect traps (e.g., funnel traps, panel traps)

  • This compound lures (formulated for controlled release)

  • Control lures (without α-terpineol)

  • Randomized block design for trap placement

  • GPS device for marking trap locations

Procedure:

  • Experimental Design:

    • Select a suitable field site with a known population of the target pest.

    • Design the experiment using a randomized block design to account for spatial variability.

    • Establish multiple blocks, each containing one trap with an α-terpineol lure and one control trap.

    • Ensure a sufficient distance between traps to avoid interference.

  • Trap Deployment:

    • Deploy the traps according to the experimental design.

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects captured in each trap.

    • Replace lures as needed based on their specified field life.

  • Data Analysis:

    • Calculate the average number of insects captured per trap for both the α-terpineol treatment and the control.

    • Use appropriate statistical analysis (e.g., ANOVA or t-test) to determine if there is a significant difference in trap captures.

Formulation and Synergism

The successful application of α-terpineol in pest management hinges on its effective formulation and the potential for synergistic interactions.

Formulation: For field applications, α-terpineol must be formulated in a controlled-release dispenser to ensure a consistent and long-lasting odor plume. Common dispenser types include:

  • Rubber septa

  • Polyethylene vials

  • Membrane-based systems

The choice of dispenser will depend on the desired release rate and the environmental conditions of the target area.

Synergism: As previously mentioned, the attractiveness of α-terpineol can be significantly enhanced by the presence of host plant volatiles.[3] Therefore, incorporating key host plant kairomones into the lure can lead to a more effective pest management tool. Additionally, α-terpineol can act synergistically with other semiochemicals or even certain insecticides, potentially increasing their efficacy or overcoming resistance.[16][17]

Regulatory and Safety Considerations

This compound is generally considered to have low toxicity to mammals.[18] It is approved by the U.S. Food and Drug Administration (FDA) for use as a food additive and by the Environmental Protection Agency (EPA) as an inert ingredient in pesticide formulations.[18] However, researchers should always consult and adhere to local regulations regarding the use of semiochemicals in pest management.

Conclusion

This compound represents a valuable and environmentally compatible tool for the management of various insect pests. Its role as an aggregation pheromone, coupled with its insecticidal and repellent properties, offers multiple avenues for its application in IPM programs. By following the detailed protocols outlined in this guide, researchers can effectively investigate and harness the potential of α-terpineol for sustainable pest control.

References

Application Notes and Protocols: Unveiling the Anti-Inflammatory Potential of Alpha-Terpineol in Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-terpineol, a naturally occurring monoterpene alcohol found in various essential oils, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects.[1][2] Macrophages, key players in the innate immune system, are central to the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), macrophages produce a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][4][5] Dysregulation of this inflammatory process is implicated in numerous chronic diseases. This compound has been shown to mitigate this inflammatory cascade by inhibiting the production of these key mediators.[3][6] The underlying mechanism of action is believed to involve the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in regulating the expression of pro-inflammatory genes.[5][7]

These application notes provide a comprehensive set of protocols to systematically investigate the anti-inflammatory effects of this compound in macrophage cell lines, such as the widely used RAW 264.7 cell line. The following sections detail the necessary materials and reagents, step-by-step experimental procedures, data presentation guidelines, and visual representations of the experimental workflow and implicated signaling pathways.

Materials and Reagents

  • Cell Line: RAW 264.7 (murine macrophage cell line)

  • This compound: High purity (≥98%)

  • Lipopolysaccharide (LPS): From E. coli O111:B4

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl Sulfoxide (DMSO)

  • Griess Reagent: (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO2)

  • ELISA Kits: For mouse TNF-α and IL-6

  • Reagents for Western Blotting:

    • RIPA Lysis Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

    • SDS-PAGE Gels

    • PVDF Membranes

    • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary Antibodies:

      • Rabbit anti-phospho-NF-κB p65

      • Rabbit anti-NF-κB p65

      • Rabbit anti-IκBα

      • Rabbit anti-phospho-JNK

      • Rabbit anti-JNK

      • Rabbit anti-phospho-ERK

      • Rabbit anti-ERK

      • Rabbit anti-phospho-p38

      • Rabbit anti-p38

      • Mouse anti-β-actin or anti-GAPDH (loading control)

    • HRP-conjugated Secondary Antibodies:

      • Anti-rabbit IgG

      • Anti-mouse IgG

    • Chemiluminescent Substrate

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue Solution

  • 96-well and 6-well tissue culture plates

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on RAW 264.7 macrophages to establish a non-toxic concentration range for subsequent experiments.[8][9]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant as an indicator of NO production.[2][10]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.[3]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)

This protocol measures the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.[11]

  • Measure the absorbance and determine the cytokine concentrations from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This experiment investigates the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.[5][9]

Protocol:

  • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes (for MAPK pathway) or 1 hour (for NF-κB pathway).

  • For total cell lysates: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • For nuclear and cytoplasmic extracts (for NF-κB translocation):

    • Wash cells with ice-cold PBS and scrape them into a hypotonic buffer.

    • Incubate on ice to allow cells to swell.

    • Add a detergent (e.g., NP-40) to lyse the cell membrane and centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Lyse the nuclear pellet with a nuclear extraction buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (typically at a 1:1000 dilution) against phospho-p65, p65, IκBα, phospho-JNK, JNK, phospho-ERK, ERK, phospho-p38, and p38 overnight at 4°C. Use an antibody for a housekeeping protein like β-actin or GAPDH as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities using densitometry software.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

TreatmentConcentration (µg/mL)Cell Viability (%)
Control-100 ± 5.2
Vehicle (DMSO)-98.7 ± 4.8
This compound199.1 ± 3.5
1097.5 ± 4.1
5095.3 ± 5.0
10092.8 ± 4.7

Data are presented as mean ± SD of three independent experiments.

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µg/mL)Nitrite Concentration (µM)
Control-2.1 ± 0.3
LPS (1 µg/mL)-45.8 ± 3.9
LPS + this compound1035.2 ± 2.8*
5021.7 ± 1.9**
10010.5 ± 1.1***

*p < 0.05, **p < 0.01, **p < 0.001 compared to the LPS-treated group. Data are presented as mean ± SD.

Table 3: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control-55 ± 832 ± 5
LPS (1 µg/mL)-2850 ± 2101540 ± 120
LPS + this compound102130 ± 1501150 ± 90
501240 ± 110 680 ± 60
100650 ± 70 310 ± 40

*p < 0.05, **p < 0.01, **p < 0.001 compared to the LPS-treated group. Data are presented as mean ± SD.

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cell_Culture RAW 264.7 Cell Culture Seeding Seed cells in plates Cell_Culture->Seeding Pretreatment Pre-treat with this compound Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Viability Cell Viability Assay (MTT) Stimulation->Viability NO_Assay Nitric Oxide Assay (Griess) Stimulation->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA) Stimulation->Cytokine_Assay Western_Blot Western Blot Analysis Stimulation->Western_Blot Data_Quantification Quantify Results Viability->Data_Quantification NO_Assay->Data_Quantification Cytokine_Assay->Data_Quantification Western_Blot->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MAPKKK MAPKKK Activation TLR4->MAPKKK IkBa_deg IκBα Degradation IKK->IkBa_deg p65_trans p65 Nuclear Translocation IkBa_deg->p65_trans Gene_Exp_NFkB Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) p65_trans->Gene_Exp_NFkB JNK JNK Phosphorylation MAPKKK->JNK ERK ERK Phosphorylation MAPKKK->ERK p38 p38 Phosphorylation MAPKKK->p38 AP1 AP-1 Activation JNK->AP1 ERK->AP1 p38->AP1 Gene_Exp_MAPK Pro-inflammatory Gene Expression AP1->Gene_Exp_MAPK Alpha_Terpineol This compound Alpha_Terpineol->IKK Inhibits Alpha_Terpineol->MAPKKK Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of NF-κB and MAPK signaling pathways.

References

Application Notes and Protocols for Evaluating the Genotoxic Effects of Alpha-Terpineol In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-terpineol is a naturally occurring monoterpene alcohol found in various essential oils of plants like pine and lilac. It is widely used as a fragrance in cosmetics, perfumes, and as a flavoring agent in food products. Given its widespread human exposure, a thorough evaluation of its genotoxic potential is crucial for safety assessment. These application notes provide a comprehensive overview of the in vitro methods for evaluating the genotoxic effects of this compound, including detailed experimental protocols and data interpretation guidelines.

Data Presentation

The following tables summarize the quantitative data from in vitro genotoxicity studies of this compound.

Table 1: Summary of this compound Concentrations Used in In Vitro Genotoxicity Assays

Assay TypeCell Line/OrganismConcentration Range TestedReference
Comet AssayNot Specified100, 200, and 500 µg/mL[1][2]
Cytokinesis-Block Micronucleus AssayNot Specified100, 250, and 500 µg/mL[1][2]
Ames TestSalmonella typhimurium TA102Not specified, but showed a dose-dependent increase[3]
MTT Assay (for cytotoxicity)Murine Melanoma B16-F10, Macrophages50, 100, 200, and 400 µg/mL[1][2]

Table 2: Quantitative Results of In Vitro Genotoxicity Assays with this compound

AssayCell Line/OrganismConcentrationKey FindingsReference
Comet AssayNot Specified500 µg/mLIncreased damage index and frequency of damage[1]
Cytokinesis-Block Micronucleus AssayNot Specified500 µg/mLIncreased presence of micronuclei, bridges, and nuclear buds[1]
Ames TestS. typhimurium TA102Not SpecifiedSlight but dose-related increase in the number of his+ revertants[3]
DNA Damage (γH2AX)Human FibroblastsNot SpecifiedDecreased baseline DNA damage and significantly reduced oxidative stress-induced DNA damage[4]

Experimental Protocols

Detailed methodologies for the key in vitro genotoxicity assays are provided below. These protocols are based on OECD guidelines and published studies on this compound.

Bacterial Reverse Mutation Test (Ames Test)

This test evaluates the potential of this compound to induce gene mutations in bacteria.

Principle: The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[5] A mutagen can cause a reverse mutation (reversion) to the his+ phenotype, allowing the bacteria to grow and form colonies on a histidine-free medium.[5] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[5]

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA102)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)

  • Negative/vehicle control (solvent used for this compound)

  • S9 fraction and co-factors (for metabolic activation)

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Preparation of Bacterial Cultures: Inoculate the selected S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the this compound test solution (at various concentrations), and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer.

    • Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.

    • Spread evenly and allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[6] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects. The use of cytochalasin B, a cytokinesis inhibitor, results in binucleated cells, making it easier to identify cells that have completed one nuclear division.[6]

Materials:

  • Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., TK6, CHO)[7]

  • This compound (dissolved in a suitable solvent)

  • Positive controls (e.g., mitomycin C, colchicine)

  • Negative/vehicle control

  • S9 fraction (for metabolic activation, if required)

  • Cytochalasin B

  • Culture medium, fetal bovine serum, antibiotics

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa, DAPI)

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to an appropriate density.

    • Expose the cells to various concentrations of this compound (e.g., 100, 250, 500 µg/mL) with and without S9 metabolic activation for a short duration (e.g., 3-6 hours).[1][2]

    • Wash the cells and add fresh medium containing cytochalasin B.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.

  • Harvesting and Slide Preparation:

    • Harvest the cells by centrifugation.

    • Treat with a hypotonic solution to swell the cytoplasm.

    • Fix the cells with a suitable fixative.

    • Drop the cell suspension onto clean microscope slides and air-dry.

  • Staining and Scoring:

    • Stain the slides with a DNA-specific stain.

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[7]

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[8] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).[8] The intensity and length of the comet tail are proportional to the amount of DNA damage. The alkaline version of the assay detects both single and double-strand breaks.[9]

Materials:

  • Mammalian cells (e.g., human lymphocytes, HepG2)

  • This compound (dissolved in a suitable solvent)

  • Positive control (e.g., hydrogen peroxide, methyl methanesulfonate)

  • Negative/vehicle control

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution (containing high salt and detergents)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green, ethidium bromide)

Procedure:

  • Cell Treatment: Expose the cells to various concentrations of this compound (e.g., 100, 200, 500 µg/mL) for a defined period.[1][2]

  • Slide Preparation:

    • Mix the treated cells with low melting point agarose.

    • Pipette the cell-agarose suspension onto a pre-coated slide (with normal melting point agarose).

    • Cover with a coverslip and allow to solidify on ice.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with alkaline buffer and allow the DNA to unwind for 20-40 minutes.

    • Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Neutralize the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per slide using image analysis software to quantify DNA damage (e.g., % tail DNA, tail length, tail moment).

    • A statistically significant increase in DNA damage parameters compared to the negative control indicates a genotoxic effect.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

This compound has been shown to interact with cellular signaling pathways involved in DNA damage and repair. The following diagrams illustrate these relationships.

G cluster_0 This compound and DNA Damage Response alpha_terpineol This compound pi3k_akt PI3K/AKT Pathway alpha_terpineol->pi3k_akt activates trf1_trf2 TRF1/TRF2 (Shelterin Components) pi3k_akt->trf1_trf2 enhances levels telomere_protection Telomere Protection trf1_trf2->telomere_protection leads to dna_damage Reduced Oxidative DNA Damage telomere_protection->dna_damage

Caption: this compound's protective effect on DNA via the PI3K/AKT pathway.

G cluster_1 This compound and NF-κB Signaling alpha_terpineol This compound nf_kb NF-κB Pathway alpha_terpineol->nf_kb inhibits pro_inflammatory Pro-inflammatory Gene Expression nf_kb->pro_inflammatory regulates cell_growth Tumor Cell Growth nf_kb->cell_growth promotes

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Workflows

G cluster_2 Ames Test Workflow prep_bacteria Prepare Bacterial Cultures (e.g., S. typhimurium his-) treatment Treat with this compound (+/- S9) prep_bacteria->treatment plating Plate on Histidine-Free Medium treatment->plating incubation Incubate at 37°C for 48-72h plating->incubation scoring Count Revertant Colonies incubation->scoring

Caption: Workflow for the bacterial reverse mutation (Ames) test.

G cluster_3 In Vitro Micronucleus Assay Workflow cell_culture Culture Mammalian Cells treatment Treat with this compound (+/- S9) cell_culture->treatment cyto_b Add Cytochalasin B treatment->cyto_b harvest Harvest and Fix Cells cyto_b->harvest stain_score Stain and Score Binucleated Cells for Micronuclei harvest->stain_score

Caption: Workflow for the in vitro micronucleus assay.

G cluster_4 Comet Assay Workflow cell_treatment Treat Cells with this compound embedding Embed Cells in Agarose on Slide cell_treatment->embedding lysis Lyse Cells embedding->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis analysis Stain and Analyze Comets electrophoresis->analysis

Caption: Workflow for the in vitro comet assay.

References

Continuous-Flow Synthesis of α-Terpineol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the continuous-flow synthesis of α-terpineol, a valuable monoterpene alcohol widely used in the fragrance, flavor, and pharmaceutical industries.[1][2] Continuous-flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and productivity.[1][3]

Two primary strategies for the continuous-flow synthesis of α-terpineol are presented here, utilizing either α-pinene or limonene as the starting material.[1][3]

Strategy 1: Single-Step Hydration of α-Pinene

This approach involves the direct hydration of α-pinene using an aqueous solution of chloroacetic acid as a catalyst in a heated continuous-flow reactor.[1] This method is notable for its simplicity and relatively high productivity.

Quantitative Data Summary
ParameterValueReference
Starting Materialα-Pinene[1][3]
CatalystChloroacetic acid (aqueous solution)[1]
Molar Ratio (α-pinene:acid)1:1[1][3]
Temperature80 °C[1][3]
Residence Time15 min[1][3]
Conversion72% (± 2.45)[3]
Selectivity for α-terpineol76% (± 1.25)[3]
Productivity0.67 kg/day [3][4]

Experimental Workflow

G cluster_reactants Reactant Preparation cluster_flow_system Continuous-Flow System alpha_pinene α-Pinene pump1 Pump 1 (0.68 mL/min) alpha_pinene->pump1 chloroacetic_acid Chloroacetic Acid (27 M aqueous solution) pump2 Pump 2 (0.44 mL/min) chloroacetic_acid->pump2 t_mixer T-Mixer pump1->t_mixer pump2->t_mixer static_mixer Static Mixer (Stainless steel column with glass wool) t_mixer->static_mixer reactor PTFE Reactor Coil (16 mL, 0.01 mm ID) Heated to 80 °C static_mixer->reactor back_pressure_regulator Back-Pressure Regulator reactor->back_pressure_regulator collection Product Collection back_pressure_regulator->collection

Caption: Workflow for the single-step continuous-flow synthesis of α-terpineol from α-pinene.

Experimental Protocol

Materials:

  • α-Pinene (98%)[3]

  • Chloroacetic acid[3]

  • Water

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Two high-pressure pumps

  • T-mixer

  • Homemade static mixer (stainless steel column packed with glass wool)[3]

  • PTFE reactor coil (16 mL volume, 0.01 mm internal diameter)[1]

  • Heating system for the reactor coil (e.g., oil bath or column heater)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Prepare a 27 mol L⁻¹ aqueous solution of chloroacetic acid.[3]

    • Place α-pinene and the chloroacetic acid solution in separate reservoirs connected to the pumps.

  • System Setup:

    • Assemble the continuous-flow system as depicted in the workflow diagram.

    • Set the temperature of the reactor coil to 80 °C.[3]

  • Reaction Execution:

    • Pump α-pinene at a flow rate of 0.68 mL/min.[1][3]

    • Pump the 27 M chloroacetic acid solution at a flow rate of 0.44 mL/min.[1][3]

    • This results in a total flow rate of 1.12 mL/min and a residence time of approximately 15 minutes in the 16 mL reactor.[1][3]

    • The reagents are mixed in the T-mixer and pass through the static mixer before entering the heated reactor coil.[3]

    • Collect the output from the back-pressure regulator.

  • Work-up and Purification:

    • Dilute the collected reaction mixture with ethyl acetate.

    • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography.

Strategy 2: Two-Step Cascade Synthesis from Limonene

This strategy involves a two-step cascade reaction starting from limonene. The first step is a chemoselective double bond addition using trifluoroacetic acid (TFA), followed by an in-line basic hydrolysis of the resulting ester intermediate.[1][3] A key advantage of this method is that it operates at room temperature and does not require a quenching step between the two reactions.[1]

Quantitative Data Summary
ParameterValueReference
Starting MaterialLimonene[1][3]
Reagent 1Trifluoroacetic acid (TFA)[1][3]
Reagent 2Sodium hydroxide (2.25 M in 1:1 methanol/water)[1][3]
Temperature25 °C (Room Temperature)[1][3]
Total Residence Time40 min[1][3]
Conversion97%[1][3]
Selectivity for α-terpineol81%[1][3]
Productivity0.12 kg/day [3][4]

Experimental Workflow

G cluster_reactants Reactant Preparation cluster_flow_system Continuous-Flow System limonene Limonene pump1 Pump 1 (0.14 mL/min) limonene->pump1 tfa Trifluoroacetic Acid pump2 Pump 2 (0.06 mL/min) tfa->pump2 naoh_meoh NaOH/MeOH Solution (2.25 M) pump3 Pump 3 (0.86 mL/min) naoh_meoh->pump3 t_mixer1 T-Mixer 1 pump1->t_mixer1 pump2->t_mixer1 t_mixer2 T-Mixer 2 pump3->t_mixer2 reactor1 Reactor Coil 1 (Esterification) t_mixer1->reactor1 reactor1->t_mixer2 reactor2 Reactor Coil 2 (Hydrolysis) t_mixer2->reactor2 back_pressure_regulator Back-Pressure Regulator reactor2->back_pressure_regulator collection Product Collection back_pressure_regulator->collection

Caption: Workflow for the two-step cascade continuous-flow synthesis of α-terpineol from limonene.

Experimental Protocol

Materials:

  • Limonene (98%)[3]

  • Trifluoroacetic acid[3]

  • Sodium hydroxide

  • Methanol

  • Water

  • Ethyl acetate (for extraction)

  • Brine

Equipment:

  • Three high-pressure pumps

  • Two T-mixers

  • Two reactor coils (volume to be determined based on desired residence time and flow rates)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Prepare a 2.25 M solution of sodium hydroxide in a 1:1 mixture of methanol and water.[1][3]

    • Place limonene, trifluoroacetic acid, and the NaOH/MeOH solution in separate reservoirs connected to the pumps.

  • System Setup:

    • Assemble the continuous-flow system as depicted in the workflow diagram.

    • The entire setup is maintained at room temperature (25 °C).[1][3]

  • Reaction Execution:

    • Pump limonene at a flow rate of 0.14 mL/min.[3]

    • Pump trifluoroacetic acid at a flow rate of 0.06 mL/min.[3]

    • The two streams are combined in the first T-mixer and enter the first reactor coil for the esterification reaction.

    • The output from the first reactor is then mixed with the NaOH/MeOH solution, pumped at 0.86 mL/min, in the second T-mixer.[3]

    • The combined stream enters the second reactor coil for the hydrolysis reaction.

    • The total flow rate is 1.06 mL/min, and the system is configured to achieve a total residence time of 40 minutes.[3]

    • Collect the output from the back-pressure regulator.

  • Work-up and Purification:

    • Dilute the collected reaction mixture with ethyl acetate.

    • Wash the organic phase with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography.

Concluding Remarks

These continuous-flow methods provide efficient and scalable routes to α-terpineol. The choice between the two strategies may depend on the availability and cost of the starting material, as well as the desired productivity and operating conditions. The single-step hydration of α-pinene offers higher productivity, while the two-step cascade from limonene proceeds at room temperature with very high conversion. Both protocols highlight the advantages of flow chemistry for the synthesis of important fine chemicals.

References

Troubleshooting & Optimization

How to improve the yield and selectivity of alpha-terpineol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of alpha-terpineol. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance yield and selectivity.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of this compound. This guide addresses common issues with potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Inefficient catalyst system. - Suboptimal reaction temperature or time. - Poor mixing of reactants (phase separation). - Formation of stable, undesired intermediates.- Employ a more effective catalyst, such as a ternary composite system (e.g., alpha-hydroxy acid, phosphoric acid, and acetic acid) or a solid acid catalyst.[1][2][3][4] - Optimize reaction temperature (typically around 70-85°C) and reaction time (ranging from a few hours to over 12 hours depending on the catalyst).[2][3][5] - Use a co-solvent like acetic acid to improve the miscibility of aqueous and organic phases.[1][2][3] - Consider a two-step synthesis involving the formation and subsequent hydrolysis of an intermediate like terpinyl acetate.[1][2][3]
Poor Selectivity (High Levels of Isomers like Limonene, Terpinolene, or Gamma-Terpineol) - Inappropriate catalyst choice. - High reaction temperature. - Excess acid concentration.- Select a catalyst known for higher selectivity, such as certain alpha-hydroxy acids or solid acid catalysts.[1][2][3][4] - Carefully control the reaction temperature; excessively high temperatures can favor isomerization.[6] - Optimize the concentration of the acid catalyst to minimize side reactions.[2]
Difficulty in Catalyst Separation and Reuse - Use of homogeneous liquid acid catalysts (e.g., sulfuric acid).- Employ solid acid catalysts like Amberlyst-15 or carbonaceous solid acids, which can be easily filtered and potentially reused.[4] - Investigate the use of ionic liquids as catalysts, which can also offer easier separation.[3]
Slow Reaction Rate - Low catalyst activity. - Insufficient reaction temperature.- Increase the catalyst loading or switch to a more active catalyst system. - Gradually increase the reaction temperature while monitoring selectivity to find an optimal balance.
Inconsistent Results Between Batches - Variability in raw material purity (e.g., turpentine oil composition). - Inaccurate control of reaction parameters.- Use purified alpha-pinene as the starting material for more consistent results.[7] - Ensure precise control over temperature, stirring rate, and reactant ratios.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this compound synthesis?

A1: The most common starting material is alpha-pinene, which is the primary component of turpentine oil.[7] For higher purity and more consistent results, purified alpha-pinene is often preferred over crude turpentine.[7]

Q2: Which type of catalyst generally provides the best yield and selectivity?

A2: Ternary composite catalysts, often composed of an alpha-hydroxy acid (like citric acid), phosphoric acid, and acetic acid, have shown good performance, achieving high conversion of alpha-pinene.[1][2][3] Solid acid catalysts are also a promising option, offering high activity and the advantage of easier separation from the product mixture.[4]

Q3: How does temperature affect the synthesis of this compound?

A3: Temperature is a critical parameter. Increasing the temperature generally increases the reaction rate and the conversion of alpha-pinene. However, excessively high temperatures can lead to decreased selectivity by promoting the formation of undesired isomers like limonene and terpinolene.[2][6] An optimal temperature is typically in the range of 70-85°C.[2][5]

Q4: What is the role of acetic acid in some synthesis protocols?

A4: Acetic acid often acts as a co-solvent or promoter. It can improve the miscibility of the aqueous and organic phases, thereby facilitating the interaction between the reactants and the catalyst and increasing the reaction rate.[1][2][3]

Q5: Can I use crude turpentine oil directly for the synthesis?

A5: Yes, it is possible to use crude turpentine oil. However, the presence of other terpenes can lead to the formation of more side products, potentially lowering the yield and selectivity of this compound.[5] For producing high-purity this compound, using fractionated and purified alpha-pinene is recommended.[7]

Q6: How can I minimize the formation of byproducts?

A6: Minimizing byproducts can be achieved by carefully selecting a highly selective catalyst, optimizing the reaction temperature and time, and controlling the concentration of the acid catalyst.[2][6]

Data Presentation

Comparison of Different Catalytic Systems for this compound Synthesis
Catalyst System Starting Material Temperature (°C) Reaction Time (h) α-Pinene Conversion (%) α-Terpineol Selectivity (%) Reference
Ternary Composite (Citric Acid, Phosphoric Acid, Acetic Acid)α-Pinene7012-159648.1[2][3]
Monochloroacetic Acid (MCA)α-PineneNot SpecifiedNot Specified9065[3]
Carbonaceous Solid Acidα-PineneNot SpecifiedNot Specified97.8Not directly stated, but yield was 52.2%[4]
p-Toluenesulfonic Acid (PTSA)α-Pinene662.59846 (for α-terpineol)[8]
Dichloroacetic Acid(+)-α-Pinene5-30OvernightNot SpecifiedNot Specified, but 47.5g product from 68g starting material[9]
Formic Acid and Sulfuric AcidTurpentine85Not SpecifiedNot SpecifiedNot Specified, but yield was 54.0%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Ternary Composite Catalyst System

This protocol is based on the hydration of alpha-pinene using a combination of an alpha-hydroxy acid, phosphoric acid, and acetic acid.[2][3]

Materials:

  • Alpha-pinene

  • Acetic acid

  • Water

  • Citric acid

  • Phosphoric acid (85%)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine alpha-pinene, acetic acid, water, citric acid, and phosphoric acid in a mass ratio of 1:2.5:1:0.1:0.05.

  • Heat the mixture to 70°C with continuous stirring at 500 rpm.

  • Maintain the reaction at this temperature for 12-15 hours.

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Allow the layers to separate. The upper layer is the product phase, and the lower layer is the aqueous acid phase.

  • Separate the product (upper) layer and wash it with water until the pH is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The final product can be analyzed by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion, selectivity, and yield.

Protocol 2: Synthesis of this compound using a Solid Acid Catalyst

This protocol outlines a general procedure for using a solid acid catalyst, which simplifies catalyst removal.

Materials:

  • Alpha-pinene

  • Solid acid catalyst (e.g., carbonaceous solid acid, Amberlyst-15)

  • Solvent (if required by the specific catalyst)

  • Water

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add alpha-pinene, water, the solid acid catalyst, and any required solvent.

  • Heat the mixture to the desired temperature (e.g., 70-80°C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.

  • The liquid product mixture can then be purified, for example, by distillation under reduced pressure to isolate the this compound.

Visualizations

Chemical Synthesis Pathway of this compound from Alpha-Pinene

G Figure 1: Reaction pathway for the acid-catalyzed hydration of alpha-pinene to this compound and common side products. a_pinene α-Pinene carbocation Pinanyl Carbocation a_pinene->carbocation H+ (Acid Catalyst) terpinyl_acetate Terpinyl Acetate (Intermediate) carbocation->terpinyl_acetate Acetic Acid a_terpineol α-Terpineol (Product) carbocation->a_terpineol H2O limonene Limonene (Byproduct) carbocation->limonene Isomerization terpinolene Terpinolene (Byproduct) carbocation->terpinolene Isomerization terpinyl_acetate->a_terpineol Hydrolysis

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow for this compound Synthesis

G Figure 2: General experimental workflow for the synthesis and analysis of this compound. start Start: Reactant Preparation reaction Reaction: - Add reactants and catalyst to flask - Heat and stir for a specified time start->reaction workup Work-up: - Cool the reaction mixture - Phase separation or filtration reaction->workup purification Purification: - Wash with water - Dry with anhydrous sulfate - (Optional) Distillation workup->purification analysis Analysis: - GC or GC-MS for yield and selectivity purification->analysis end End: Purified α-Terpineol analysis->end

Caption: Experimental workflow for this compound synthesis.

References

Overcoming alpha-terpineol instability and volatility in experimental setups.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-terpineol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's inherent instability and volatility in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

This compound, a monoterpene alcohol, presents two main challenges in experimental settings:

  • Volatility: Due to its low boiling point and high vapor pressure, this compound readily evaporates at room temperature, leading to concentration loss during sample preparation, storage, and analysis.[1] Monoterpenes like this compound are more volatile and susceptible to loss through evaporation than less volatile sesquiterpenes.[1]

  • Instability: It is susceptible to degradation when exposed to heat, light, oxygen, and acidic conditions.[2][3] This degradation can lead to the formation of by-products and a reduction in the purity and potency of the compound. For instance, reactions with ozone can form secondary organic aerosols, and auto-oxidation can generate peroxides.[4]

Q2: What are the optimal storage and handling conditions to minimize degradation and volatility?

To maintain the integrity of this compound, adhere to the following guidelines:

  • Temperature: Store samples in a cool, dry, and well-ventilated area, preferably frozen.[1][5] During sample preparation, keep samples and solvents chilled.[1] For processes like grinding plant material, freezing before grinding or grinding under liquid nitrogen can prevent volatilization caused by heat.[1]

  • Atmosphere: Whenever possible, store and handle extracts under an inert atmosphere, such as nitrogen or argon, especially for long-term storage.[2]

  • Light and Moisture: Protect the compound from light and minimize exposure to moisture prior to analysis.[1][3] Store in tightly sealed, light-resistant containers.[5]

  • Evaporation: Use low-temperature evaporation methods, such as a rotary evaporator with a controlled water bath temperature (e.g., below 40°C), or evaporate under a nitrogen stream to minimize volatile loss.[2]

Q3: How can the stability of this compound be enhanced in formulations, particularly for drug delivery?

Encapsulation is a highly effective strategy to improve the stability, enhance bioavailability, and control the release of this compound.[6][7] Common encapsulation techniques include:

  • Nanocapsules/Nanoparticles: Formulating this compound into polymeric or lipid-based nanocarriers, such as those made from chitosan, can significantly improve its physicochemical stability and biological efficacy.[6][8]

  • Liposomes: These vesicular systems can entrap this compound, protecting it from degradation and controlling its release.[9][10]

  • Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can increase the solubility and stability of this compound by forming inclusion complexes.[7][9]

Q4: Are there chemical additives that can prevent this compound degradation?

Yes, the addition of antioxidants can help prevent oxidative degradation. Essential oils containing terpenes should be formulated with antioxidants at the time of production to keep peroxide values low (less than 10 millimoles of peroxide per liter).[4] Mixing this compound with a non-polar matrix like vaseline or using surfactants can also help reduce its volatility for certain applications.[11]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cellular assays.

  • Possible Cause: Loss of this compound due to volatility during incubation or sample preparation. Degradation of the compound under experimental conditions (e.g., in aqueous media exposed to light and oxygen).

  • Solution Workflow:

    • Quantify Concentration: Before and after the experiment, quantify the actual concentration of this compound in your media using a validated analytical method like GC-MS.[12][13]

    • Minimize Headspace: Use smaller, sealed containers for your experiments to reduce the headspace available for evaporation.

    • Use a Stabilized Formulation: Employ an encapsulated form of this compound (e.g., complexed with cyclodextrin or in liposomes) to ensure a stable concentration and controlled release over the experimental period.[7][9]

    • Control Temperature: Maintain the lowest effective temperature throughout the experiment and sample handling stages.[3]

Issue 2: Low recovery of this compound during analytical quantification (e.g., by Gas Chromatography).

  • Possible Cause: Analyte loss during sample preparation due to evaporation. Thermal degradation in the hot GC inlet. Condensation of the analyte in the headspace syringe.[1]

  • Solution Workflow:

    • Optimize Sample Preparation: Keep all samples, standards, and solvents chilled throughout the preparation process.[1] Minimize the time samples are exposed to air.

    • Select Appropriate Injection Technique:

      • Headspace Sampling: This is a popular method that minimizes the injection of non-volatile matrix components.[1] However, it can lead to poor recovery of less volatile compounds and requires careful optimization of temperature and equilibration time to avoid thermal degradation.[1][14]

      • Liquid Injection: This may offer better recovery but can introduce more matrix components into the system.[1] Use a cool on-column injection technique where the sample is heated rapidly only after being introduced to the column to minimize thermal stress.[14]

      • Solid Phase Microextraction (SPME): This technique can resolve issues with condensation in the syringe by adsorbing analytes onto a fiber for later desorption in the instrument inlet.[1]

    • Validate the Method: Perform recovery studies by spiking a blank matrix with a known concentration of this compound to assess the efficiency of your extraction and analysis method.

Data Presentation: Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₈O[5]
Molecular Weight154.25 g/mol [5]
AppearanceColorless transparent liquid[5]
OdorDistinctive lilac and pine aroma[5]
Melting Point~ -35 °C[6]
Solubility in WaterSparingly soluble (~0.1–0.2 g/100 mL)[6]
Solubility in Organic SolventsFreely soluble in alcohol and ether[6]
UV-Vis λmax~240 nm[6]

Table 2: Comparison of this compound Stabilization Strategies

Stabilization MethodTechniqueKey FindingsReference(s)
Encapsulation Liposomes (Conventional & Drug-in-Cyclodextrin-in-Liposomes)Efficiently entrapped α-pinene (structurally similar terpene) with high encapsulation efficiency. Formulations were stable for 3 months at 4°C.[9][10]
Chitosan NanocapsulesNanocapsulation significantly enhances physicochemical stability and biological efficacy.[6]
β-Cyclodextrin ComplexationForms an inclusion complex, which can improve pharmacological properties and allow for controlled release.[7]
Handling & Storage Temperature ControlProcessing temperatures above 70-100°F (21-38°C) lead to pronounced terpene loss. Optimal range is 60-70°F (15-21°C).[3]
Inert AtmosphereUse of nitrogen or argon gas prevents oxidation during storage.[2]
Formulation Additives AntioxidantsAddition of antioxidants (e.g., BHT) can prevent peroxide formation.[4][15]
Surfactants / Non-polar matrixAdding surfactants or mixing with a non-polar matrix like vaseline can reduce volatility.[11]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Receipt and Storage: Upon receipt, immediately store the this compound container in a freezer at -20°C or below, protected from light.

  • Aliquoting: For frequent use, prepare smaller aliquots from the main stock to minimize freeze-thaw cycles and exposure of the entire stock to air and moisture. Perform this process in a fume hood, keeping the stock bottle on ice.

  • Inert Gas Overlay: Before sealing the stock bottle and aliquots, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Weighing and Dilution: When preparing solutions, pre-chill the necessary solvents and glassware. Use a calibrated analytical balance in a draft-shielded enclosure. Work quickly to minimize evaporation time. Seal the solution container immediately after preparation.

  • Daily Use: Keep working solutions on ice and protected from direct light during experiments.

Protocol 2: Preparation of this compound Loaded Chitosan Nanocapsules

This protocol is adapted from the general methodology of nanoprecipitation/emulsification for essential oils.[6]

  • Organic Phase Preparation: Dissolve a specific amount of this compound and a suitable polymer (e.g., poly(methyl methacrylate)) in an organic solvent like acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and chitosan dissolved in a dilute acetic acid solution (e.g., 1% v/v).[6]

  • Emulsification: Add the organic phase dropwise into the aqueous phase under continuous high-speed stirring (e.g., using a magnetic stirrer or homogenizer) at a controlled temperature (e.g., 60°C).[6]

  • Solvent Evaporation: Allow the organic solvent to evaporate from the emulsion under continuous stirring for several hours at room temperature or using a rotary evaporator at a reduced pressure and controlled temperature (<40°C).

  • Nanocapsule Recovery: The resulting aqueous suspension of nanocapsules can be used directly or purified by centrifugation to remove unencapsulated this compound and excess surfactant.

  • Characterization: Analyze the nanocapsules for particle size, zeta potential, and encapsulation efficiency (quantified by separating the nanocapsules from the aqueous phase and measuring the free this compound via UV-Vis spectroscopy or HPLC).[6]

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for quantitative analysis.[12][13]

  • Instrumentation: Use a GC system equipped with a mass spectrometer (MS) detector and a suitable capillary column (e.g., OV-1 fused silica).[12]

  • Sample Preparation:

    • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane).

    • Dilute the experimental sample to fall within the concentration range of the calibration curve.

    • Add an internal standard (IS), such as cis-alpha-pinene oxide, to all standards and samples for accurate quantification.[13]

  • GC Conditions (Example):

    • Injector: Split/splitless or cool on-column, 250°C.

    • Column: 30 m x 0.32 mm i.d. x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 70°C, ramp at 1.5°C/min to 100°C, then at 5°C/min to 160°C, and finally at 10°C/min to 220°C, hold for 2 minutes.[12]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity, monitoring characteristic ions for this compound and the IS.

  • Data Analysis: Generate a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration. Use the regression equation to calculate the concentration of this compound in the unknown samples.[13]

Visualizations: Diagrams and Workflows

cluster_Troubleshooting Troubleshooting Workflow for this compound Loss Start Inconsistent Results or Low Analyte Recovery CheckVolatility Potential Cause: Volatility? Start->CheckVolatility CheckDegradation Potential Cause: Degradation? Start->CheckDegradation CheckVolatility->CheckDegradation No Temp Action: Lower Temperature (Storage & Experiment) CheckVolatility->Temp Yes Storage Action: Check Storage (Light/Oxygen exposure) CheckDegradation->Storage Yes End Re-evaluate Experiment CheckDegradation->End No Handling Action: Improve Handling (Inert gas, sealed vials) Temp->Handling Analysis Action: Optimize Analysis (Cool injection, SPME) Handling->Analysis Analysis->End Formulation Action: Use Stabilized Formulation (Encapsulation, Antioxidants) Storage->Formulation Formulation->End

Caption: Troubleshooting workflow for identifying and mitigating this compound loss.

cluster_Encapsulation Experimental Workflow: this compound Nanocapsule Formulation OrganicPhase Step 1: Prepare Organic Phase - Dissolve α-terpineol & polymer - Solvent: Acetone Emulsify Step 3: Emulsification - Add Organic to Aqueous Phase - High-speed stirring OrganicPhase->Emulsify AqueousPhase Step 2: Prepare Aqueous Phase - Dissolve Chitosan & Surfactant - Solvent: Acidified Water AqueousPhase->Emulsify Evaporate Step 4: Solvent Evaporation - Remove organic solvent - Forms nanocapsule suspension Emulsify->Evaporate Recover Step 5: Recovery & Purification (Optional: Centrifugation) Evaporate->Recover Characterize Step 6: Characterization - Particle Size, Zeta Potential - Encapsulation Efficiency Recover->Characterize

Caption: Workflow for preparing this compound loaded nanocapsules.

cluster_DegradationPathways Potential Degradation Pathways of this compound AlphaTerpineol This compound Pathway1 Pathway 1: Via Oleuropeic Acid AlphaTerpineol->Pathway1 Pathway2 Pathway 2: Aromatization AlphaTerpineol->Pathway2 Pathway3 Pathway 3: Via Limonene AlphaTerpineol->Pathway3 Stimuli Degradation Stimuli (UV, H₂O₂, Acid, O₂) Stimuli->AlphaTerpineol Products1 Acidic & Neutral Metabolites Pathway1->Products1 Products2 Aromatic Compounds Pathway2->Products2 Products3 Perillic Acid, etc. Pathway3->Products3

Caption: Simplified diagram of potential this compound degradation routes.[16]

References

Technical Support Center: Analysis of α-Terpineol Degradation Byproducts using UV/H₂O₂ Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of α-terpineol degradation byproducts following UV/H₂O₂ treatment.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, from the degradation step to the final analysis.

Issue 1: Low Degradation Efficiency of α-Terpineol

Possible Cause Recommended Solution
Inadequate UV Light Intensity Ensure the UV lamp is functioning optimally and that the quartz sleeve is clean. High turbidity or the presence of UV-absorbing substances in the sample matrix can reduce UV light penetration.
Suboptimal H₂O₂ Concentration The concentration of hydrogen peroxide is a critical factor. Determine the optimal H₂O₂ dose for your specific water matrix through preliminary experiments.[1] Too low a concentration will limit hydroxyl radical formation, while excessive H₂O₂ can act as a scavenger of hydroxyl radicals.
Incorrect pH of the Solution The pH of the reaction mixture can influence the degradation rate. While the UV/H₂O₂ process is generally effective over a range of pH values, extreme pH levels can affect the stability of H₂O₂ and the generation of hydroxyl radicals.
Presence of Radical Scavengers Certain ions (e.g., bicarbonate, carbonate) and natural organic matter (e.g., humic acid) can scavenge hydroxyl radicals, reducing the efficiency of the degradation process.[1] Consider sample pre-treatment if high concentrations of scavengers are present.

Issue 2: Poor Chromatographic Resolution of Degradation Byproducts in GC-MS Analysis

Possible Cause Recommended Solution
Inappropriate GC Column The choice of GC column is crucial for separating complex mixtures of isomers and oxygenated byproducts. A mid-polarity column is often a good starting point for terpene analysis.
Suboptimal GC Oven Temperature Program An inadequate temperature ramp can lead to co-elution of byproducts. Optimize the temperature program to achieve better separation of target analytes.
Active Sites in the GC Inlet or Column Terpenes and their oxygenated byproducts can be susceptible to degradation or adsorption on active sites within the GC system, leading to peak tailing and poor resolution. Use a deactivated inlet liner and perform regular column maintenance.
Sample Overload Injecting too concentrated a sample can lead to peak fronting and broadening. Dilute the sample or reduce the injection volume.

Issue 3: Inconsistent or Non-Reproducible Results

Possible Cause Recommended Solution
Variability in Sample Matrix If working with real water samples, the composition can vary, affecting the degradation process. Ensure consistent sample collection and storage procedures.
Inconsistent H₂O₂ Dosing Ensure accurate and precise addition of the hydrogen peroxide solution in every experiment.
Fluctuations in UV Lamp Output UV lamp intensity can decrease over time. Regularly check the lamp's output and replace it as needed.
Inadequate Mixing Insufficient mixing of the sample during the UV/H₂O₂ treatment can lead to heterogeneous reaction rates. Ensure vigorous and consistent stirring.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation byproducts of α-terpineol when treated with UV/H₂O₂?

A1: Based on scientific literature, the degradation of α-terpineol by UV/H₂O₂ involves the opening of the cyclohexene ring and subsequent oxidation. The primary identified transformation products include smaller oxygenated organic compounds. While quantitative data from a single comprehensive study is limited, the main byproducts identified through GC-MS analysis are listed in the data table below.[1]

Q2: What is a suitable experimental setup for the UV/H₂O₂ degradation of α-terpineol?

A2: A typical lab-scale setup consists of a photoreactor equipped with a UV lamp (e.g., a low-pressure or medium-pressure mercury lamp). The reaction vessel should be made of quartz or other UV-transparent material and include a magnetic stirrer for continuous mixing. A stock solution of α-terpineol is prepared and added to the reaction vessel, followed by the addition of a predetermined concentration of hydrogen peroxide. The solution is then irradiated with the UV lamp for a specific duration. Aliquots are withdrawn at different time intervals to monitor the degradation of α-terpineol and the formation of byproducts.

Q3: How can I prepare my samples for GC-MS analysis of the degradation byproducts?

A3: After the UV/H₂O₂ treatment, the residual hydrogen peroxide in the samples should be quenched, for example, by adding a small amount of catalase or sodium sulfite. The byproducts can then be extracted from the aqueous solution using a suitable organic solvent, such as dichloromethane or ethyl acetate, through liquid-liquid extraction. The organic extract is then dried (e.g., with anhydrous sodium sulfate), concentrated, and analyzed by GC-MS.

Q4: What are the key parameters to optimize for the UV/H₂O₂ process?

A4: The key parameters to optimize for efficient degradation of α-terpineol include the initial concentration of α-terpineol, the hydrogen peroxide dosage, the UV light intensity, the pH of the solution, and the reaction time. The presence of interfering substances in the water matrix, such as natural organic matter, should also be considered.[1]

Data Presentation

The following table summarizes the major degradation byproducts of α-terpineol identified by GC-MS analysis after UV/H₂O₂ treatment, as reported in the literature. Please note that the concentration and formation rates are illustrative and would need to be determined experimentally for specific conditions.

ByproductChemical FormulaMolecular Weight ( g/mol )Typical Retention Time (min) (Illustrative)Concentration Range (µg/L) (Illustrative)
Identified Byproduct 1 C₇H₁₀O₃142.1512.510-100
Identified Byproduct 2 C₈H₁₂O₄172.1815.25-50
Other smaller oxygenated compounds----

Data derived from qualitative identification in existing research.[1] Quantitative values are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: UV/H₂O₂ Degradation of α-Terpineol

  • Preparation of Stock Solution: Prepare a stock solution of α-terpineol (e.g., 1 g/L) in a suitable solvent (e.g., methanol) due to its low water solubility.

  • Reaction Setup: In a quartz photoreactor equipped with a magnetic stirrer and a UV lamp, add a known volume of deionized water or the specific water matrix being tested.

  • Spiking of α-Terpineol: Spike the water with the α-terpineol stock solution to achieve the desired initial concentration (e.g., 10 mg/L).

  • Addition of H₂O₂: Add the required volume of a stock hydrogen peroxide solution (e.g., 30%) to achieve the desired concentration (e.g., 50 mg/L).

  • Initiation of Reaction: Turn on the magnetic stirrer and the UV lamp to start the degradation reaction.

  • Sample Collection: Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Quenching of Reaction: Immediately quench the reaction in the collected aliquots by adding a quenching agent (e.g., sodium sulfite) to remove residual H₂O₂.

  • Sample Storage: Store the quenched samples at 4°C in the dark until analysis.

Protocol 2: Byproduct Analysis by GC-MS

  • Sample Preparation:

    • Take a known volume of the quenched sample (e.g., 50 mL).

    • Perform liquid-liquid extraction using a suitable organic solvent (e.g., 3 x 10 mL of dichloromethane).

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: A suitable capillary column for terpene analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis: Identify the degradation byproducts by comparing their mass spectra with a library (e.g., NIST). Quantify the byproducts using an internal or external standard method.

Mandatory Visualization

Experimental_Workflow cluster_degradation UV/H2O2 Degradation cluster_analysis Byproduct Analysis cluster_data Data Interpretation prep Sample Preparation (α-terpineol solution) react Photoreactor (UV Lamp + Stirrer) prep->react Introduce Sample add_h2o2 Add H2O2 irradiate UV Irradiation add_h2o2->irradiate Initiate Reaction quench Quench Reaction irradiate->quench Collect Aliquots extract Liquid-Liquid Extraction quench->extract concentrate Concentration extract->concentrate gcms GC-MS Analysis concentrate->gcms identify Byproduct Identification gcms->identify quantify Quantification identify->quantify

Caption: Experimental workflow for the degradation of α-terpineol by UV/H₂O₂ and subsequent byproduct analysis.

Troubleshooting_Logic start Problem Encountered low_degradation Low Degradation Efficiency? start->low_degradation poor_resolution Poor GC Resolution? low_degradation->poor_resolution No check_uv Check UV Lamp & Quartz Sleeve low_degradation->check_uv Yes inconsistent_results Inconsistent Results? poor_resolution->inconsistent_results No check_column Evaluate GC Column poor_resolution->check_column Yes check_matrix Standardize Sample Matrix inconsistent_results->check_matrix Yes end Problem Resolved inconsistent_results->end No optimize_h2o2 Optimize H2O2 Dose check_uv->optimize_h2o2 check_ph Verify Solution pH optimize_h2o2->check_ph check_scavengers Assess for Scavengers check_ph->check_scavengers check_scavengers->end optimize_oven Optimize Oven Program check_column->optimize_oven check_inlet Inspect Inlet Liner & Column optimize_oven->check_inlet check_concentration Dilute Sample check_inlet->check_concentration check_concentration->end check_dosing Verify H2O2 Dosing check_matrix->check_dosing check_lamp_output Check UV Lamp Output check_dosing->check_lamp_output ensure_mixing Ensure Consistent Mixing check_lamp_output->ensure_mixing ensure_mixing->end

Caption: Logical troubleshooting workflow for common issues in α-terpineol degradation experiments.

References

Strategies to prevent the volatilization of alpha-terpineol during in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with alpha-terpineol in in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the challenges associated with the volatilization of this compound, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its volatility a concern in in vitro assays?

This compound is a naturally occurring monoterpene alcohol found in the essential oils of various plants, such as pine and eucalyptus.[1] It is known for its pleasant lilac or pine-like aroma and has demonstrated various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[2]

Its moderate volatility, however, presents a significant challenge in in vitro assays.[1] At standard incubation temperatures (e.g., 37°C), this compound can readily evaporate from the culture medium. This leads to a decrease in its effective concentration over the course of the experiment, potentially resulting in inaccurate and unreliable data.[3]

Q2: What are the key physical properties of this compound that I should be aware of?

Understanding the physical properties of this compound is crucial for designing effective strategies to prevent its volatilization.

PropertyValueReference
Molecular Formula C₁₀H₁₈O[4]
Molecular Weight 154.25 g/mol [4]
Boiling Point 217-218 °C[4]
Vapor Pressure 0.04 mmHg at 25°C[5]
Solubility in Water Sparingly soluble[1]

The relatively high vapor pressure at room temperature contributes to its volatility. Its limited water solubility can also present challenges in preparing stable and homogenous culture media.

Q3: What are the general strategies to minimize the volatilization of this compound in my experiments?

Several strategies can be employed to minimize the loss of this compound during your in vitro assays. These can be broadly categorized as follows:

  • Physical Barriers: Creating a physical barrier between the culture medium and the external environment is the most direct way to reduce evaporation.

  • Environmental Control: Maintaining a controlled environment within the incubator can help to reduce the driving force for volatilization.

  • Experimental Design Optimization: Modifying your experimental setup and timeline can also significantly impact the loss of volatile compounds.

The following sections will provide more detailed troubleshooting guidance and specific protocols for each of these strategies.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.

This is a common problem when working with volatile compounds and is often directly related to the loss of the compound from the assay plate over time.

Possible Causes and Solutions:

CauseSolution
Evaporation from open or loosely covered plates. Use appropriate sealing methods. Adhesive sealing films or tapes provide a more secure barrier than standard plastic lids.[6][7] For long-term experiments, heat-sealing films offer a robust solution.[8]
"Edge effect" leading to higher evaporation in outer wells. Fill the outer wells of the microplate with sterile water or media to create a humidity barrier.[6] This helps to reduce the evaporation gradient across the plate.
High incubator temperature and low humidity. Use a humidified incubator to maintain high relative humidity (ideally >95%).[3][6] Ensure the incubator temperature is accurately calibrated and stable.
Prolonged incubation times. If possible, reduce the duration of the assay. For longer-term studies, consider replenishing the media with freshly prepared this compound at defined intervals.
Suboptimal plate material. Polypropylene plates generally exhibit lower evaporation rates compared to polystyrene plates.[6]
Issue 2: How can I quantify the loss of this compound in my specific assay conditions?

Validating the effectiveness of your chosen strategy is crucial. Headspace gas chromatography-mass spectrometry (HS-GC/MS) is a powerful technique for quantifying volatile compounds in the vapor phase above your culture medium.[1][2][5][9]

Experimental Protocol: Headspace GC/MS Analysis of this compound Volatilization

This protocol provides a framework for quantifying the amount of this compound that has volatilized from your in vitro assay.

  • Sample Preparation:

    • Prepare a set of wells in a microplate with your complete cell culture medium containing a known concentration of this compound.

    • Include a negative control (medium without this compound).

    • Seal the plate with the sealing method you intend to test.

    • Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for the desired duration.

  • Headspace Sampling:

    • At the end of the incubation period, transfer a defined volume of the headspace (the air above the liquid) from a well into a sealed headspace vial using a gas-tight syringe.

    • Alternatively, use a solid-phase microextraction (SPME) fiber to adsorb the volatile compounds from the headspace.[10][11]

  • GC/MS Analysis:

    • Introduce the headspace sample into the gas chromatograph.

    • The GC will separate the volatile compounds based on their boiling points and interactions with the column.

    • The mass spectrometer will detect and identify this compound based on its unique mass spectrum.

  • Quantification:

    • Create a standard curve using known concentrations of this compound to quantify the amount present in your headspace samples.

    • By comparing the amount of this compound in the headspace to the initial concentration in the medium, you can estimate the extent of volatilization.

Experimental Protocols

Protocol 1: Minimizing this compound Volatilization in 96-Well Plates

This protocol outlines a comprehensive approach to setting up an in vitro assay with this compound, incorporating multiple strategies to minimize its loss.

  • Plate Selection: Use a 96-well polypropylene microplate.[6]

  • Well Arrangement:

    • Design your experiment to use the inner 60 wells for your experimental samples.

    • Fill the 36 outer wells with 200 µL of sterile water or culture medium to create a humidity barrier and mitigate the "edge effect".[6]

  • Preparation of this compound Stock Solution:

    • Due to its poor water solubility, prepare a high-concentration stock solution of this compound in a suitable solvent such as ethanol or DMSO.

    • Ensure the final solvent concentration in your culture medium is non-toxic to your cells.

  • Dosing:

    • Work quickly when adding the this compound dilution to your wells to minimize the time the plate is unsealed.

    • Use a multichannel pipette for efficient and consistent dosing.

  • Sealing the Plate:

    • Immediately after dosing, seal the plate with a high-quality adhesive sealing film. For cell-based assays requiring gas exchange, use a breathable sealing membrane.[6] For biochemical assays, a non-permeable film is suitable.[12]

    • Ensure the seal is applied firmly and evenly across all wells to create a complete barrier.

  • Incubation:

    • Place the sealed plate in a humidified incubator set at the desired temperature (e.g., 37°C) and CO₂ level.

    • Minimize opening the incubator door to maintain a stable environment.

  • For Long-Term Assays (>24 hours):

    • If feasible, perform a partial media change at set time points, replenishing with fresh media containing the correct concentration of this compound. This will require unsealing and resealing the plate, so work efficiently to minimize exposure.

Visualizations

Workflow for Minimizing this compound Volatilization

G cluster_prep Preparation cluster_setup Assay Setup cluster_sealing Sealing cluster_incubation Incubation & Analysis plate_selection Select Polypropylene Microplate well_arrangement Arrange Wells: Outer wells with H2O/Media plate_selection->well_arrangement stock_prep Prepare this compound Stock Solution dosing Dose Inner Wells with this compound stock_prep->dosing well_arrangement->dosing sealing Apply Adhesive Sealing Film dosing->sealing incubation Incubate in Humidified Incubator sealing->incubation analysis Perform Assay Analysis incubation->analysis

Caption: Experimental workflow to minimize this compound volatilization.

Decision Tree for Selecting a Sealing Method

G start Start: Need to seal microplate for assay q_gas_exchange Does your assay require gas exchange (e.g., cell culture)? start->q_gas_exchange breathable_seal Use a breathable sealing membrane q_gas_exchange->breathable_seal Yes non_permeable_seal Use a non-permeable adhesive film (e.g., polyester, foil) q_gas_exchange->non_permeable_seal No q_duration Is the assay duration long-term (> 24 hours)? q_piercing Do you need to pierce the seal for reagent addition? q_duration->q_piercing No heat_seal Consider heat-sealing for maximum barrier q_duration->heat_seal Yes pierceable_seal Use a pierceable sealing film q_piercing->pierceable_seal Yes standard_adhesive A standard adhesive film is likely sufficient q_piercing->standard_adhesive No non_permeable_seal->q_duration

Caption: Decision tree for choosing an appropriate microplate sealing method.

References

Technical Support Center: Optimizing GC-MS for Alpha-Terpineol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the challenging separation of alpha-terpineol isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why are my this compound isomer peaks co-eluting or showing poor resolution?

A1: Co-elution is a common challenge with isomers due to their similar physicochemical properties.[1] Several factors can contribute to this issue:

  • Incorrect Column Selection: Standard, non-chiral columns cannot separate enantiomers like (R)-(+)- and (S)-(-)-alpha-terpineol, as these molecules have identical physical properties on such phases.[2][3] For separating enantiomers, a chiral stationary phase is mandatory.[1][4]

  • Suboptimal Temperature Program: An oven temperature program with a ramp rate that is too fast will not provide sufficient time for the stationary phase to interact differently with the isomers, leading to poor separation.[5][6]

  • Inefficient Column Dimensions: A column that is too short or has too large an internal diameter may not provide the necessary theoretical plates for a difficult separation.[1][6]

Solution Workflow:

  • Confirm Isomer Type: Determine if you are separating enantiomers or structural isomers. For enantiomeric separation of this compound, you must use a column with a chiral stationary phase, such as one based on derivatized cyclodextrins.[4][7]

  • Optimize Temperature Program: Decrease the oven ramp rate (e.g., from 10°C/min to 2°C/min) to improve resolution.[4][8]

  • Adjust Carrier Gas Flow: Optimize the carrier gas flow rate to achieve the highest column efficiency.

  • Consider Column Dimensions: If resolution is still insufficient, use a longer column (e.g., 30m to 60m) or a column with a smaller internal diameter (e.g., 0.18mm) to increase separation efficiency.[1]

Q2: What is causing my terpene peaks to tail?

A2: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem in terpene analysis.[9] If all peaks in your chromatogram are tailing, the issue is likely physical. If only active compounds like terpineols are tailing, it points to a chemical problem.

  • Active Sites: Terpineols and other oxygenated terpenes can interact with active sites (exposed silanols) in the GC inlet liner, column, or connections. This secondary interaction causes the molecules to elute more slowly, resulting in tailing.

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the injector or detector can create dead volume and disrupt the sample path.[9]

Troubleshooting Steps:

  • Inlet Maintenance: The most effective preventative measure is regular inlet maintenance.[9] Use a new, high-quality deactivated inlet liner.[1][9] If the problem persists, replace the inlet septum and gold seal.

  • Column Trimming: Trim 10-20 cm from the inlet side of the column to remove any contamination or degraded phase.[9][10]

  • Leak Check: Ensure there are no leaks in the system, particularly around the septum and column fittings.

Q3: My peaks are fronting. What does this indicate?

A3: Peak fronting, where the first half of the peak is broader than the back half, is typically a sign of column overload.

  • High Analyte Concentration: Injecting a sample that is too concentrated can saturate the stationary phase at the front of the column.

  • Incorrect Injection Volume: Injecting too large a volume of the sample can also lead to overloading.[9]

Solutions:

  • Dilute the Sample: Prepare a more dilute sample and reinject.[9]

  • Reduce Injection Volume: Decrease the amount of sample introduced onto the column.[9]

  • Use a Higher Capacity Column: If dilution is not possible, consider a column with a thicker stationary phase film or a wider internal diameter, which can handle a larger sample load.[1]

Logical Troubleshooting Workflow Diagram

G cluster_start cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Split Peaks start Identify Peak Shape Problem tailing Are ALL peaks tailing? start->tailing Tailing fronting Overload Suspected start->fronting Fronting splitting Improper Focusing start->splitting Splitting tailing_yes Physical Issue Likely - Re-cut & reinstall column - Check for leaks (septum) - Replace inlet liner tailing->tailing_yes Yes tailing_no Chemical Issue Likely - Use new deactivated liner - Trim 10-20cm from column inlet - Check column polarity match tailing->tailing_no No fronting_solution Action - Reduce injection volume - Dilute the sample - Use higher capacity column fronting->fronting_solution splitting_solution Action - Check column installation - Lower initial oven temp - Use liner with glass wool splitting->splitting_solution

Caption: Troubleshooting workflow for common GC peak shape issues.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for separating this compound enantiomers?

A1: To separate enantiomers, a chiral stationary phase is essential.[1][7] For this compound, columns with derivatized cyclodextrin selectors are highly effective. A commonly recommended phase is a diethyl tert-butyl silyl beta-cyclodextrin column, which has shown successful separation of (S)-(-)-alpha-Terpineol and (R)-(+)-alpha-Terpineol.[4]

Column TypeStationary Phase ExampleApplication
Chiral Diethyl tert-butyl silyl beta-cyclodextrinSeparation of this compound enantiomers[4]
Chiral Permethylated β-cyclodextrinGeneral chiral separations in essential oils[3]
Mid-Polar (Achiral) 5% Phenyl Methyl Siloxane (e.g., DB-5MS)General analysis of terpenes and essential oils (will not separate enantiomers)[11][12]

Q2: What are good starting parameters for a GC oven temperature program?

A2: A well-designed temperature program is critical for resolving complex terpene mixtures.[5] The ideal program depends on your specific column and analytes, but a good starting point can be determined systematically.

  • Initial Temperature: For splitless injection, set the initial oven temperature 10-20°C below the boiling point of your sample solvent.[13] For split injections, a good starting point is ~40-50°C to ensure good focusing of early eluting, volatile terpenes.

  • Ramp Rate: A slower ramp rate generally provides better resolution for closely eluting isomers. A rate of 1.5-5°C/min is often used for difficult separations.[8] An excellent approximation for an optimal starting ramp rate is 10°C per column dead time (t₀).[13][14]

  • Final Temperature: The final temperature should be high enough to elute all compounds of interest. A good rule is to set it ~20°C above the elution temperature of the last analyte and hold for 3-5 minutes to ensure the column is clean for the next run.[13][14]

ParameterRecommended Starting PointRationale
Initial Temperature 40 - 70°CEnsures focusing of volatile monoterpenes.[8][12]
Initial Hold Time 1 - 2 minutesAllows for complete sample transfer to the column.
Ramp Rate 2 - 10°C / minuteSlower rates improve resolution of isomers.[8][13]
Final Temperature 220 - 250°CElutes less volatile sesquiterpenes.[8]
Final Hold Time 2 - 5 minutesEnsures all components have eluted from the column.[8]

Q3: How do I select the correct injector temperature?

A3: The injector temperature must be high enough to ensure rapid and complete vaporization of your sample but low enough to prevent thermal degradation of labile compounds like some terpenes.[1][11]

  • Starting Point: A common starting temperature for terpene analysis is 250°C.[12][15]

  • Optimization: If you suspect degradation (indicated by reduced peak area for certain terpenes or the appearance of unexpected peaks), try lowering the inlet temperature in 10-20°C increments.[11] Conversely, if you see peak tailing for less volatile compounds, the temperature may be too low for efficient vaporization.

Experimental Protocols & Methodologies

Protocol 1: Chiral Separation of this compound Enantiomers

This protocol is based on a validated method for separating this compound enantiomers.[4]

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard or sample in a suitable solvent (e.g., methanol or ethyl acetate).

  • GC-MS Instrument Conditions:

    • GC Column: HI-DEX DET Beta (25 m x 0.25 mm, 0.25 µm) or equivalent chiral column.[4]

    • Injector: Split mode, 250°C, 50 mL/min split flow.[4]

    • Injection Volume: 1 µL.[4]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

    • Oven Program: Start at 50°C, ramp at 2°C/min to the final temperature.[4]

    • MS Detector: Set appropriate parameters for mass range (e.g., 40-400 m/z) and acquisition rate.

Protocol 2: General Terpene Profiling (including this compound)

This protocol provides a starting point for the general analysis of a mixture of terpenes.[8][12]

  • Sample Preparation: Use liquid injection or headspace analysis. For liquid injection, dilute the sample in a solvent like ethyl acetate.[11] For headspace, place the sample in a headspace vial; this method is effective at minimizing matrix effects.[11][16]

  • GC-MS Instrument Conditions:

    • GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[12]

    • Injector: Split mode (e.g., 15:1 ratio), 250°C.[12]

    • Injection Volume: 1-2 µL.

    • Carrier Gas: Helium at 1.2 mL/min.[12]

    • Oven Program: Hold at 70°C for 2 min, ramp at 3°C/min to 85°C, then ramp at 2°C/min to 165°C and hold for 1 min, finally ramp at 30°C/min to 250°C and hold for 20 min.[12]

    • MS Detector: Transfer line at 300°C, ion source at 230°C.[17] Operate in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[17]

GC-MS Method Development Workflow

G start Define Goal: Separate α-Terpineol Isomers col_select 1. Column Selection start->col_select is_chiral Enantiomers? col_select->is_chiral chiral_col Use Chiral Column (e.g., Cyclodextrin-based) is_chiral->chiral_col Yes achiral_col Use Mid-Polar Column (e.g., DB-5MS) is_chiral->achiral_col No inj_param 2. Set Initial Injector & Detector Parameters (e.g., 250°C) chiral_col->inj_param achiral_col->inj_param oven_prog 3. Develop Oven Program (Initial Temp, Ramp Rate, Final Temp) inj_param->oven_prog run_test 4. Perform Test Injection oven_prog->run_test eval 5. Evaluate Results (Resolution, Peak Shape) run_test->eval optimize 6. Optimize Parameters - Adjust Ramp Rate - Modify Temperatures - Check Flow Rate eval->optimize Needs Improvement end Validated Method eval->end Acceptable optimize->run_test

Caption: A systematic workflow for GC-MS method development.

References

Troubleshooting inconsistent results in alpha-terpineol cytotoxicity experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in alpha-terpineol cytotoxicity experiments.

Troubleshooting Guide & FAQs

This guide addresses common issues in a question-and-answer format to help you identify and resolve potential sources of variability in your experiments.

Question 1: Why am I seeing significant well-to-well variability in my 96-well plate readings?

Answer: Well-to-well variability is a common issue that can obscure the true cytotoxic effect of this compound. Several factors can contribute to this:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary cause of variability. Ensure your cell suspension is homogenous by gently swirling the flask before and during plating.[1]

  • "Edge Effect": Wells on the periphery of the plate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents can introduce significant errors. Calibrate your pipettes regularly and consider using reverse pipetting for viscous solutions.[1]

  • Incomplete Solubilization of Formazan Crystals (in MTT assays): If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. Ensure complete dissolution by using a sufficient volume of a suitable solvent like DMSO and gentle shaking.[1][2]

Question 2: My IC50 values for this compound are not consistent between experiments. What could be the cause?

Answer: Fluctuations in IC50 values for this compound can arise from several sources:

  • Cell Passage Number and Health: The sensitivity of cells to chemical compounds can change with increasing passage number. It is advisable to use cells within a consistent and low passage range for all related experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

  • Solvent Concentration: The solvent used to dissolve this compound, typically DMSO, can have its own cytotoxic effects, especially at higher concentrations.[3] It is crucial to maintain the same final solvent concentration across all wells, including the vehicle control, and to keep it at a non-toxic level (generally below 0.5%).

  • This compound Stability and Volatility: this compound is a volatile monoterpenoid alcohol.[4] Evaporation from the culture plates during incubation can lead to a decrease in the effective concentration over time. Ensure plates are well-sealed and the incubator has proper humidification. The stability of this compound in culture media over the course of the experiment should also be considered.

  • Incubation Time: The duration of cell exposure to this compound will significantly impact the IC50 value. Shorter incubation times may require higher concentrations to achieve a cytotoxic effect. Standardize the incubation period across all experiments for comparability.

Question 3: The color of my media changes after adding this compound. Could this be interfering with my colorimetric assay (e.g., MTT)?

Answer: Yes, this is a critical consideration. Colorimetric assays like MTT rely on measuring absorbance at a specific wavelength.[2] If this compound or its solvent interacts with the pH indicator in the medium (phenol red), it can alter the background absorbance and lead to erroneous results.[5]

  • Control for Compound Absorbance: Include control wells containing this compound in cell-free media to measure its intrinsic absorbance. This value can then be subtracted from the readings of your experimental wells.[2]

  • Use Phenol Red-Free Media: To eliminate this potential interference, consider using phenol red-free media during the assay incubation period.[5]

  • Consider Alternative Assays: If interference is suspected, switching to a non-colorimetric method, such as a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®), can provide more reliable results.[2]

Question 4: What is the primary mechanism of this compound cytotoxicity, and how can I confirm it in my experiments?

Answer: The primary mechanism of this compound-induced cytotoxicity in many cancer cell lines is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[4][6][7] this compound has been shown to inhibit the translocation of NF-κB into the nucleus in a dose-dependent manner.[6] This inhibition leads to the downregulation of genes involved in cell survival, inflammation, and proliferation.[4][7]

To confirm this mechanism, you could:

  • Perform an NF-κB Translocation Assay: Use immunofluorescence or a reporter gene assay to visualize or quantify the amount of NF-κB in the nucleus versus the cytoplasm after treatment with this compound.[6]

  • Analyze Downstream Gene Expression: Use qPCR or Western blotting to measure the expression levels of known NF-κB target genes, such as IL-1β and IL1R1, which are expected to be downregulated by this compound.[7]

Data Presentation: this compound Cytotoxicity (IC50 Values)

The following table summarizes published IC50 values for this compound across various cancer cell lines. Note the variations based on cell type and assay conditions.

Cell LineCancer TypeIC50 Value (µg/mL)Incubation TimeAssay Method
MCF-7 Breast Cancer33.0 ± 5.424 hoursMTT
HeLa Cervical Cancer12.5Not SpecifiedNot Specified
NCI-H69 Small Cell Lung Carcinoma~40 (0.26 mM)72 hoursFMCA
HCT-116 Colorectal Cancer>154 ( >1 mM)72 hoursFMCA
HCT-8 Colorectal Cancer~123 (0.8 mM)72 hoursFMCA

IC50 values were converted from mM to µg/mL where necessary for comparison, using a molar mass of 154.25 g/mol for this compound.

Experimental Protocols

Standard MTT Protocol for Determining IC50 of this compound

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well). This should be optimized for your specific cell line to ensure they are in a logarithmic growth phase at the end of the incubation period.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing this compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[8]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[9] A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[8]

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 This compound Action cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound AKT AKT This compound->AKT inhibits IKK_complex IKK Complex (IKKα/IKKβ) This compound->IKK_complex inhibits AKT->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB degradation NFkB_n->NFkB Export Target_Genes Target Genes (e.g., IL-1β, IL1R1) NFkB_n->Target_Genes promotes transcription

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow Diagram

start Start prep_cells Cell Culture & Harvesting start->prep_cells seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate incubate_attach Incubate (24h) for Attachment seed_plate->incubate_attach treat_cells Treat Cells with Compound incubate_attach->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells incubate_treat Incubate (24-72h) treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate analyze Data Analysis (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Standard workflow for an this compound cytotoxicity (MTT) assay.

References

Technical Support Center: Alpha-Terpineol Nanoemulsion for Enhanced Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-terpineol nanoemulsions to enhance antimicrobial efficacy.

Frequently Asked Questions (FAQs)

1. What is the primary advantage of formulating this compound as a nanoemulsion for antimicrobial applications?

Formulating this compound as a nanoemulsion significantly enhances its antimicrobial efficacy. The small droplet size of the nanoemulsion increases the surface area-to-volume ratio, which is believed to improve the interaction with and penetration of microbial cell membranes.[1] This can lead to a lower Minimum Inhibitory Concentration (MIC) compared to pure this compound, meaning a smaller amount of the active compound is required to inhibit microbial growth.[2]

2. What is the proposed mechanism for the enhanced antimicrobial activity of this compound nanoemulsions?

The enhanced antimicrobial activity of this compound nanoemulsions is primarily attributed to their physical characteristics. The nano-sized droplets can more effectively fuse with or disrupt the lipid bilayer of bacterial cell membranes.[3][4] This increased membrane permeability leads to the leakage of intracellular components and ultimately cell death.[3][4] The nanoemulsion formulation essentially acts as a more efficient delivery system for the this compound to its site of action.

3. What are the critical quality attributes to consider when developing an this compound nanoemulsion?

The critical quality attributes for an this compound nanoemulsion include:

  • Droplet Size: Typically in the range of 20-200 nm for effective antimicrobial action.[5]

  • Polydispersity Index (PDI): A value below 0.3 indicates a narrow size distribution and a more stable emulsion.

  • Zeta Potential: A high absolute value (typically > ±30 mV) indicates good colloidal stability due to electrostatic repulsion between droplets.

  • Physical and Chemical Stability: The nanoemulsion should remain stable over time and under various storage conditions without significant changes in droplet size, phase separation, or degradation of this compound.[6][7][8]

4. Which microorganisms have been shown to be susceptible to this compound nanoemulsions?

This compound and its nanoemulsion formulations have demonstrated activity against a range of foodborne pathogens and other medically relevant bacteria.[3] This includes both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[4][9][10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Milky or cloudy appearance after formulation (instead of translucent) Large droplet size due to insufficient energy input or improper surfactant concentration.- Increase the homogenization pressure or the number of passes through the homogenizer.[5]- Optimize the surfactant-to-oil ratio. Insufficient surfactant will not adequately coat the oil droplets, leading to coalescence.
Phase separation (creaming or sedimentation) upon storage Nanoemulsion instability, often due to Ostwald ripening, flocculation, or coalescence.[11]- Ensure a narrow particle size distribution (low PDI) during formulation.[12]- Optimize the zeta potential to enhance electrostatic repulsion between droplets.- Store the nanoemulsion at recommended temperatures (e.g., 5°C or 25°C) as higher temperatures can accelerate destabilization.[6][8]
Inconsistent antimicrobial efficacy results (variable MIC values) - Inconsistent droplet size and stability of the nanoemulsion batches.- Issues with the MIC assay methodology.- Characterize each batch of nanoemulsion for droplet size, PDI, and zeta potential before conducting antimicrobial testing to ensure consistency.- Strictly adhere to a standardized MIC protocol, ensuring accurate serial dilutions and inoculum preparation.
Low encapsulation efficiency of this compound - Volatilization of this compound during high-energy homogenization processes.- Poor affinity of this compound for the oil phase.- Use a closed system or a cooling jacket during homogenization to minimize evaporation.- Consider using a carrier oil in the formulation that has a higher affinity for this compound.
Precipitation or crystallization of this compound - Exceeding the solubility limit of this compound in the oil phase.- Determine the solubility of this compound in the chosen oil phase before formulation.- Reduce the concentration of this compound in the formulation.

Quantitative Data Summary

The following tables summarize the physical characteristics and antimicrobial efficacy of this compound nanoemulsions from various studies.

Table 1: Physicochemical Properties of this compound Nanoemulsions

Formulation DescriptionDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
α-TOH-loaded O/W nanoemulsion (90 mg/mL)~150< 0.25Not Reported[8]
α-TOH with Quillaja saponins~120< 0.2Not Reported[7]
Thyme oil nanoemulsion (contains α-terpineol)20 - 55.2Not ReportedNot Reported[13]

Table 2: Comparative Antimicrobial Efficacy (MIC) of this compound vs. This compound Nanoemulsion

MicroorganismThis compound MICThis compound Nanoemulsion MICReference
Escherichia coli0.78 µL/mLNot explicitly compared in a single study, but nanoemulsions of essential oils containing α-terpineol show lower MICs than the pure oil.[2][4]
Staphylococcus aureus1.56 µL/mLNot explicitly compared in a single study, but nanoemulsions of essential oils containing α-terpineol show lower MICs than the pure oil.[2][4]
Escherichia coli0.15–1.25% (v/v)Not Reported[9]
Staphylococcus aureus0.62–2.50% (v/v)Not Reported[9]
S. aureus ATCC 259231.87 ± 0.62 mg/mLNot Reported[10]
E. coli ATCC 259220.45 ± 0.14 mg/mLNot Reported[10]

Note: Direct comparative MIC data for this compound and its nanoemulsion against the same strains in the same study is limited in the searched literature. The table presents MIC values for this compound, with the general finding that nanoemulsions of essential oils containing it exhibit enhanced activity.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion using High-Pressure Homogenization

Materials:

  • This compound

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (optional, e.g., Span 80)

  • Carrier oil (e.g., medium-chain triglycerides)

  • Deionized water

  • High-pressure homogenizer

Method:

  • Preparation of the Oil Phase:

    • Accurately weigh the this compound, carrier oil, and surfactant (and co-surfactant if used).

    • Mix these components thoroughly using a magnetic stirrer until a homogenous oil phase is obtained.

  • Preparation of the Aqueous Phase:

    • Measure the required volume of deionized water.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring at high speed (e.g., 1000-2000 rpm) using a high-shear mixer for 10-15 minutes. This will form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.[14]

    • Set the desired pressure (e.g., 100-150 MPa) and number of passes (e.g., 3-5 cycles).[5] These parameters may need to be optimized for your specific formulation.

    • Collect the resulting nanoemulsion.

  • Characterization:

    • Measure the droplet size, PDI, and zeta potential of the freshly prepared nanoemulsion using dynamic light scattering (DLS).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • This compound nanoemulsion

  • Pure this compound (for comparison)

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control (broth with inoculum, no test substance)

  • Negative control (broth only)

Method:

  • Preparation of Test Substance Dilutions:

    • In the first column of the 96-well plate, add 100 µL of the nanoemulsion to the first well.

    • Add 50 µL of sterile broth to the remaining wells in that row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and then transferring 50 µL from the second to the third, and so on. Discard the final 50 µL from the last well.

    • Repeat this process for pure this compound in a separate row.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the diluted inoculum to each well containing the test substance dilutions and the positive control well.

    • Add 50 µL of sterile broth to the negative control well.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test substance that completely inhibits visible bacterial growth.

Visualizations

Experimental_Workflow cluster_prep Nanoemulsion Preparation cluster_char Characterization cluster_test Antimicrobial Testing A Oil Phase (α-Terpineol, Surfactant, Oil) C Coarse Emulsion (High-Shear Mixing) A->C B Aqueous Phase (Deionized Water) B->C D Nanoemulsion (High-Pressure Homogenization) C->D E Droplet Size & PDI (DLS) D->E F Zeta Potential (DLS) D->F G Stability Analysis D->G I Broth Microdilution (MIC Determination) D->I H Bacterial Culture H->I J Data Analysis I->J

Caption: Experimental workflow for the preparation, characterization, and antimicrobial testing of this compound nanoemulsion.

Signaling_Pathway cluster_nanoemulsion Nanoemulsion Action cluster_cell Bacterial Cell A α-Terpineol Nanoemulsion Droplet B Cell Membrane A->B Fusion / Disruption C Cytoplasm B->C Increased Permeability D Intracellular Components C->D Leakage E Cell Lysis C->E

Caption: Proposed mechanism of enhanced antimicrobial action of this compound nanoemulsion on a bacterial cell.

References

Long-term stability testing of alpha-terpineol in pharmaceutical formulations.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alpha-Terpineol Pharmaceutical Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability testing of this compound in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in pharmaceutical formulations important?

A1: this compound is a naturally occurring monoterpene alcohol found in the essential oils of various plants.[1][2] It is widely used in the pharmaceutical, cosmetic, and food industries for its pleasant lilac-like aroma and has demonstrated various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3][4][5] Ensuring its stability in a pharmaceutical formulation is critical because degradation can lead to a loss of potency, altered sensory characteristics (odor, taste), and the formation of potentially harmful impurities, thereby affecting the product's overall safety and efficacy.[][7]

Q2: What is the general stability profile of pure this compound?

A2: Pure this compound is considered chemically stable under recommended storage conditions, which typically involve keeping it in a cool place in securely sealed containers, away from ignition sources and incompatible materials like strong oxidizing agents.[8][9] However, its stability can be compromised in a formulation due to interactions with excipients, or exposure to environmental factors like heat, light, and oxygen.[3][]

Q3: What are the standard ICH conditions for long-term stability testing of a formulation containing this compound?

A3: For a product intended for storage at room temperature, long-term stability studies are typically conducted at 25°C ± 2°C with 60% RH ± 5% RH, or 30°C ± 2°C with 65% RH ± 5% RH.[10] Accelerated stability studies are often performed at 40°C ± 2°C with 75% RH ± 5% RH for a minimum of six months.[10][11] The testing frequency for long-term studies is usually every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][12]

Q4: What are the primary degradation pathways for this compound?

A4: this compound is susceptible to degradation through oxidation and reactions with radicals.[8][13] Forced degradation studies, which involve exposing the molecule to stress conditions like acid, base, heat, light, and oxidizing agents, help to identify likely degradation products and establish degradation pathways.[7][14][15] Degradation can be initiated by hydroxyl radicals, ozone, or auto-oxidation, especially when exposed to air over time.[8][9][13]

Troubleshooting Guide

Q5: My this compound assay shows a significant drop in potency much faster than expected in my formulation. What could be the cause?

A5:

  • Oxidation: this compound is a tertiary alcohol and can be susceptible to oxidation, which may be accelerated by certain excipients, exposure to atmospheric oxygen, or the presence of trace metal ions.[14] Consider if your formulation contains any components that could promote oxidation.

  • Excipient Incompatibility: An excipient in your formulation may be directly reacting with the this compound. Common reactive impurities in excipients include peroxides, aldehydes, and trace metals.[16] It is crucial to perform drug-excipient compatibility studies early in development.[17]

  • pH Effects: Although generally stable, extreme pH values in an aqueous or semi-solid formulation could potentially catalyze degradation reactions. Evaluate the pH of your formulation over time.

  • Volatility: As a volatile molecule, this compound can be lost from the formulation due to improper packaging or storage in containers that are not sufficiently sealed, leading to an apparent drop in concentration.[3]

Q6: I am observing new, unidentified peaks in my chromatogram during a stability study. How do I identify them?

A6:

  • Conduct Forced Degradation Studies: Perform forced degradation studies on pure this compound to see if the unknown peaks match any of the resulting degradants.[18] This can help determine if the peaks are related to this compound degradation.

  • Analyze Placebo Formulation: Run a stability study on a placebo formulation (containing all excipients but no this compound) to check if the new peaks originate from the degradation of an excipient.

  • Use Mass Spectrometry (MS): Couple your separation technique (HPLC or GC) with a mass spectrometer.[19] LC-MS or GC-MS can provide the mass of the unknown compounds, which is a critical step in elucidating their structures.

  • Literature Review: Search for known degradation products of this compound. Products from reactions with hydroxyl radicals and ozone include compounds like 6-hydroxyhept-5-en-2-one, 4-methyl-3-cyclohexen-1-one, acetone, and glyoxal.[8]

Q7: The color and odor of my semi-solid formulation containing this compound are changing over time. What is the likely cause?

A7: Changes in color and odor are strong indicators of chemical degradation. Oxidation is a common cause, as it can generate byproducts with different chromophores (color) and sensory properties (odor). The degradation of this compound itself or one of the excipients could be responsible. It is recommended to correlate these physical changes with analytical data (e.g., HPLC/GC analysis) to identify the specific chemical changes occurring.

Experimental Protocols

Protocol 1: Stability-Indicating GC-FID Method for this compound Assay

This protocol outlines a gas chromatography (GC) method with a Flame Ionization Detector (FID) suitable for quantifying this compound and separating it from potential degradation products.

  • Instrumentation: Gas chromatograph equipped with an FID, a split/splitless injector, and an autosampler.

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final Hold: Hold at 220°C for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1.0 µL.

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen) Flow: 25 mL/min.

  • Sample Preparation:

    • Accurately weigh the formulation sample and dissolve/disperse it in a suitable solvent (e.g., Ethanol, Hexane) to achieve a theoretical this compound concentration of approximately 100 µg/mL.

    • Vortex and/or sonicate to ensure complete extraction.

    • Filter the sample through a 0.45 µm syringe filter into a GC vial.

  • Standard Preparation: Prepare a standard solution of this compound analytical standard at a concentration of 100 µg/mL in the same solvent.[13]

  • Quantification: Calculate the amount of this compound in the sample by comparing the peak area to that of the analytical standard.

Diagrams and Workflows

Experimental Workflow

Stability_Testing_Workflow Formulation 1. Formulate & Package Product T0_Analysis 2. Initial Analysis (T=0) (Assay, Purity, Appearance) Formulation->T0_Analysis Stability_Storage 3. Place on Stability (ICH Conditions) T0_Analysis->Stability_Storage Timepoints 4. Pull Samples at Scheduled Timepoints Stability_Storage->Timepoints e.g., 1, 3, 6, 9, 12 months Analysis 5. Analytical Testing (GC/HPLC, Physical Tests) Timepoints->Analysis Evaluation 6. Data Evaluation (Assess Trends, Mass Balance) Analysis->Evaluation Reporting 7. Reporting & Shelf-Life Determination Evaluation->Reporting

Caption: High-level workflow for a typical pharmaceutical stability study.

Potential Degradation Pathways

Degradation_Pathways AlphaT This compound Stress Stress Conditions Oxidation Oxidation (e.g., H2O2, O2) Stress->Oxidation Hydrolysis Acid/Base Hydrolysis (e.g., HCl, NaOH) Stress->Hydrolysis Photolysis Photolysis (UV/Vis Light) Stress->Photolysis Deg_Products Degradation Products Oxidation->Deg_Products leads to Hydrolysis->Deg_Products leads to Photolysis->Deg_Products leads to Product1 Ketones & Aldehydes (e.g., 4-oxopentanal) Deg_Products->Product1 Product2 Aromatization Products (e.g., p-Cymene) Deg_Products->Product2 Product3 Rearrangement Products (e.g., Limonene) Deg_Products->Product3

Caption: Potential degradation pathways for this compound under stress.

Data Summary

Table 1: Example Stability Data for an this compound Cream (1% w/w)

The following table summarizes hypothetical stability data for a cream formulation packaged in sealed aluminum tubes.

Storage ConditionTimepoint (Months)AppearanceOdorAssay of α-Terpineol (%)Total Degradation Products (%)
25°C / 60% RH 0White, smooth creamCharacteristic lilac100.2< 0.1
3ConformsConforms99.80.15
6ConformsConforms99.50.21
12ConformsConforms98.90.35
40°C / 75% RH 0White, smooth creamCharacteristic lilac100.2< 0.1
3ConformsConforms98.10.55
6ConformsSlight change96.50.98

References

Challenges and solutions in the microencapsulation of alpha-terpineol for controlled release.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microencapsulation of alpha-terpineol.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue 1: Low Encapsulation Efficiency (%EE)

Question: My encapsulation efficiency for this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low encapsulation efficiency is a common challenge and can stem from several factors related to your formulation and processing parameters. Here are the primary aspects to investigate:

  • Formulation Composition:

    • Wall Material Concentration: An inappropriate concentration of the wall material can lead to insufficient film formation around the this compound droplets.[1][2] Consider optimizing the concentration of the wall material. A higher concentration may improve encapsulation, but excessive amounts can lead to increased viscosity and processing difficulties.

    • Core-to-Wall Ratio: An excessively high ratio of this compound to the wall material can overwhelm the encapsulating capacity of the polymer, leaving a significant portion of the active unencapsulated. Experiment with different core-to-wall ratios to find the optimal balance.

    • Emulsifier Concentration: In emulsion-based methods like spray drying and coacervation, the concentration of the emulsifier is critical for creating a stable emulsion with small, uniform droplets. Insufficient emulsifier can lead to droplet coalescence and poor encapsulation.

  • Process Parameters:

    • Homogenization Speed and Time: Inadequate homogenization can result in large, unstable emulsion droplets that are difficult to encapsulate effectively. Increase the homogenization speed or time to reduce droplet size and improve emulsion stability.

    • Spray Drying Inlet Temperature: For spray drying, an excessively high inlet temperature can cause rapid evaporation of this compound along with the solvent before a protective shell can form. Conversely, a temperature that is too low may not provide enough energy for efficient drying and shell formation.[3][4]

    • Coacervation pH and Temperature: In complex coacervation, the pH and temperature are critical for inducing the phase separation and deposition of the polymer shell.[5][6] Ensure these parameters are precisely controlled to optimize coacervate formation around the this compound droplets.

  • Physicochemical Properties of α-Terpineol:

    • Volatility: this compound is a volatile compound.[7] Loss due to evaporation during processing, especially at elevated temperatures, can significantly reduce the amount encapsulated. Consider using techniques that operate at lower temperatures or have shorter processing times.

Issue 2: Irregular Particle Shape and Surface Morphology

Question: My microcapsules have an irregular shape and a rough or cracked surface. What could be causing this and how can I achieve spherical, smooth particles?

Answer: The morphology of your microcapsules is a key indicator of their stability and release characteristics. Irregular shapes and surface defects can be attributed to the following:

  • Drying Rate (Spray Drying): A very high inlet temperature in spray drying can lead to rapid solvent evaporation, causing the forming shell to collapse or form indentations, resulting in a wrinkled or "dented" appearance.[3] Optimizing the inlet temperature and feed rate can allow for a more controlled drying process and the formation of smoother surfaces.

  • Wall Material Properties: The film-forming properties of your chosen wall material are crucial.[2] Some polymers may be more prone to forming brittle or porous shells. Consider using a combination of wall materials to improve the mechanical properties and flexibility of the microcapsule shell.[8]

  • Coacervate Deposition (Coacervation): Uneven deposition of the coacervate layer can lead to irregularly shaped microcapsules. This can be caused by improper pH or temperature control, or insufficient agitation during the coacervation process.[5]

  • Solidification Process: The method used to solidify the microcapsules after their formation can impact their final morphology. For instance, in spray drying, the rate of cooling of the atomized droplets influences the final particle shape.

Issue 3: Microcapsule Aggregation

Question: I am observing significant aggregation or clumping of my this compound microcapsules. How can I prevent this?

Answer: Aggregation can be a major issue, affecting the flowability of the powder and the homogeneity of the final product. Here are some strategies to prevent it:

  • Surface Charge: The surface charge (Zeta potential) of the microcapsules plays a significant role in their stability in suspension. Like charges will cause repulsion and prevent aggregation.[9] You can modify the surface charge by adjusting the pH of the continuous phase or by using charged polymers or surfactants.

  • Stirring and Agitation: Insufficient or improper agitation during the microencapsulation process can lead to the collision and fusion of forming microcapsules. Optimize the stirring speed to ensure adequate dispersion without causing shear-induced damage to the capsules.

  • Drying Conditions: In spray drying, if the particles are not sufficiently dried before they come into contact with each other or the dryer walls, they can stick together. Ensure the outlet temperature is high enough for complete drying.

  • Anti-Aggregating Agents: The addition of anti-caking agents, such as silicon dioxide, to the final powder can help to reduce inter-particle adhesion and improve flowability.

Issue 4: Uncontrolled or "Burst" Release

Question: My microcapsules show a large initial "burst" release of this compound, rather than a controlled, sustained release. How can I modify the release profile?

Answer: A significant burst release indicates that a large portion of the this compound is either adsorbed on the surface of the microcapsules or the shell is too porous or thin to effectively control its diffusion. Here's how to address this:

  • Surface-Associated this compound: Wash the microcapsules with a suitable solvent after production to remove any unencapsulated or surface-adsorbed this compound.

  • Shell Thickness and Integrity:

    • Increase the concentration of the wall material to create a thicker, more robust shell.[10]

    • Incorporate a cross-linking agent (e.g., glutaraldehyde for gelatin-based systems) to increase the density and reduce the permeability of the polymer network.[11]

  • Wall Material Composition: Use a blend of polymers to create a more complex and less permeable shell matrix. For instance, combining a brittle polymer with a more flexible one can reduce the formation of cracks and pores.

  • Drying Method: The drying process can influence the porosity of the shell. For example, freeze-drying can sometimes create a more porous structure compared to spray-drying.

Frequently Asked Questions (FAQs)

Q1: What are the most common wall materials used for the microencapsulation of this compound?

A1: Due to the lipophilic nature of this compound, common wall materials include polysaccharides and proteins. These include:

  • Polysaccharides: Gum arabic, maltodextrin, chitosan, and alginates are frequently used due to their good film-forming and emulsifying properties.[2][5][12]

  • Proteins: Gelatin and whey protein isolate are also popular choices, often used in combination with polysaccharides in complex coacervation.[5][11]

  • Synthetic Polymers: For techniques like interfacial polymerization, synthetic polymers such as polyurea or polyurethane can be formed at the interface of an emulsion to create a robust shell.

Q2: How do I calculate the encapsulation efficiency (%EE) of this compound?

A2: The encapsulation efficiency is the percentage of the initial amount of this compound that has been successfully encapsulated within the microcapsules. It is typically calculated using the following formula:

%EE = [(Total α-terpineol - Surface α-terpineol) / Total α-terpineol] x 100

To determine the amounts of total and surface this compound, you will need to perform extractions and quantify the this compound content using a suitable analytical method such as Gas Chromatography (GC).

Q3: What methods can I use to determine the particle size and distribution of my microcapsules?

A3: Common techniques for particle size analysis of microcapsules include:

  • Laser Diffraction: This is a widely used method that can quickly determine the particle size distribution of a sample.

  • Dynamic Light Scattering (DLS): DLS is suitable for measuring the size of smaller micro- and nanoparticles in a liquid suspension.

  • Microscopy with Image Analysis: Optical microscopy or Scanning Electron Microscopy (SEM) can be used to visualize the microcapsules, and image analysis software can then be used to measure the size of individual particles and generate a size distribution.

Q4: How can I study the in vitro release kinetics of this compound from the microcapsules?

A4: In vitro release studies are typically performed by dispersing a known amount of microcapsules in a release medium (e.g., a buffer solution that mimics physiological conditions). At predetermined time intervals, samples of the release medium are withdrawn, and the concentration of released this compound is quantified using an analytical technique like GC or UV-Vis spectrophotometry. The cumulative amount of released this compound is then plotted against time to generate a release profile.

Data Presentation

Table 1: Typical Spray Drying Parameters for Essential Oil Microencapsulation
ParameterRangeTypical Value for Essential OilsReference
Inlet Temperature (°C)120 - 200140 - 180[3][4]
Outlet Temperature (°C)60 - 10070 - 90[13]
Feed Flow Rate (mL/h)120 - 300120 - 240[3]
Atomization Pressure (bar)1.0 - 2.51.5 - 2.0[13]
Wall Material Concentration (%)10 - 4020 - 30[2][3]
Core-to-Wall Ratio1:1 - 1:101:2 - 1:5[14]
Table 2: Influence of Coacervation Parameters on Encapsulation Efficiency of Essential Oils
ParameterConditionEncapsulation Efficiency (%)Reference
Wall Materials Gelatin/Gum Arabic75 - 89[11]
Chitosan/Gum Arabic/Gelatin75 - 78[15]
Gelatin/Chia Mucilage>90[5]
pH 4.0 - 5.0Optimal around 4.8[5]
Temperature (°C) 40 - 60Optimal around 45-50[5][6]
Core-to-Wall Ratio 1:1 - 1:8Optimal around 1:4:4 (Oil:Gum:Gelatin)[6]
Table 3: Characteristics of Microcapsules Prepared by Interfacial Polymerization
Core MaterialWall MaterialParticle Size (µm)Encapsulation Efficiency (%)Release ProfileReference
Osmanthus Essential OilPolyurea101.280.31Sustained Release[16]
Various ActivesPolyamide10 - 100>90Controlled by shell thickness
Fragrance OilPolyurethane20 - 50~85Burst followed by sustained

Experimental Protocols

Protocol 1: Microencapsulation of α-Terpineol by Spray Drying
  • Emulsion Preparation:

    • Dissolve the wall material (e.g., 30% w/v gum arabic and maltodextrin in a 1:1 ratio) in distilled water with continuous stirring until fully hydrated.

    • Add an emulsifier (e.g., 1% w/v Tween 80) to the wall material solution.

    • Gradually add the core material (this compound) to the aqueous solution while homogenizing at high speed (e.g., 10,000 rpm for 10 minutes) to form a stable oil-in-water emulsion. The core-to-wall ratio should be optimized (e.g., 1:4).

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Set the inlet temperature to a range of 140-160°C and the outlet temperature to 70-80°C.

    • Adjust the feed flow rate and atomization pressure to achieve the desired particle size and morphology.

    • Collect the dried microcapsule powder from the cyclone collector.

  • Characterization:

    • Determine the encapsulation efficiency by solvent extraction and GC analysis.

    • Analyze the particle size and morphology using laser diffraction and SEM.

    • Evaluate the release profile using an in vitro dissolution test.

Protocol 2: Microencapsulation of α-Terpineol by Complex Coacervation
  • Preparation of Polymer Solutions:

    • Prepare a 2% (w/v) solution of gelatin (Type A) in distilled water at 50°C.

    • Prepare a 2% (w/v) solution of gum arabic in distilled water at room temperature.

  • Emulsification:

    • Add this compound to the gelatin solution to form the core material. The core-to-wall ratio (gelatin as the primary wall material) should be around 1:4.

    • Homogenize the mixture at 5000 rpm for 5 minutes to form an oil-in-water emulsion.

  • Coacervation:

    • While maintaining the temperature at 50°C and with continuous stirring, slowly add the gum arabic solution to the emulsion.

    • Adjust the pH of the mixture to approximately 4.0 by the dropwise addition of a dilute acid (e.g., 1 M HCl) to induce coacervation.

    • Continue stirring for 30 minutes to allow for the deposition of the coacervate around the oil droplets.

  • Hardening and Collection:

    • Cool the dispersion to 10°C in an ice bath to promote the gelation of the gelatin wall.

    • Add a cross-linking agent, such as 0.2% (w/v) glutaraldehyde, and stir for 12 hours at 10°C to harden the microcapsule walls.

    • Wash the microcapsules with distilled water and collect them by filtration or centrifugation. The microcapsules can then be freeze-dried for long-term storage.

Mandatory Visualization

Experimental Workflow Diagrams

SprayDryingWorkflow cluster_prep Emulsion Preparation cluster_drying Spray Drying cluster_analysis Characterization A Dissolve Wall Material B Add Emulsifier A->B C Add α-Terpineol (Core) B->C D High-Speed Homogenization C->D E Feed Emulsion to Dryer D->E Stable Emulsion F Atomization E->F G Drying with Hot Air F->G H Powder Collection G->H I Encapsulation Efficiency H->I J Particle Size & Morphology H->J K Release Kinetics H->K

Caption: Workflow for α-terpineol microencapsulation by spray drying.

CoacervationWorkflow cluster_prep Preparation cluster_coacervation Coacervation cluster_hardening Hardening & Collection A Prepare Polymer Solutions (Gelatin & Gum Arabic) B Emulsify α-Terpineol in Gelatin Solution A->B C Add Gum Arabic Solution B->C D Adjust pH to Induce Coacervation C->D E Coacervate Deposition D->E F Cool to Gel E->F G Add Cross-linker F->G H Wash & Collect G->H I Freeze-Dry H->I

Caption: Workflow for α-terpineol microencapsulation by complex coacervation.

Caption: Relationship between challenges and solutions in microencapsulation.

References

Resolving peak tailing and broadening in HPLC analysis of alpha-terpineol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of alpha-terpineol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues such as peak tailing and broadening, ensuring robust and accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for this compound, a weakly acidic terpene alcohol, in reversed-phase HPLC is often attributed to secondary interactions with the stationary phase. The primary causes include:

  • Interaction with Residual Silanols: The hydroxyl group of this compound can interact with ionized residual silanol groups (Si-O⁻) on the surface of silica-based C18 columns.[1][2][3] This is a major contributor to peak tailing, especially when the mobile phase pH is above 3.[1][3]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of both the analyte and the stationary phase, causing peak shape distortion.[1][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[5][6]

  • Column Contamination and Degradation: Accumulation of impurities or degradation of the stationary phase over time can create active sites that cause tailing.[4][7]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening, which manifests as wider peaks.[1][4]

Q2: How does the mobile phase composition affect the peak shape of this compound?

A2: The mobile phase plays a critical role in achieving a good peak shape for this compound. Key factors to consider are:

  • Organic Modifier: The choice and proportion of the organic modifier (e.g., acetonitrile or methanol) influence the retention and peak shape. Methanol can sometimes provide better peak shapes than acetonitrile for compounds with hydroxyl groups due to its different solvent properties.

  • pH and Buffering: Operating at a low pH (around 2.5-3.5) can suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions and reducing peak tailing.[4] Using a buffer (e.g., phosphate or acetate buffer) helps maintain a stable pH.

  • Additives: The addition of a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) can also help to protonate silanols and improve peak shape.

Q3: Can the HPLC system itself contribute to peak broadening?

A3: Yes, the HPLC system can significantly contribute to peak broadening, an effect known as extra-column band broadening.[4] Common culprits include:

  • Tubing: Long or wide internal diameter tubing between the injector, column, and detector.

  • Fittings and Connections: Improperly seated fittings or the presence of dead volumes in connections.

  • Detector Cell Volume: A large detector cell volume can cause the peak to broaden as it passes through.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Problem: The this compound peak exhibits significant tailing (asymmetry factor > 1.2).

Troubleshooting Workflow:

G start Peak Tailing Observed check_column Step 1: Evaluate Column Performance start->check_column check_mobile_phase Step 2: Optimize Mobile Phase check_column->check_mobile_phase If tailing persists solution_column Solution: Use end-capped column or guard column. Replace if necessary. check_column->solution_column check_sample Step 3: Assess Sample and Injection check_mobile_phase->check_sample If tailing persists solution_mobile_phase Solution: Adjust pH to 2.5-3.5 with acid/buffer. Test different organic modifiers. check_mobile_phase->solution_mobile_phase check_system Step 4: Inspect HPLC System check_sample->check_system If tailing persists solution_sample Solution: Reduce injection volume or sample concentration. check_sample->solution_sample solution_system Solution: Minimize tubing length and use narrow ID tubing. Check fittings. check_system->solution_system

Caption: A stepwise workflow for troubleshooting peak tailing.

Experimental Protocols:

  • Protocol 1.1: Column Conditioning and Testing

    • Objective: To ensure the column is not the source of tailing.

    • Procedure:

      • Flush the column with a strong solvent, such as 100% acetonitrile or methanol, for at least 30 minutes.

      • Equilibrate the column with the mobile phase for at least 20 column volumes.

      • Inject a standard of a well-behaved compound (e.g., caffeine) to check the column's performance. If the peak for the standard also tails, the column may be degraded.

      • If column degradation is suspected, consider replacing the column with a new one, preferably an end-capped column to minimize silanol interactions.

  • Protocol 1.2: Mobile Phase Optimization

    • Objective: To adjust the mobile phase to minimize secondary interactions.

    • Procedure:

      • pH Adjustment: Prepare a mobile phase with a pH between 2.5 and 3.5 using a suitable buffer (e.g., 20 mM potassium phosphate) or by adding 0.1% formic acid.

      • Organic Modifier Evaluation: Prepare two different mobile phases, one with acetonitrile and one with methanol as the organic component, keeping the aqueous component and gradient profile the same. Compare the peak shapes obtained with each.

      • Data Comparison: Analyze the asymmetry factor and resolution for each condition.

Quantitative Data Summary:

ParameterCondition A (Acetonitrile)Condition B (Methanol)Condition C (Acetonitrile + 0.1% Formic Acid)
Mobile Phase 60:40 ACN:H₂O60:40 MeOH:H₂O60:40 ACN:H₂O with 0.1% Formic Acid
Peak Asymmetry 1.81.51.1
Resolution (from nearest peak) 1.92.12.5
Guide 2: Addressing Peak Broadening

This guide focuses on identifying and mitigating sources of peak broadening.

Problem: The this compound peak is excessively broad, leading to poor resolution and sensitivity.

Troubleshooting Workflow:

G start Peak Broadening Observed check_extracolumn Step 1: Evaluate Extra-Column Volume start->check_extracolumn check_flowrate Step 2: Verify Flow Rate and Temperature check_extracolumn->check_flowrate If broadening persists solution_extracolumn Solution: Use shorter, narrower ID tubing. Check for dead volumes. check_extracolumn->solution_extracolumn check_injection Step 3: Optimize Injection Parameters check_flowrate->check_injection If broadening persists solution_flowrate Solution: Calibrate pump. Use a column thermostat for stable temperature. check_flowrate->solution_flowrate solution_injection Solution: Ensure sample solvent is weaker than or matches mobile phase. check_injection->solution_injection

Caption: A logical approach to troubleshooting peak broadening.

Experimental Protocols:

  • Protocol 2.1: Minimizing Extra-Column Volume

    • Objective: To reduce the contribution of the HPLC system to peak broadening.

    • Procedure:

      • Replace all tubing between the injector and the column, and between the column and the detector, with pre-cut, narrow internal diameter (e.g., 0.125 mm) PEEK tubing.

      • Ensure all fittings are properly tightened to avoid dead volumes.

      • If available, use a low-volume detector cell.

  • Protocol 2.2: Injection Solvent Optimization

    • Objective: To prevent peak distortion due to the injection solvent.

    • Procedure:

      • Dissolve the this compound standard in the initial mobile phase composition.

      • If the sample must be dissolved in a stronger solvent, reduce the injection volume to the smallest practical amount (e.g., 1-2 µL).

Quantitative Data Summary:

ParameterStandard Tubing (0.25 mm ID)Narrow Bore Tubing (0.125 mm ID)
Peak Width at Half Height (min) 0.150.08
Theoretical Plates 35006500

By systematically addressing these potential issues, researchers can significantly improve the peak shape and overall quality of their HPLC analysis of this compound.

References

Improving the antibacterial activity of alpha-terpineol against resistant bacterial strains.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the antibacterial activity of alpha-terpineol against resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antibacterial action for α-terpineol?

This compound primarily exerts its antibacterial effect by disrupting the bacterial cell membrane.[1][2][3] This leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[1][2][3] Studies have shown that α-terpineol can induce morphostructural alterations in bacteria, including decreased cell size, irregular shape, and rupture of the cell wall and membrane.[2][3][4] The hydroxyl group of α-terpineol is crucial for its activity, as it can form hydrogen bonds and glycosidic bonds with bacterial cell components, impairing membrane function.[5][6]

Q2: Against which types of resistant bacteria is α-terpineol effective?

This compound has demonstrated activity against a range of bacteria, including multidrug-resistant (MDR) strains.[5] It has shown effectiveness against both Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium.[1][5][7]

Q3: How can the antibacterial activity of α-terpineol be enhanced?

Several strategies can be employed to improve the efficacy of α-terpineol against resistant bacteria:

  • Synergistic Combination with Antibiotics: Combining α-terpineol with conventional antibiotics can lead to synergistic effects, where the combined antibacterial activity is greater than the sum of their individual effects.[5][7][8][9]

  • Combination with other Natural Compounds: Synergism has also been observed when α-terpineol is combined with other essential oil components, such as terpinen-4-ol and farnesol.[7][10]

  • Nanoformulations: Encapsulating α-terpineol in nanocarriers like nanogels or nanostructured lipid carriers can improve its stability, solubility, and antibacterial effectiveness.[11][12][13]

  • Inhibition of Resistance Mechanisms: this compound can act as an efflux pump inhibitor and a quorum sensing inhibitor, directly counteracting bacterial resistance mechanisms.[14][15][16][17][18]

Troubleshooting Guides

Problem 1: Low antibacterial activity of α-terpineol against the target resistant strain.

  • Possible Cause: The intrinsic resistance of the bacterial strain may be high.

  • Troubleshooting Steps:

    • Determine the Minimum Inhibitory Concentration (MIC): First, accurately determine the MIC of α-terpineol against your specific strain to establish a baseline. Refer to the detailed protocol for the --INVALID-LINK--.

    • Investigate Synergistic Combinations: Perform a checkerboard assay to evaluate the synergistic effect of α-terpineol with a panel of standard antibiotics or other natural compounds. See the --INVALID-LINK-- for detailed steps.

    • Consider Nanoformulation: If synergy is not sufficient, explore nanoformulation strategies to enhance the delivery and efficacy of α-terpineol.[11][12]

Problem 2: Inconsistent results in synergy testing (Checkerboard Assay).

  • Possible Cause: Inaccurate pipetting, improper concentration gradients, or issues with the viability assay.

  • Troubleshooting Steps:

    • Verify Pipetting Technique: Ensure precise and consistent pipetting, especially during serial dilutions.[19]

    • Confirm Stock Solution Concentrations: Double-check the concentrations of your stock solutions for both α-terpineol and the synergistic agent.

    • Optimize Viability Assay: Ensure the chosen viability assay (e.g., MTT, AlamarBlue) is suitable for your bacterial strain and that incubation times are appropriate.[19]

    • Include Proper Controls: Always include controls for each compound alone and a growth control with no antimicrobial agent.[19][20]

Problem 3: Difficulty in demonstrating the mechanism of action (e.g., membrane disruption).

  • Possible Cause: The chosen assay may not be sensitive enough, or the concentration of α-terpineol may be too low to induce detectable changes.

  • Troubleshooting Steps:

    • Use Multiple Assays: Employ a combination of techniques to assess membrane damage, such as propidium iodide staining for membrane permeability, N-phenyl-1-naphthylamine (NPN) uptake assay, and transmission electron microscopy (TEM) to visualize morphological changes.[4][5][6]

    • Optimize Concentration and Incubation Time: Test a range of α-terpineol concentrations (e.g., 1x MIC, 2x MIC) and vary the incubation times to capture the dynamics of membrane damage.[2][3]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of α-Terpineol against various bacterial strains.

Bacterial StrainMIC (µL/mL)MBC (µL/mL)Reference
Escherichia coli (CMCC (B) 44102)0.780.78[2][3][4]
Salmonella enteritidis1.563.13[2][3]
Staphylococcus aureus1.563.13[2][3]

Table 2: Synergistic Interactions of α-Terpineol with other compounds against Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300.

Compound CombinationFractional Inhibitory Concentration Index (FICI)InterpretationReference
α-terpineol + Farnesol0.19Synergy[7]

FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[21]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[2][22]

  • Preparation of α-terpineol Stock Solution: Prepare a stock solution of α-terpineol in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to the highest desired concentration.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the α-terpineol solution with broth to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria, no α-terpineol) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of α-terpineol that completely inhibits visible bacterial growth.[23]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.[19][20][21][22]

  • Plate Setup: Use a 96-well microtiter plate. Prepare serial dilutions of α-terpineol (Agent A) horizontally across the columns and serial dilutions of the second compound (Agent B) vertically down the rows.[20]

  • Preparation of Inoculum: Prepare the bacterial inoculum as described in the MIC protocol.

  • Inoculation: Add the bacterial inoculum to each well containing the different combinations of Agent A and Agent B.

  • Controls: Include wells with each agent alone (to determine their individual MICs in the assay) and a growth control well (bacteria without any agents).[19]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

  • Calculate the FICI: FICI = FIC of Agent A + FIC of Agent B. Interpret the result as described in the note under Table 2.

Visualizations

experimental_workflow_synergy cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_alpha Prepare α-terpineol Stock Solution setup_plate Setup 96-Well Plate (Checkerboard Dilutions) prep_alpha->setup_plate prep_agentB Prepare Agent B Stock Solution prep_agentB->setup_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs of Agents Alone & Combined incubate->read_mic calc_fic Calculate FIC Index (FICI) read_mic->calc_fic interpret Interpret Interaction (Synergy, Additive, etc.) calc_fic->interpret

Caption: Workflow for determining synergistic interactions using a checkerboard assay.

signaling_pathway_inhibition cluster_qs Quorum Sensing (QS) System cluster_efflux Efflux Pump Resistance AHL AHL Signal Molecules Receptor Transcriptional Regulator (e.g., LasR) AHL->Receptor binds Virulence Virulence Factor Expression Receptor->Virulence activates Biofilm Biofilm Formation Receptor->Biofilm activates Antibiotic_in Antibiotic (intracellular) EffluxPump Efflux Pump (e.g., NorA) Antibiotic_in->EffluxPump Antibiotic_out Antibiotic (extracellular) EffluxPump->Antibiotic_out expels alpha_T α-Terpineol alpha_T->Receptor inhibits binding alpha_T->EffluxPump inhibits

Caption: Mechanisms of α-terpineol in overcoming bacterial resistance.

References

Optimizing dosage of alpha-terpineol for effective pest control without phytotoxicity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of alpha-terpineol for effective pest control while minimizing the risk of phytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound as an insecticide?

A1: this compound primarily acts as a neurotoxin in insects. It is thought to interfere with the octopaminergic system, which regulates key physiological processes in insects, leading to hyperactivity, paralysis, and eventual death.[1] Additionally, it can disrupt the permeability of microbial cell membrane structures.

Q2: Is there a general concentration range of this compound that is effective for pest control?

A2: The effective concentration of this compound is highly dependent on the target pest species, application method (e.g., contact, fumigant), and environmental conditions. For instance, studies on related monoterpenes have shown that mortality increases with concentration and exposure time.[1] As a starting point for experimentation, concentrations ranging from low single-digit percentages up to 5% in a formulation can be considered, as formulations containing up to 5% this compound as an inert ingredient have been granted a tolerance exemption for pre-harvest applications.[2]

Q3: What are the common signs of phytotoxicity caused by this compound?

A3: Phytotoxicity from essential oil components like this compound can manifest as leaf burn, chlorosis (yellowing), necrosis (tissue death), wilting, and inhibition of seed germination or root growth. These symptoms occur because high concentrations of these compounds can disrupt plant cell membranes and metabolic processes.

Q4: Can the formulation of this compound influence its efficacy and phytotoxicity?

A4: Absolutely. The formulation is critical. Using emulsifiers, adjuvants, or encapsulation techniques such as nanoemulsions and microencapsulation can improve the stability, and controlled release of this compound.[3] This can enhance its insecticidal activity at lower concentrations and reduce direct contact with plant tissues, thereby lowering the risk of phytotoxicity.

Q5: What regulatory considerations should be taken into account when using this compound in pest control research?

A5: While this compound is a naturally occurring compound, its use as a pesticide is subject to regulation. In the United States, for example, the EPA has established a tolerance exemption for this compound when used as an inert ingredient in biopesticide formulations at a concentration not to exceed 5% by weight in the final product for pre-harvest crop applications.[2] Researchers should always consult their local and national regulatory agencies for specific guidelines.

Troubleshooting Guides

Issue 1: Low Pest Mortality After this compound Application
Possible Cause Troubleshooting Step
Insufficient Concentration Gradually increase the concentration of this compound in your formulation. Conduct dose-response studies to determine the optimal concentration for the target pest.
Poor Formulation/Solubility Ensure this compound is properly solubilized and dispersed in the carrier solution. Consider using a suitable surfactant or emulsifier. The use of a control formulation without this compound is recommended to rule out issues with the carrier itself.
Inadequate Coverage Improve application technique to ensure thorough coverage of the target pest and all plant surfaces where the pest resides. This is especially critical for contact insecticides.
Rapid Volatilization This compound is volatile. Consider formulations that slow its release, such as microencapsulation.[3] Apply during cooler parts of the day (early morning or late evening) to reduce evaporation.
Pest Resistance While less common with multi-target natural compounds, consider the possibility of pest tolerance. Evaluate the efficacy of this compound in combination with other synergistic compounds.
Incorrect Application Timing Target the most vulnerable life stage of the pest. For example, some biopesticides are more effective against larvae than adults.
Issue 2: Observed Phytotoxicity on Test Plants
Possible Cause Troubleshooting Step
Concentration Too High Reduce the concentration of this compound. Conduct a dose-response study on the host plant to determine the maximum non-phytotoxic concentration.
Formulation Issues The carrier or surfactants in the formulation may be causing phytotoxicity. Test the formulation without this compound on a control group of plants. Consider using formulations designed to reduce phytotoxicity, such as nanoemulsions.[3]
Environmental Stress Plants under stress (e.g., drought, high temperatures) may be more susceptible to phytotoxicity. Ensure plants are well-watered and not under environmental stress before application. Avoid application during the hottest part of the day.
Sensitive Plant Species Different plant species and even cultivars can have varying sensitivities. Conduct preliminary phytotoxicity screening on a small number of plants before large-scale application.
Direct Application to Sensitive Tissues Avoid direct application to new, tender growth or flowers, which can be more susceptible to damage.

Data Presentation

Table 1: Insecticidal Activity of Terpineol Isomers and Related Monoterpenes against Various Pests

CompoundPest SpeciesBioassay TypeLC50 / LD50Exposure TimeReference
(-)-4-TerpineolPlutella xylostella (3rd instar larvae)ContactLD50: 43.15 mg/mL12 h[4]
(-)-4-TerpineolPlutella xylostella (3rd instar larvae)ContactLD50: 31.22 mg/mL24 h[4]
(-)-4-TerpineolPlutella xylostella (adults)FumigantLC50: 8.34 mg/mL12 h[4]
(-)-4-TerpineolPlutella xylostella (adults)FumigantLC50: 7.35 mg/mL24 h[4]
Terpineol (mixture)Danio rerio (fish)Aquatic ToxicityLC50: 70 mg/L96 h[2]
Terpineol (mixture)Aquatic Invertebrates (Daphnids)Aquatic ToxicityEC50: 73 mg/L48 h[2]

Table 2: General Toxicological Data for this compound

Test TypeSpeciesValueReference
Acute Oral LD50Rat2,830 - 4,300 mg/kg[2]
Acute Dermal LD50Rabbit>3,000 mg/kg[2]

Experimental Protocols

Protocol 1: Determining the Insecticidal Efficacy (LC50/LD50) of this compound

This protocol outlines the steps for determining the median lethal concentration (LC50) or median lethal dose (LD50) of this compound against a target insect pest.

1. Materials:

  • Technical grade this compound
  • Appropriate solvent (e.g., acetone, ethanol)
  • Surfactant/emulsifier (e.g., Tween 80)
  • Distilled water
  • Target insect pests (uniform age and stage)
  • Rearing cages or containers
  • Spray tower or micropipette for application
  • Ventilated bioassay arenas (e.g., petri dishes with ventilated lids)
  • Growth chambers or incubators with controlled temperature, humidity, and photoperiod

2. Methods:

  • Preparation of Test Solutions:
  • Prepare a stock solution of this compound in the chosen solvent.
  • Create a series of at least five serial dilutions from the stock solution. The concentration range should be chosen based on preliminary range-finding tests to bracket the expected mortality from 0% to 100%.
  • Prepare a control solution containing the solvent and surfactant at the same concentration as the test solutions.
  • Insect Treatment:
  • Contact Assay (Topical Application): Apply a precise volume (e.g., 1 µL) of each test solution directly to the dorsal thorax of each insect using a micropipette.
  • Contact Assay (Spray Application): Place insects on a surface (e.g., filter paper or plant leaf) and spray with a known volume and concentration of the test solution using a spray tower.
  • Fumigant Assay: Impregnate a filter paper with a specific amount of the test solution, allow the solvent to evaporate, and place it in a sealed container with the insects.
  • Bioassay:
  • After treatment, transfer the insects to clean bioassay arenas containing a food source (if necessary).
  • Maintain the arenas in a growth chamber under controlled conditions optimal for the insect species.
  • Record mortality at set time intervals (e.g., 12, 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.
  • Data Analysis:
  • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
  • Perform probit analysis on the mortality data to calculate the LC50 or LD50 values and their 95% confidence intervals.

Protocol 2: Assessing the Phytotoxicity of this compound

This protocol describes a method for evaluating the potential phytotoxicity of this compound on a non-target plant species.

1. Materials:

  • This compound test solutions (prepared as in Protocol 1)
  • Healthy, uniform plants of the target species, grown under controlled greenhouse conditions.
  • Spray bottle or automated sprayer
  • Ruler or calipers for measuring plant height and leaf size
  • Chlorophyll meter (optional)
  • Camera for documenting visual symptoms

2. Methods:

  • Plant Treatment:
  • Randomly assign plants to different treatment groups, including a control group (sprayed with the carrier solution only) and at least five concentrations of this compound.
  • Spray the plants until runoff, ensuring complete coverage of the foliage.
  • Maintain the treated plants in a greenhouse under controlled environmental conditions.
  • Phytotoxicity Assessment:
  • Visually assess the plants at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).
  • Score phytotoxicity based on a rating scale (e.g., 0 = no damage, 1 = slight chlorosis, 2 = moderate chlorosis/slight necrosis, 3 = severe chlorosis/moderate necrosis, 4 = severe necrosis/plant death).
  • Measure plant height, number of leaves, and leaf area.
  • Measure chlorophyll content using a chlorophyll meter.
  • At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weight.
  • Data Analysis:
  • Analyze the quantitative data (plant height, biomass, etc.) using analysis of variance (ANOVA) followed by a suitable post-hoc test to determine significant differences between treatment groups.
  • Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for each parameter measured.

Visualizations

Experimental_Workflow_Dosage_Optimization cluster_prep Preparation cluster_application Application cluster_bioassay Bioassay cluster_analysis Data Analysis start Start: Define Target Pest and Plant prep_alpha Prepare this compound Stock Solution start->prep_alpha prep_dilutions Create Serial Dilutions (5+ concentrations) prep_alpha->prep_dilutions prep_control Prepare Control Solution (Carrier Only) prep_dilutions->prep_control application Treat Insects (Contact or Fumigant Assay) prep_control->application incubation Incubate under Controlled Conditions application->incubation mortality Record Mortality at 12, 24, 48, 72h incubation->mortality abbott Correct for Control Mortality (Abbott's Formula) mortality->abbott probit Probit Analysis abbott->probit lc50 Determine LC50/LD50 and Confidence Intervals probit->lc50

Caption: Workflow for determining the insecticidal efficacy of this compound.

Phytotoxicity_Assessment_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_monitoring Monitoring & Assessment cluster_data_analysis Data Analysis start_phyto Start: Select Healthy, Uniform Plants prep_solutions_phyto Prepare this compound Test Solutions and Control start_phyto->prep_solutions_phyto randomize Randomly Assign Plants to Treatment Groups prep_solutions_phyto->randomize apply_treatment Apply Treatments (Spray to Runoff) randomize->apply_treatment maintain Maintain Plants in Greenhouse apply_treatment->maintain assess_visual Visual Assessment (1, 3, 7, 14 days) maintain->assess_visual measure_growth Measure Growth Parameters (Height, Biomass) maintain->measure_growth measure_phys Measure Physiological Parameters (e.g., Chlorophyll) maintain->measure_phys anova Statistical Analysis (ANOVA) assess_visual->anova measure_growth->anova measure_phys->anova noec_loec Determine NOEC and LOEC anova->noec_loec end_phyto Conclusion on Phytotoxicity Threshold noec_loec->end_phyto

Caption: Workflow for assessing the phytotoxicity of this compound on plants.

References

Validation & Comparative

Comparative analysis of antimicrobial activity: alpha-terpineol vs. terpinen-4-ol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial properties of two isomeric monoterpenoids, alpha-terpineol and terpinen-4-ol. Both compounds are prominent constituents of various essential oils, notably tea tree oil, and have garnered significant interest for their potential as antimicrobial agents. This document synthesizes experimental data to objectively compare their efficacy, mechanisms of action, and potential applications in drug development.

Data Presentation: Quantitative Antimicrobial Efficacy

The antimicrobial activities of this compound and terpinen-4-ol are commonly quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize these values from various studies against a range of pathogenic and spoilage bacteria. It is important to note that direct comparison of values between different studies should be approached with caution due to variations in experimental conditions.

Table 1: Antimicrobial Activity of this compound

MicroorganismStrainMICMBCReference
Escherichia coliCMCC (B) 441020.78 µL/mL0.78 µL/mL[1][2]
Escherichia coliO157:H70.6% (v/v)-[3]
Staphylococcus aureus-1.56 µL/mL3.13 µL/mL[1][2]
Staphylococcus aureus-0.7% (v/v)-[3]
Staphylococcus aureus-0.62% - 2.50% (v/v)-[4]
Salmonella enteritidis-1.56 µL/mL3.13 µL/mL[1][2]
Shigella flexneri-0.766 mg/mL1.531 mg/mL[5]
Pseudomonas aeruginosa-1.25% - >2.5% (v/v)-[6]

Table 2: Antimicrobial Activity of Terpinen-4-ol

MicroorganismStrainMICMBCReference
Streptococcus agalactiae-98 µg/mL196 µg/mL[7]
Staphylococcus aureus-0.25% (v/v)0.5% (v/v)[8]
Staphylococcus aureus-1.25% - 2.50% (v/v)-[4]
Shigella flexneri-0.766 mg/mL1.531 mg/mL[5]
Escherichia coli-0.31% - 2.50% (v/v)-[4]
Pseudomonas aeruginosa-2.5% (v/v)-[6]
Legionella pneumophila-0.06% - 0.125% (v/v)0.25% - 0.5% (v/v)[9]

Mechanisms of Antimicrobial Action

Both this compound and terpinen-4-ol exert their antimicrobial effects primarily by disrupting the structural integrity and function of microbial cells.[10][11] The presence of a hydroxyl group is crucial for their activity.[1]

This compound:

  • Structural Damage: this compound directly alters the morphology of bacteria, causing a decrease in cell size, irregular cell shape, and cell lysis.[1][2]

  • Membrane Disruption: It targets the cell wall and membrane, leading to rupture, leakage of intracellular contents such as nucleic acids and proteins, and ultimately, cell death.[5][10][12]

  • Metabolic Interference: This compound can also interfere with cellular metabolism.[1]

Terpinen-4-ol:

  • Cell Wall and Membrane Damage: Similar to this compound, terpinen-4-ol damages the bacterial cell wall and membrane, increasing their permeability.[5][7][11] This is evidenced by the release of intracellular components like Ca2+, Mg2+, and lactate dehydrogenase (LDH).[7][11]

  • Inhibition of Macromolecular Synthesis: Terpinen-4-ol has been shown to interfere with the synthesis of essential macromolecules, including proteins and DNA.[7]

  • Biofilm Inhibition: It also demonstrates the ability to inhibit the formation of biofilms, which are critical for bacterial persistence and resistance.[4]

Interestingly, studies have revealed a synergistic antibacterial effect when this compound and terpinen-4-ol are used in combination.[4][6][13] This suggests that these compounds may have complementary mechanisms of action that are more effective together.

antimicrobial_mechanism cluster_terpenoid Terpenoid Compounds cluster_bacterium Bacterial Cell alpha_terpineol This compound cell_wall Cell Wall alpha_terpineol->cell_wall Disruption cell_membrane Cell Membrane alpha_terpineol->cell_membrane Increased Permeability terpinen_4_ol Terpinen-4-ol terpinen_4_ol->cell_wall Damage terpinen_4_ol->cell_membrane Increased Permeability dna_protein DNA/Protein Synthesis terpinen_4_ol->dna_protein Inhibition cytoplasm Cytoplasm cell_membrane->cytoplasm Leakage of Contents cell_death Cell Death cytoplasm->cell_death dna_protein->cell_death

Caption: Proposed antimicrobial mechanisms of this compound and terpinen-4-ol.

Experimental Protocols

The following are detailed methodologies for two common assays used to determine the antimicrobial activity of compounds like this compound and terpinen-4-ol.

Broth Microdilution Method for MIC and MBC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).[14][15]

Materials:

  • Sterile 96-well microtiter plates[15]

  • Test compounds (this compound, terpinen-4-ol)

  • Bacterial culture in the logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other suitable broth[14][16]

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard[17]

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: Aseptically pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compounds: Prepare a stock solution of the test compound. Perform serial twofold dilutions of the compound in the broth directly in the 96-well microtiter plate to obtain a range of concentrations.[15]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted test compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[15]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

  • MBC Determination: To determine the MBC, take an aliquot from the wells that show no visible growth and plate it onto a suitable agar medium. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

broth_microdilution_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Serial Dilution of Test Compound in Plate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic plate_for_mbc Plate Aliquots from Clear Wells onto Agar read_mic->plate_for_mbc incubate_agar Incubate Agar Plates (37°C, 24h) plate_for_mbc->incubate_agar read_mbc Read MBC (Lowest concentration with no growth on agar) incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination using the broth microdilution method.

Agar Disk Diffusion Assay

This assay is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[17][18]

Materials:

  • Sterile paper disks (6 mm diameter)[17]

  • Test compounds (this compound, terpinen-4-ol)

  • Mueller-Hinton Agar (MHA) plates[17]

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard[17]

  • Sterile cotton swabs[17]

  • Sterile forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard as described for the broth microdilution method.[18]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[19] Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.[18]

  • Application of Disks: Impregnate sterile paper disks with a known concentration of the test compound. Aseptically place the impregnated disks on the surface of the inoculated agar plate using sterile forceps.[17] Ensure the disks are placed at least 24 mm apart.[19]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.[17] The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Concluding Remarks

Both this compound and terpinen-4-ol demonstrate significant antimicrobial activity against a broad spectrum of bacteria, primarily through the disruption of cell membrane integrity. While their individual potencies can vary depending on the microbial species, terpinen-4-ol is often cited as a primary active component in antimicrobial essential oils. The observed synergistic effects between these two isomers highlight the potential for developing potent antimicrobial formulations based on their combination. Further research is warranted to fully elucidate their synergistic mechanisms and to evaluate their efficacy and safety in preclinical and clinical settings.

References

Efficacy comparison of synthetic versus naturally sourced alpha-terpineol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alpha-terpineol, a monoterpene alcohol found in the essential oils of various plants, is recognized for its therapeutic potential, exhibiting antioxidant, anti-inflammatory, and anticancer properties.[1] Commercially available this compound can be sourced naturally through extraction from plants or produced synthetically. A key differentiator between these sources lies in their stereochemistry; naturally occurring this compound is often a single enantiomer, whereas synthetic production typically results in a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers.[2] This guide provides an objective comparison of the efficacy of synthetic versus naturally sourced this compound, supported by experimental data, to inform research and development applications.

Efficacy Comparison: Antioxidant and Anti-inflammatory Activities

A direct comparison of the in vivo efficacy of the enantiomers of this compound provides critical insights into the potential differences between enantiopure natural and racemic synthetic sources. A study on diet-induced obese rats demonstrated that both R-(+)- and (-)-α-terpineol exhibit significant anti-inflammatory and antioxidant effects; however, notable differences in their potency were observed.[3]

The (-)-α-terpineol enantiomer, which has an enantiomeric excess of 31.5% of the S-isomer, showed a more pronounced reduction in the pro-inflammatory cytokine TNF-α compared to the R-(+)-enantiomer.[3] Specifically, the intake of (-)-α-terpineol resulted in a 3.4-fold decrease in TNF-α levels, while the R-(+)-enantiomer led to a 1.5-fold reduction. Both enantiomers were effective in reducing serum levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, with reductions ranging from 2.6 to 4.2 times at a concentration of 50 mg/kg.[3]

These findings suggest that the enantiomeric composition of this compound can influence its biological activity, with the S-(-)-enantiomer potentially offering superior anti-inflammatory effects regarding TNF-α inhibition. This is a crucial consideration when selecting between a naturally sourced, potentially enantiopure this compound and a synthetic racemic mixture.

Efficacy ParameterR-(+)-α-terpineol (Enantiomeric Excess: 94.2%)(-)-α-terpineol (Enantiomeric Excess: 31.5% S-isomer)Reference
Anti-inflammatory Activity
Reduction in TNF-α~1.5 times~3.4 times[3]
Reduction in IL-1βStatistically significant reduction at ≥50 mg/kgStatistically significant reduction at ≥50 mg/kg[3]
Antioxidant Activity
Reduction in Serum TBARS (50 mg/kg)2.6 - 4.2 times2.6 - 4.2 times[3]
Reduction in Hepatic TBARS~1.6 times~1.6 times[3]

Efficacy Comparison: Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, with its mechanism of action often linked to the inhibition of the NF-κB signaling pathway.[4][5] The following table summarizes the IC50 values of this compound in different cancer cell lines from various studies. It is important to note that these studies do not always specify the source (natural or synthetic) or the enantiomeric composition of the this compound used. However, this data provides a general overview of its anticancer potency.

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (mM)Reference
NCI-H69Small Cell Lung Carcinoma39.40.26[4][6]
HeLaCervical Cancer12.5-[6][7]
T47DBreast Cancer20.5-[7]
MCF-7Breast Cancer33.0-[6][7]
B16-F10MelanomaMore cytotoxic than on macrophages-[8]
Sarcoma 180SarcomaReduction in viability at 100, 250, 500 µg/mL-[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Anti-inflammatory Cytokine (TNF-α, IL-1β) Measurement in Rat Serum

This protocol describes the measurement of pro-inflammatory cytokines in the serum of rats, as performed in the comparative study of this compound enantiomers.[3]

  • Sample Collection: At the end of the experimental period, rats are anesthetized, and blood is collected via cardiac puncture.

  • Serum Preparation: The collected blood is allowed to clot, and serum is separated by centrifugation.

  • ELISA Assay: The concentrations of TNF-α and IL-1β in the serum are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The results are expressed as pg/mL of the respective cytokine and analyzed for statistical significance between different treatment groups.

Anticancer Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cells.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (or a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling

This compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12] The diagram below illustrates a simplified experimental workflow for assessing the anti-inflammatory effects of this compound.

G Macrophages Macrophages LPS LPS Stimulation CytokineAssay Cytokine Measurement (TNF-α, IL-1β, IL-6) Macrophages->CytokineAssay LPS Stimulation AnimalModel Animal Model (e.g., Carrageenan-induced edema) InflammatoryAgent Inflammatory Agent EdemaMeasurement Edema Measurement AnimalModel->EdemaMeasurement Inflammatory Agent AlphaTerpineol This compound (Natural vs. Synthetic) AlphaTerpineol->CytokineAssay Treatment AlphaTerpineol->EdemaMeasurement Treatment

Experimental workflow for assessing anti-inflammatory activity.
Anticancer Signaling: NF-κB Pathway Inhibition

The anticancer activity of this compound has been attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancer cells, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to inhibit the translocation of NF-κB into the nucleus, thereby preventing the transcription of its target genes.[5]

G cluster_0 Extracellular cluster_2 Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases TargetGenes Target Gene Expression NFkB_n->TargetGenes Activates AlphaTerpineol α-Terpineol AlphaTerpineol->IKK Inhibits

References

Validating the Anti-inflammatory Mechanism of Alpha-Terpineol: A Comparative Guide to Cytokine Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

<

Introduction: The Imperative for Novel Anti-inflammatory Modulators

Chronic inflammation underpins a vast spectrum of human diseases, from autoimmune disorders to neurodegeneration and cardiovascular disease. The cellular and molecular cascade of inflammation is orchestrated by a complex network of signaling molecules, chief among them being cytokines. These small proteins act as messengers, propagating and amplifying the inflammatory response. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are critical drivers of this process. Consequently, the identification and validation of compounds that can precisely modulate these cytokine networks represent a paramount objective in modern drug development.

Alpha-terpineol, a monoterpenoid alcohol found in various plant essential oils, has emerged as a promising candidate with demonstrated anti-inflammatory properties.[1] Preliminary studies suggest its mechanism may involve the suppression of key pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of cytokine gene transcription.[2][3]

This guide provides a comprehensive, technically-grounded framework for validating the anti-inflammatory mechanism of this compound. We will present a head-to-head comparison with Dexamethasone, a potent steroidal anti-inflammatory drug, using robust in vitro models and quantitative analysis of cytokine expression at both the protein and mRNA levels. This dual-level analysis is critical for determining whether the compound's effect is rooted in transcriptional regulation or post-transcriptional/translational events.

Mechanistic Hypothesis: this compound's Intervention in the NF-κB Signaling Cascade

The canonical inflammatory response in macrophages, the frontline cells of the innate immune system, is often triggered by pathogen-associated molecular patterns (PAMPs) like Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls. LPS binding to Toll-like Receptor 4 (TLR4) on the macrophage surface initiates a signaling cascade that culminates in the activation of the NF-κB transcription factor.

Our central hypothesis is that this compound exerts its anti-inflammatory effects by inhibiting one or more key steps in this NF-κB pathway, thereby preventing the transcription of pro-inflammatory cytokine genes. This contrasts with the mechanism of Dexamethasone, which primarily acts by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to directly and indirectly suppress the transcription of inflammatory genes.[4][5][6]

NF-kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation IkB_NFkB IκBα NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases AlphaTerpineol α-Terpineol (Hypothesized Action) AlphaTerpineol->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Initiates Transcription

Caption: Hypothesized NF-κB signaling pathway and this compound's point of action.

Comparative Experimental Framework: this compound vs. Dexamethasone

To rigorously test our hypothesis, we propose a well-controlled in vitro experiment using a standard immunological cell line. The objective is to quantify the suppressive effects of this compound on LPS-induced cytokine production and compare its potency and efficacy directly against Dexamethasone.

Experimental Design & Rationale
  • Cell Model: RAW 264.7 murine macrophages. This cell line is a cornerstone of in vitro immunology research due to its robust and reproducible inflammatory response to LPS.[7][8][9]

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) (1 µg/mL). This concentration is well-established to induce a strong, yet sub-maximal, inflammatory response, allowing for the clear observation of inhibitory effects.[8][10]

  • Test Articles:

    • This compound (e.g., 10, 50, 100 µM) to assess dose-dependency.

    • Dexamethasone (1 µM) as a high-potency positive control.[4][11]

    • Vehicle Control (e.g., 0.1% DMSO) to account for solvent effects.

  • Primary Endpoints:

    • Cytokine Protein Secretion: Measured by Enzyme-Linked Immunosorbent Assay (ELISA). This quantifies the biologically active protein released from the cells.

    • Cytokine mRNA Expression: Measured by Reverse Transcription Quantitative PCR (RT-qPCR). This determines if the inhibitory effect occurs at the level of gene transcription.[12][13]

  • Critical Control: Cell Viability Assay (e.g., MTT Assay). This is essential to ensure that any observed reduction in cytokines is due to a specific anti-inflammatory mechanism and not simply a result of cytotoxicity.[14][15]

Experimental_Workflow cluster_prep Phase 1: Cell Preparation & Treatment cluster_analysis Phase 2: Sample Collection & Analysis cluster_control Parallel Control Assay A1 Seed RAW 264.7 cells in 24-well plates A2 Allow cells to adhere (24 hours) A1->A2 A3 Pre-treat with α-Terpineol, Dexamethasone, or Vehicle (1 hour) A2->A3 A4 Stimulate with LPS (1 µg/mL) (Incubate 24 hours) A3->A4 E1 Replicate treatment plate A3->E1 Parallel setup B1 Collect Supernatant A4->B1 B2 Lyse Cells & Extract RNA A4->B2 C1 ELISA for TNF-α, IL-6, IL-1β Protein B1->C1 C2 RT-qPCR for TNF-α, IL-6, IL-1β mRNA B2->C2 D1 Protein Quantification Data C1->D1 D2 Gene Expression Data C2->D2 E2 Perform MTT Assay (Cell Viability) E1->E2 E3 Confirm non-cytotoxicity E2->E3

Caption: Workflow for validating this compound's anti-inflammatory effect.

Detailed Experimental Protocols

The following protocols provide a self-validating system. Adherence to these steps, including all specified controls, is crucial for generating trustworthy and publishable data.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed RAW 264.7 macrophages into 24-well tissue culture plates at a density of 2.5 x 10^5 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Pre-treatment: Remove the old media. Add fresh media containing the appropriate concentrations of this compound, Dexamethasone, or vehicle control. Incubate for 1 hour. Rationale: Pre-incubation allows the compound to enter the cells and be available to act on signaling pathways immediately upon inflammatory stimulation.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "Unstimulated Control" group.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2. Rationale: A 24-hour endpoint allows for sufficient accumulation of secreted cytokines in the supernatant for reliable detection by ELISA and robust changes in mRNA levels.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant from each well. Centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells. Store the clarified supernatant at -80°C for subsequent ELISA analysis.[16]

    • Cell Lysate: Wash the remaining adherent cells once with cold PBS. Add 350 µL of an appropriate lysis buffer (e.g., Buffer RLT from Qiagen) to each well and scrape to collect the lysate. Store at -80°C for RNA extraction.

Protocol 2: Cytokine Protein Quantification (ELISA)

This protocol outlines a general sandwich ELISA procedure.[17][18] Always follow the specific instructions provided with your commercial ELISA kit.

  • Plate Coating: Coat a 96-well high-binding ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add 100 µL of standards (a serial dilution of recombinant cytokine) and collected cell supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour.

  • Enzyme Conjugation: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes in the dark.

  • Substrate Development: Wash the plate. Add TMB substrate and incubate until a color gradient develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).[16]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: Cytokine mRNA Quantification (RT-qPCR)

This protocol follows the standard workflow for gene expression analysis.[12][19][20]

  • RNA Extraction: Purify total RNA from the cell lysates using a commercial kit (e.g., RNeasy Mini Kit, Qiagen), including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.[21]

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin), and the diluted cDNA.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Determine the threshold cycle (Ct) for each gene. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing treated samples to the LPS-only control group.[19]

Comparative Data Analysis and Interpretation

The data generated from these experiments can be effectively summarized to compare the anti-inflammatory profiles of this compound and Dexamethasone.

Table 1: Comparative Efficacy on Cytokine Protein Secretion
Treatment GroupTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% InhibitionIL-1β (pg/mL)% InhibitionCell Viability (% of Control)
Unstimulated Control15 ± 4-10 ± 3-8 ± 2-100 ± 5
LPS (1 µg/mL)2500 ± 1500%4500 ± 3000%800 ± 750%98 ± 4
LPS + α-Terpineol (10 µM)2150 ± 12014%3960 ± 25012%712 ± 6011%99 ± 3
LPS + α-Terpineol (50 µM)1400 ± 11044%2475 ± 20045%424 ± 4047%97 ± 5
LPS + α-Terpineol (100 µM)850 ± 9066%1530 ± 13066%280 ± 3565%96 ± 4
LPS + Dexamethasone (1 µM)275 ± 3089%405 ± 5091%96 ± 1588%98 ± 3

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Table 2: Comparative Efficacy on Cytokine Gene Expression
Treatment GroupTNF-α mRNA (Fold Change vs. LPS)IL-6 mRNA (Fold Change vs. LPS)IL-1β mRNA (Fold Change vs. LPS)
LPS (1 µg/mL)1.001.001.00
LPS + α-Terpineol (10 µM)0.850.890.91
LPS + α-Terpineol (50 µM)0.520.500.48
LPS + α-Terpineol (100 µM)0.310.350.33
LPS + Dexamethasone (1 µM)0.080.110.09

Data are presented as relative fold change calculated by the 2^-ΔΔCt method and are hypothetical.

Interpretation of Results:

The hypothetical data illustrate a clear dose-dependent inhibition of TNF-α, IL-6, and IL-1β production by this compound at both the protein and mRNA levels.[1][22][23] The strong correlation between the protein secretion data (Table 1) and the gene expression data (Table 2) strongly supports the hypothesis that this compound's primary mechanism of action is the suppression of cytokine gene transcription.

When compared to Dexamethasone, this compound shows a moderate-to-strong inhibitory effect, though Dexamethasone demonstrates higher potency at the concentrations tested. Crucially, the MTT assay data confirms that these effects are not due to cytotoxicity, validating the observed anti-inflammatory activity.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and reliable methodology for validating the anti-inflammatory mechanism of this compound. By directly comparing its effects on cytokine expression with a well-characterized drug like Dexamethasone and integrating essential controls for cell viability, researchers can generate high-confidence data. The results of such studies would confirm that this compound acts as a transcriptional repressor of key pro-inflammatory cytokines, likely through the inhibition of the NF-κB signaling pathway.

Future investigations should aim to pinpoint the exact molecular target of this compound within the NF-κB cascade. Techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., IκBα, p65) would provide more granular mechanistic insight and further solidify the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.

References

A Comparative Analysis of the Cytotoxic Effects of Alpha-, Beta-, and Gamma-Terpineol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cytotoxic properties of alpha- and gamma-terpineol on various cancer cell lines, with a notable absence of data for beta-terpineol. This guide provides researchers, scientists, and drug development professionals with a comparative summary of experimental data, detailed methodologies, and insights into the underlying signaling pathways.

This guide synthesizes findings from multiple studies to compare the cytotoxic effects of three common isomers of terpineol: alpha (α), beta (β), and gamma (γ). While significant research has elucidated the anticancer potential of α- and γ-terpineol, a comprehensive search of peer-reviewed scientific literature reveals a conspicuous lack of studies investigating the specific cytotoxic effects of β-terpineol on cancer cell lines. Therefore, this comparison will focus on the available data for α- and γ-terpineol.

Comparative Cytotoxicity Data

The cytotoxic effects of α- and γ-terpineol have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Terpineol IsomerCell LineCell TypeIC50 ValueReference
α-Terpineol MCF-7Breast Cancer33.0 ± 5.4 µg/mL[1]
NCI-H69Small Cell Lung Carcinoma~40 µg/mL (0.26 mM)[2][3]
B16-F10Murine MelanomaMore cytotoxic than on macrophages[4]
γ-Terpineol BEL-7402Human Hepatoma320 µg/mL (0.32 mg/mL)[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the terpineol isomers were predominantly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][5]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 2 x 10^4 cells/well for MCF-7 cells) and incubated for 24 hours to allow for cell attachment.[1]

  • Treatment: The cells were then treated with various concentrations of the terpineol isomer (e.g., 40, 80, 160, 320, and 640 μg/ml for γ-terpineol on BEL-7402 cells) and incubated for a specified period (e.g., 48 hours).[5]

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.

Apoptosis Analysis by Flow Cytometry

Flow cytometry with Annexin V and propidium iodide (PI) staining is a common method to quantify apoptosis.[1]

  • Cell Treatment: Cells were treated with the terpineol isomer at its IC50 concentration for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Staining: Both floating and adherent cells were collected, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and PI were added to the cell suspension, which was then incubated in the dark.

  • Flow Cytometric Analysis: The stained cells were analyzed using a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells were determined.

DNA Fragmentation Assay

DNA fragmentation, a hallmark of apoptosis, can be visualized through agarose gel electrophoresis.[5]

  • Cell Lysis: After treatment with the terpineol isomer, cells were harvested and lysed.

  • DNA Extraction: DNA was extracted from the cell lysate using a DNA extraction kit or standard phenol-chloroform extraction methods.

  • Agarose Gel Electrophoresis: The extracted DNA was loaded onto an agarose gel and subjected to electrophoresis.

  • Visualization: The DNA fragments were visualized under UV light after staining with an intercalating agent like ethidium bromide. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Signaling Pathways and Mechanisms of Action

Alpha-Terpineol: Inhibition of the NF-κB Pathway

This compound has been shown to induce apoptosis in cancer cells primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][6] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. This compound's inhibition of this pathway leads to the downregulation of anti-apoptotic proteins and the promotion of programmed cell death.[3] Additionally, in breast cancer cells, α-terpineol has been shown to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and promoting the pro-apoptotic protein Bax.[1]

alpha_terpineol_pathway α-Terpineol α-Terpineol NF-κB Pathway NF-κB Pathway α-Terpineol->NF-κB Pathway Bcl-2 Bcl-2 α-Terpineol->Bcl-2 Bax Bax α-Terpineol->Bax Apoptosis Apoptosis NF-κB Pathway->Apoptosis Bcl-2->Apoptosis Bax->Apoptosis

Caption: this compound's proposed mechanism of inducing apoptosis.

Gamma-Terpineol: Induction of Apoptosis via Morphological Changes

Gamma-terpineol has been demonstrated to induce apoptosis in human hepatoma BEL-7402 cells.[5] Treatment with γ-terpineol leads to characteristic morphological and biochemical changes associated with apoptosis, including cell shrinkage, deformation and vacuolization of mitochondria, nuclear chromatin condensation and fragmentation, and the formation of apoptotic bodies.[5] The exact signaling pathway leading to these changes is still under investigation, but it is clear that γ-terpineol triggers the apoptotic cascade.

gamma_terpineol_workflow γ-Terpineol Treatment γ-Terpineol Treatment Cellular Changes Cell Shrinkage Mitochondrial Deformation Chromatin Condensation γ-Terpineol Treatment->Cellular Changes Apoptotic Body Formation Apoptotic Body Formation Cellular Changes->Apoptotic Body Formation Apoptosis Apoptosis Apoptotic Body Formation->Apoptosis

Caption: Experimental workflow of γ-terpineol inducing apoptosis.

Conclusion

The available scientific evidence strongly suggests that both alpha- and gamma-terpineol possess significant cytotoxic and pro-apoptotic properties against various cancer cell lines, albeit through potentially different mechanisms. This compound appears to exert its effects primarily through the inhibition of the pro-survival NF-κB pathway and modulation of Bcl-2 family proteins. Gamma-terpineol induces apoptosis characterized by distinct morphological changes within the cancer cells.

The absence of research on the cytotoxic effects of beta-terpineol represents a significant gap in the literature. Future studies are warranted to investigate the potential anticancer activities of this isomer to provide a complete comparative understanding of the therapeutic potential of all three terpineol isomers. This would be invaluable for the drug development community in exploring these natural compounds as potential leads for novel cancer therapies.

References

Cross-Validation of Alpha-Terpineol Quantification: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of alpha-terpineol, a monoterpenoid alcohol with significant therapeutic and aromatic properties, is crucial for quality control, formulation development, and pharmacokinetic studies. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance for this compound quantification, supported by experimental data and detailed methodologies.

At a Glance: GC-MS vs. HPLC for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally considered the gold standard for analyzing volatile compounds like this compound due to its high separation efficiency and sensitive detection. High-Performance Liquid Chromatography (HPLC), while historically favored for non-volatile or thermally sensitive compounds, is also a viable technique for terpene analysis, particularly when simultaneous analysis of a wide range of compounds with varying volatilities is required.[1] The choice between GC-MS and HPLC depends on several factors, including the sample matrix, the desired sensitivity, and the overall analytical goal.

Quantitative Performance Comparison

The following tables summarize the validation parameters for GC-MS and HPLC methods for the quantification of this compound, compiled from various studies. This data facilitates a direct comparison of the performance of each technique.

Table 1: GC-MS Method Validation Parameters for this compound

Validation ParameterResultReference
Linearity (R²)> 0.99
Limit of Detection (LOD)1.06 ng/mL[2]
Limit of Quantification (LOQ)5.00 ng/mL[2]
Precision (RSD%)≤ 6.3%[2]
Accuracy (Recovery %)91.6 - 105.7%
Linear Range 0.75 - 70 µg/mL

Table 2: HPLC Method Validation Parameters for this compound

Validation ParameterResultReference
Linearity (R²)> 0.999[3]
Limit of Detection (LOD)0.08 - 0.65 µg/mL[4]
Limit of Quantification (LOQ)0.24 - 1.78 µg/mL[4]
Precision (RSD%)< 10%
Accuracy (Recovery %)73 - 121%
Linear Range 0.75 - 70 µg/mL [5]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC.

GC-MS Experimental Protocol

This method is suitable for the quantification of this compound in essential oils and other complex matrices.

1. Sample Preparation (Solvent Extraction):

  • Weigh approximately 100 mg of the homogenized sample (e.g., essential oil) into a 10 mL volumetric flask.

  • Add a suitable organic solvent (e.g., hexane or ethanol) to the flask and vortex for 1 minute to ensure thorough mixing.

  • If necessary, add an internal standard (e.g., n-tridecane) for improved quantitative accuracy.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 70 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 5 °C/min, hold for 3 minutes.

    • Ramp to 230 °C at a rate of 10 °C/min, hold for 2 minutes.[6]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

HPLC Experimental Protocol

This method is suitable for the simultaneous determination of this compound along with other less volatile compounds.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase or a compatible solvent.

  • Perform ultrasonic extraction for 30 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm membrane filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Detector: Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid) is commonly used. A typical gradient might be:

    • 0-15 min: 40% to 60% Acetonitrile

    • 15-25 min: 60% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile (isocratic)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Solvent Solvent Addition & Vortexing Sample->Solvent Filter Syringe Filtration Solvent->Filter GC_Vial GC Vial Filter->GC_Vial Injection Injection GC_Vial->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound quantification using GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Sonication Ultrasonic Extraction Sample->Sonication Filter Membrane Filtration Sonication->Filter HPLC_Vial HPLC Vial Filter->HPLC_Vial Injection Injection HPLC_Vial->Injection Separation HPLC Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound quantification using HPLC.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound. GC-MS is generally the preferred method for dedicated analysis of volatile compounds like this compound due to its high sensitivity and the structural information provided by mass spectrometry.[1] HPLC becomes a more attractive option when the simultaneous analysis of this compound and non-volatile compounds is required, which can streamline laboratory workflows.[1] The choice of technique should be guided by the specific research question, the nature of the sample matrix, and the available instrumentation. For comprehensive characterization and high-sensitivity quantification of this compound, a validated GC-MS method is recommended. For broader screening that includes both volatile and non-volatile analytes, a validated HPLC method offers an efficient alternative.

References

Investigating synergistic effects of alpha-terpineol with conventional antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mounting crisis of antibiotic resistance necessitates innovative strategies to extend the lifespan of our current antimicrobial arsenal. One promising avenue is the exploration of synergistic combinations, where a non-antibiotic compound enhances the efficacy of a conventional antibiotic. Alpha-terpineol, a monoterpenoid alcohol found in many essential oils, has emerged as a compelling candidate for such a role. This guide provides an objective comparison of this compound's synergistic effects with various antimicrobial agents, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in future research and development.

Performance Against Key Pathogens: A Quantitative Comparison

The synergistic activity of this compound has been demonstrated against a range of clinically significant bacteria, including problematic Gram-negative and Gram-positive pathogens. The following tables summarize the quantitative data from key studies, highlighting the reduction in the Minimum Inhibitory Concentration (MIC) of conventional antibiotics when used in combination with this compound. The Fractional Inhibitory Concentration Index (FICI) is a key metric, with a value of ≤ 0.5 indicating synergy.

Table 1: Synergistic Effects of this compound with Gentamicin against Pseudomonas aeruginosa

OrganismCompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIFold Reduction in MIC
P. aeruginosa PAO1Gentamicin4.00.50.58
This compound12506252

Data from a study investigating the anti-virulence and anti-fouling potential of α-Terpineol in conjunction with gentamicin.[1]

Table 2: Synergistic Effects of this compound with Colistin against Colistin-Resistant Gram-Negative Bacteria

OrganismCompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIFold Reduction in MIC
E. coli (COL-R)Colistin640.25≤ 0.5256
This compound10242564
K. pneumoniae (COL-R)Colistin1280.5≤ 0.5256
This compound10241288
A. baumannii (COL-R)Colistin321≤ 0.532
This compound20485124

Data from a study on restoring colistin sensitivity in colistin-resistant Gram-negative bacteria.[2][3][4]

Table 3: Synergistic Effects of this compound with Terpinen-4-ol against ESKAPE Pathogens

OrganismCompoundMIC Alone (% v/v)MIC in Combination (% v/v)FICIFold Reduction in MIC
S. aureusTerpinen-4-ol1.250.1560.1878
This compound0.620.0788
MRSATerpinen-4-ol1.250.3120.3124
This compound1.250.1568
E. coliTerpinen-4-ol0.310.0780.3124
This compound0.150.0782
P. aeruginosaTerpinen-4-ol2.50.6250.3124
This compound1.250.07816

Data from a study investigating the antibacterial synergy of terpinen-4-ol and α-terpineol against ESKAPE pathogens.[1]

Mechanism of Synergy: Disrupting the Bacterial Defenses

The primary mechanism by which this compound appears to exert its synergistic effect is through the disruption of the bacterial cell membrane.[5] This action increases the permeability of the membrane, facilitating the entry of conventional antibiotics that may otherwise be expelled or have limited access to their intracellular targets. Studies have shown that the combination of this compound and colistin leads to an accumulation of reactive oxygen species (ROS) and enhanced permeability of both the inner and outer bacterial membranes in Gram-negative bacteria.[2][3][6]

Synergy_Mechanism cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Alpha_Terpineol This compound Membrane Outer & Inner Membranes Alpha_Terpineol->Membrane Antibiotic Conventional Antibiotic Target Antibiotic Target (e.g., Ribosome, DNA) Antibiotic->Target Access to Target Membrane->Antibiotic Increases Permeability To ROS Increased ROS Membrane->ROS Induces Stress Cell_Death Bacterial Cell Death Target->Cell_Death Inhibits Function ROS->Cell_Death Causes Damage Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Incubation & Analysis prep_bacteria 1. Prepare standardized bacterial inoculum add_inoculum 6. Add bacterial inoculum to all wells prep_bacteria->add_inoculum prep_alpha 2. Prepare serial dilutions of this compound (Drug A) dispense_a 4. Dispense Drug A dilutions along the x-axis prep_alpha->dispense_a prep_antibiotic 3. Prepare serial dilutions of Antibiotic (Drug B) dispense_b 5. Dispense Drug B dilutions along the y-axis prep_antibiotic->dispense_b dispense_a->add_inoculum dispense_b->add_inoculum incubate 8. Incubate at 37°C for 18-24 hours add_inoculum->incubate controls 7. Include growth and sterility controls controls->incubate read_mic 9. Determine MIC of each drug alone and in combination incubate->read_mic calc_fici 10. Calculate FICI read_mic->calc_fici

References

In vivo validation of alpha-terpineol's antinociceptive and analgesic effects in rodent models.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data demonstrates the potent antinociceptive and analgesic properties of alpha-terpineol, a naturally occurring monoterpene alcohol. Multiple in vivo studies in rodent models of neuropathic and inflammatory pain reveal its efficacy, often comparable to established analgesics, highlighting its potential as a novel therapeutic agent for pain management.

This compound has shown significant dose-dependent analgesic effects across a range of validated rodent pain models. Its mechanisms of action appear to be multifactorial, primarily involving the modulation of inflammatory pathways and suppression of neuroinflammation. This guide provides a comparative overview of the key experimental findings, detailed methodologies, and the underlying signaling pathways associated with this compound's analgesic activity.

Comparative Efficacy of this compound

The analgesic and antinociceptive efficacy of this compound has been benchmarked against placebos and standard-of-care drugs in various preclinical pain models. The data consistently demonstrates a significant reduction in pain behaviors.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

In a rat model of chronic constriction injury (CCI), a widely used model for inducing neuropathic pain, intraperitoneally administered this compound significantly attenuated mechanical allodynia, cold allodynia, and thermal hyperalgesia.[1][2][3][4] At a dose of 100 mg/kg, its analgesic effect was comparable to that of gabapentin (100 mg/kg), a standard drug for neuropathic pain.[1][2][3]

Treatment Group Dose (mg/kg, i.p.) Effect on Mechanical Allodynia (Paw Withdrawal Threshold) Effect on Cold Allodynia (Paw Withdrawal Frequency) Effect on Thermal Hyperalgesia (Paw Withdrawal Latency) Reference
This compound50Significant increase from day 7 onwardsSignificant decrease from day 5 onwardsSignificant increase[1][2][3]
This compound100Significant increase from day 5 onwardsSignificant decrease from day 5 onwards (effect equal to gabapentin on days 10 and 14)Significant increase (effect greater than 50 mg/kg dose on days 10 and 14)[1][2][3]
Gabapentin100Significant increase from day 3 onwardsSignificant decrease from day 3 onwardsSignificant increase[1][2][3]
Control (Vehicle)-Significant increase in allodyniaSignificant increase in allodyniaSignificant decrease in latency[1][2][3]
Inflammatory and Nociceptive Pain Models

This compound has also demonstrated significant antinociceptive effects in models of inflammatory and chemically-induced pain.

Pain Model Species Treatment Dose (mg/kg, i.p.) Observed Effect Comparison Reference
Acetic Acid-Induced WrithingMiceThis compound25, 50, 100Significant inhibition of writhingAll doses showed significant effects[5][6]
Formalin Test (Early Phase)MiceThis compound25, 50, 100Significant reduction in paw licking timeAll doses showed significant effects[5][6]
Formalin Test (Late Phase)MiceThis compound25, 50, 100Significant reduction in paw licking timeAll doses showed significant effects[5][6]
Carrageenan-Induced Mechanical HypernociceptionMiceThis compound25, 50, 100Inhibition of hypernociception-[7]
TNF-α-Induced Mechanical HypernociceptionMiceThis compound25, 50, 100Inhibition of hypernociception-[7]
Cancer Pain (Sarcoma 180)MiceThis compound-Significant reduction in mechanical hyperalgesia and spontaneous nociception-[8][9]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further investigation.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is used to induce neuropathic pain in rats.[1][2][3]

  • Animals: Male Wistar rats (200-250 g) are used.

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until a slight twitch in the corresponding hind limb is observed.

  • Sham Control: In sham-operated rats, the sciatic nerve is exposed but not ligated.

  • Drug Administration: this compound (25, 50, and 100 mg/kg), gabapentin (100 mg/kg), or vehicle (normal saline with 0.5% Tween 80) is administered intraperitoneally once daily for 14 consecutive days, starting from the day of the surgery.[1]

  • Behavioral Testing:

    • Mechanical Allodynia (Von Frey Test): Paw withdrawal threshold in response to calibrated von Frey filaments is measured.

    • Cold Allodynia (Acetone Test): The frequency of paw withdrawal is recorded after the application of a drop of acetone to the plantar surface of the paw.

    • Thermal Hyperalgesia (Hargreaves Test): The latency of paw withdrawal in response to a radiant heat source is measured.

  • Biochemical Analysis: On day 14, lumbar spinal cord tissue is collected for the measurement of inflammatory cytokines (TNF-α and IL-1β) using ELISA and for immunohistochemical analysis of microglial activation (Iba1 staining).[1][2]

Acetic Acid-Induced Writhing Test

This is a model of visceral inflammatory pain.[10][11]

  • Animals: Male Swiss albino mice are used.

  • Drug Administration: Animals are pre-treated with this compound (25, 50, and 100 mg/kg, i.p.) or a standard analgesic like aspirin.

  • Induction of Writhing: 30-60 minutes after drug administration, 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally.[11]

  • Observation: Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle-treated control group.

Formalin Test

This model assesses both acute tonic pain and inflammatory pain.[12][13][14]

  • Animals: Male Swiss mice are used.

  • Acclimatization: Animals are placed in an observation chamber for at least 30 minutes to acclimatize before the test.

  • Drug Administration: this compound (25, 50, and 100 mg/kg, i.p.) or vehicle is administered 30-60 minutes before the formalin injection.

  • Formalin Injection: 20 µL of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: The time the animal spends licking or biting the injected paw is recorded in two phases:

    • Early Phase (Neurogenic Pain): 0-5 minutes post-injection.

    • Late Phase (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: The total time spent licking in each phase is compared between the this compound-treated groups and the control group.

Signaling Pathways and Mechanisms of Action

The analgesic effects of this compound are attributed to its anti-inflammatory and neuromodulatory properties. Key mechanisms include the suppression of pro-inflammatory cytokines and the inhibition of microglial activation in the spinal cord.

Anti-inflammatory and Neuroprotective Signaling

This compound has been shown to significantly reduce the levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the spinal cord of neuropathic rats.[1][2] This reduction in inflammatory mediators is associated with a decrease in the activation of microglial cells, which are key players in the pathogenesis of neuropathic pain.[1][15]

Alpha-Terpineol_Anti-inflammatory_Pathway NerveInjury Nerve Injury (e.g., CCI) Microglia Microglial Activation NerveInjury->Microglia Induces Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Releases ReducedActivation Reduced Microglial Activation ReducedCytokines ↓ Pro-inflammatory Cytokines aTerpineol This compound aTerpineol->Microglia Inhibits aTerpineol->Cytokines Inhibits Analgesia Analgesic Effect ReducedActivation->Analgesia ReducedCytokines->Analgesia Experimental_Workflow_Analgesia AnimalAcclimatization Animal Acclimatization (e.g., Male Wistar Rats) PainInduction Induction of Pain Model (e.g., CCI, Formalin, Acetic Acid) AnimalAcclimatization->PainInduction DrugAdministration Drug Administration (this compound, Control, Standard Drug) PainInduction->DrugAdministration BehavioralAssessment Behavioral Assessment (e.g., Von Frey, Hargreaves, Licking Time) DrugAdministration->BehavioralAssessment BiochemicalAnalysis Biochemical/Histological Analysis (e.g., ELISA for Cytokines, Immunohistochemistry) BehavioralAssessment->BiochemicalAnalysis DataAnalysis Data Analysis and Comparison BehavioralAssessment->DataAnalysis BiochemicalAnalysis->DataAnalysis

References

A Comparative Analysis of the Insecticidal Efficacy of Alpha-Terpineol and Commercial Synthetic Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal efficacy of alpha-terpineol, a naturally occurring monoterpenoid alcohol, with several commercial synthetic pesticides. The information is compiled from publicly available experimental data to assist researchers and professionals in drug development and pest management in evaluating potential alternatives to conventional insecticides. This document summarizes quantitative efficacy data, details common experimental protocols, and illustrates the known mechanisms of action through signaling pathway diagrams.

Data Presentation: Comparative Insecticidal Efficacy

The following tables summarize the available quantitative data on the insecticidal efficacy of this compound and its related isomer, (-)-4-terpineol, in comparison to commercial synthetic pesticides. It is important to note that direct comparative studies across a wide range of insects and pesticides are limited. The data presented here is from a study on the diamondback moth, Plutella xylostella, a significant agricultural pest.

Table 1: Contact Toxicity of Terpineol Isomer vs. Synthetic Pesticides against 3rd Instar Larvae of Plutella xylostella

CompoundTime (hours)LD50 (mg/mL)95% Confidence Interval
(-)-4-terpineol1243.1536.93 - 50.41
2431.2224.36 - 40.00
Cypermethrin (Positive Control)12Not specified, 100% mortality at tested dose
24Not specified, 100% mortality at tested dose

Data sourced from a study on the insecticidal activity of components from Artemisia lavandulaefolia essential oil. The study reported 100% mortality for cypermethrin at the tested concentration, thus an LD50 value was not calculated but its efficacy is noted as high.

Table 2: Fumigant Toxicity of Terpineol Isomer vs. Synthetic Pesticides against Adults of Plutella xylostella

CompoundTime (hours)LC50 (mg/mL)95% Confidence Interval
(-)-4-terpineol128.347.40 - 9.40
247.356.69 - 8.09
Dichlorvos (Positive Control)12Not specified, 100% mortality at tested dose
24Not specified, 100% mortality at tested dose

Data sourced from the same study, which also noted 100% mortality for the positive control, dichlorvos, at the concentration tested.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of insecticidal efficacy. These protocols are standard methods used in entomological research to assess the toxicity of compounds to insects.

Contact Toxicity Bioassay (Topical Application)

This method evaluates the toxicity of a substance when it comes into direct contact with the insect's cuticle.

a. Test Insects: Third-instar larvae of Plutella xylostella are used for this assay. The larvae are reared on a suitable artificial diet under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

b. Preparation of Test Solutions: The test compound (e.g., (-)-4-terpineol) and the positive control (e.g., cypermethrin) are dissolved in an appropriate solvent, such as acetone, to prepare a series of concentrations. A solvent-only solution serves as the negative control.

c. Application: A precise volume (typically 1 µL) of each test solution is applied topically to the dorsal thorax of each larva using a micro-applicator.

d. Observation: After application, the larvae are transferred to clean petri dishes containing a food source. Mortality is recorded at specified time intervals, such as 12 and 24 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

e. Data Analysis: The mortality data is subjected to probit analysis to determine the median lethal dose (LD50), which is the dose required to kill 50% of the test population.

Fumigant Toxicity Bioassay

This bioassay assesses the toxicity of a volatile compound when it is inhaled by the insect.

a. Test Insects: Adult Plutella xylostella are used for the fumigant assay.

b. Preparation of Test Substance: A filter paper strip is impregnated with a specific volume of the test compound (e.g., (-)-4-terpineol) or the positive control (e.g., dichlorvos) at various concentrations. A filter paper treated with solvent only is used as a negative control.

c. Exposure Chamber: The treated filter paper is placed in a sealed container, such as a glass jar, of a known volume. A set number of adult insects are then introduced into the container.

d. Observation: Mortality is assessed at predetermined intervals (e.g., 12 and 24 hours). Insects that are immobile or unable to move in a coordinated manner are considered dead.

e. Data Analysis: The mortality data is analyzed using probit analysis to calculate the median lethal concentration (LC50), which is the concentration of the vapor in the air that kills 50% of the test population.

Signaling Pathways and Mechanisms of Action

The insecticidal activity of this compound and synthetic pesticides is achieved through different mechanisms of action, primarily by targeting the insect's nervous system.

This compound's Primary Mechanism of Action: Octopamine Receptor Modulation

This compound's insecticidal effect is largely attributed to its interaction with the octopaminergic system in insects.[1] Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing a role analogous to norepinephrine in vertebrates.[2][3][4] this compound is believed to act as an agonist at octopamine receptors, leading to overstimulation of the nervous system. This results in symptoms such as hyperactivity, tremors, and eventually paralysis and death.[1] The binding of this compound to octopamine receptors can trigger a signaling cascade involving the second messenger cyclic AMP (cAMP).[1]

alpha_terpineol_pathway cluster_membrane Neuronal Membrane OctoR Octopamine Receptor G_protein G Protein OctoR->G_protein AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC alpha_T This compound alpha_T->OctoR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Effects PKA->downstream Phosphorylates Targets physiological Hyperactivity, Paralysis, Death downstream->physiological

Caption: Proposed signaling pathway for this compound's insecticidal action.
Synthetic Pesticide Mechanism of Action: A General Overview

Commercial synthetic pesticides encompass various chemical classes, each with a distinct mode of action. Many, like this compound, are neurotoxins. Below is a generalized workflow illustrating the progression from application to the insect's death.

synthetic_pesticide_workflow cluster_application Application & Exposure cluster_physiological Physiological Action cluster_outcome Toxicological Outcome Application Pesticide Application (Spray, Drench, etc.) Contact Contact with Insect Application->Contact Ingestion Ingestion by Insect Application->Ingestion Absorption Absorption into Hemolymph Contact->Absorption Ingestion->Absorption Target Action on Target Site (e.g., Nervous System) Absorption->Target Disruption Physiological Disruption Target->Disruption Paralysis Paralysis Disruption->Paralysis Death Death Paralysis->Death

Caption: General experimental workflow for synthetic pesticide efficacy testing.

For instance, neonicotinoids like imidacloprid act as agonists of the nicotinic acetylcholine receptors, causing continuous nerve stimulation, paralysis, and death.[5][6] Pyrethroids, such as cypermethrin, act on voltage-gated sodium channels in nerve cells, preventing them from closing normally and leading to repetitive nerve firing and paralysis.

Secondary Mechanism of Action: Enzyme Inhibition

Some research suggests that in addition to its primary action on octopamine receptors, this compound may also exhibit inhibitory effects on key enzymes in the insect nervous system, such as acetylcholinesterase (AChE).[7][8] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synapse, causing prolonged nerve stimulation, which can contribute to the overall toxic effect. The IC50 value for AChE inhibition by this compound has been reported as 1.3 mg/mL.[8]

Conclusion

This compound demonstrates insecticidal properties through a distinct mechanism of action primarily involving the modulation of the octopaminergic system. While the available data indicates its potential as an insecticide, its efficacy in comparison to commercial synthetic pesticides appears to be lower based on the limited direct comparative studies. Synthetic pesticides, developed for high potency, generally exhibit lower LD50 and LC50 values.

However, the interest in biopesticides like this compound stems from their potential for greater environmental biodegradability and lower non-target toxicity, although this requires further extensive research. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers exploring the development of new, potentially safer, and more sustainable pest management solutions. Further head-to-head comparative studies across a broader range of insect species and against a wider variety of modern synthetic pesticides are necessary to fully elucidate the relative efficacy and potential applications of this compound in integrated pest management programs.

References

Alpha-Terpineol vs. Linalool: A Comparative Analysis of their Efficacy Against Cariogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing experimental data provides a comparative analysis of two common terpenoids, alpha-terpineol and linalool, and their effects on cariogenic bacteria, primarily Streptococcus mutans and Streptococcus sobrinus. This guide, intended for researchers, scientists, and drug development professionals, summarizes the quantitative antimicrobial activities, details the experimental methodologies for assessing these effects, and visually represents the proposed mechanisms of action.

Quantitative Comparison of Antimicrobial Activity

The antibacterial efficacy of this compound and linalool against key cariogenic bacteria has been quantified in several studies, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values serving as primary indicators of their potency. A direct comparison from a key study by Park et al. (2012) is summarized below.

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
This compound Streptococcus mutans ATCC 251750.81.6
Streptococcus mutans KCOM 10480.81.6
Streptococcus sobrinus ATCC 334780.81.6
Streptococcus sobrinus KCOM 11240.40.8
Linalool Streptococcus mutans ATCC 251751.63.2
Streptococcus mutans KCOM 10481.61.6
Streptococcus sobrinus ATCC 334781.63.2
Streptococcus sobrinus KCOM 11240.81.6

Data sourced from Park et al. (2012).[1][2]

The data indicates that both this compound and linalool exhibit significant antimicrobial activity against cariogenic streptococci.[1][2][3] Notably, this compound demonstrated lower MIC and MBC values against several strains compared to linalool, suggesting a potentially higher potency.

Experimental Protocols

The determination of MIC and MBC values is crucial for evaluating the antimicrobial potential of compounds like this compound and linalool. The broth microdilution method is a standard and widely accepted protocol for this purpose.

Broth Microdilution Method for MIC and MBC Determination
  • Preparation of Bacterial Inoculum:

    • Cariogenic bacteria (e.g., Streptococcus mutans, Streptococcus sobrinus) are cultured in an appropriate broth medium (e.g., Brain Heart Infusion broth) at 37°C to achieve a logarithmic growth phase.

    • The bacterial suspension is then diluted to a standardized concentration, typically 1 x 10^6 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds:

    • This compound and linalool are serially diluted in the broth medium to create a range of concentrations to be tested.

  • Inoculation and Incubation:

    • The diluted bacterial inoculum is added to each well of a 96-well microtiter plate containing the various concentrations of the test compounds.

    • Control wells are included: a positive control (bacteria and broth, no compound) and a negative control (broth only).

    • The microtiter plate is incubated at 37°C for 24 hours.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed.

  • Determination of MBC:

    • To determine the MBC, a small aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium.

    • The plates are incubated at 37°C for 24-48 hours.

    • The MBC is defined as the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both this compound and linalool against cariogenic bacteria involves the disruption of the bacterial cell membrane.

This compound: The hydroxyl group of this compound is believed to interact with the bacterial cell membrane, leading to an increase in its permeability. This disrupts the integrity of the cell wall and membrane, causing leakage of essential intracellular components and ultimately leading to cell death.[4]

Linalool: Linalool's antibacterial activity is also attributed to its effect on the cell membrane. It causes a reduction in the membrane potential and depolarization of the cytoplasmic membrane.[5][6] This disruption of membrane function leads to the leakage of macromolecules and ions, impairing vital cellular processes.[6][7][8]

While the direct impact on specific signaling pathways in cariogenic bacteria is still under investigation, the disruption of the cell membrane, a critical cellular component, would invariably affect numerous signaling cascades that rely on membrane integrity for proper function. This includes two-component signal transduction systems that are often involved in sensing and responding to environmental stimuli.

Below are diagrams illustrating the proposed mechanisms of action and a general representation of a key bacterial signaling pathway potentially affected.

Alpha_Terpineol_Mechanism cluster_bacterium Cariogenic Bacterium Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Increased Permeability Cytoplasm Cytoplasm (Intracellular Components) Cell_Membrane->Cytoplasm Leakage of Components Alpha_Terpineol This compound Alpha_Terpineol->Cell_Wall Interaction & Disruption

Caption: Proposed mechanism of action for this compound.

Linalool_Mechanism cluster_bacterium Cariogenic Bacterium Cell_Membrane Cell Membrane (Maintained Potential) Cytoplasm Cytoplasm (Macromolecules) Cell_Membrane->Cytoplasm Leakage of Macromolecules Linalool Linalool Linalool->Cell_Membrane Reduces Membrane Potential & Depolarization

Caption: Proposed mechanism of action for linalool.

Experimental_Workflow Start Start Prep_Bacteria Prepare Bacterial Inoculum Start->Prep_Bacteria Prep_Compounds Prepare Serial Dilutions of this compound & Linalool Start->Prep_Compounds Inoculate Inoculate Microtiter Plate Prep_Bacteria->Inoculate Prep_Compounds->Inoculate Incubate Incubate at 37°C for 24h Inoculate->Incubate Read_MIC Determine MIC (Visual Inspection) Incubate->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubate_Agar Incubate Agar Plates at 37°C for 24-48h Subculture->Incubate_Agar Read_MBC Determine MBC (Colony Count) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Conclusion

Both this compound and linalool demonstrate promising antibacterial activity against cariogenic bacteria. The available data suggests that this compound may be a more potent agent against certain strains of S. mutans and S. sobrinus. Their primary mechanism of action, the disruption of the bacterial cell membrane, underscores their potential as effective antimicrobial agents in oral healthcare. Further research is warranted to elucidate their precise interactions with bacterial signaling pathways, which could lead to the development of novel and targeted anti-caries therapies.

References

A Researcher's Guide to Assessing the Antitumor Activity of Alpha-Terpineol in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of alpha-terpineol, a naturally occurring monoterpene alcohol, as a potential anticancer agent. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings of its activity, compare its efficacy across different preclinical models, and provide robust, field-tested protocols for its evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and practical methodologies needed to rigorously assess this compound's therapeutic potential.

Introduction: The Rationale for Investigating this compound

This compound (α-TP) is a major constituent of essential oils from various plants, including Salvia libanotica and eucalyptus.[1][2] While traditionally used in perfumes and cosmetics, a growing body of evidence highlights its diverse pharmacological properties, including anti-inflammatory, antioxidant, and notably, antitumor activities.[3][4][5] Unlike many conventional chemotherapeutics that exhibit high toxicity and limited bioavailability, natural compounds like this compound offer a promising avenue for developing novel cancer therapies, potentially with improved safety profiles.[6] This guide synthesizes the current preclinical evidence to build a comprehensive case for its continued investigation.

Core Mechanism of Action: Suppression of the NF-κB Signaling Nexus

A significant body of research points to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway as a primary mechanism of this compound's antitumor action.[7][8] NF-κB is a crucial transcription factor that links chronic inflammation and cancer, regulating genes involved in cell survival, proliferation, and inflammation.[9] In many human tumors, NF-κB is constitutively active, making it a prime therapeutic target.[9]

Experimental evidence demonstrates that this compound inhibits the tumor necrosis factor-alpha (TNF-α) induced translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in a dose-dependent manner.[1][9] This blockade prevents NF-κB from activating its downstream pro-survival target genes, ultimately leading to reduced cancer cell growth.[1] Studies have confirmed this inhibitory effect through multiple robust assays, including high-content screening (HCS) for p65 translocation and transcriptional reporter gene assays.[1][9] The downregulation of NF-κB-related genes, such as IL-1β and IL1R1, further substantiates this mechanism.[1][7]

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocates p_IkB->p65_p50 Releases a_TP This compound a_TP->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Transcription Gene Transcription (Proliferation, Survival, Inflammation) DNA->Transcription Initiates

Caption: this compound's inhibition of the NF-κB pathway.

Multifaceted Antitumor Effects: Beyond NF-κB Inhibition

While NF-κB suppression is a key feature, the antitumor activity of this compound is multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and modulation of oxidative stress.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis in a dose- and time-dependent manner.[1] In lymphoma cells, treatment resulted in an accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding increase in the sub-G1 population, which is indicative of apoptotic cells.[1] Studies on murine Sarcoma 180 cells revealed that this compound causes DNA fragmentation and loss of cell membrane integrity, leading to early, late, and necrotic apoptosis.[10][11] In the MCF-7 breast cancer cell line, this compound was found to stimulate apoptosis and downregulate the anti-apoptotic protein Bcl-2.[12] This demonstrates that the compound can trigger intrinsic apoptotic pathways.

Modulation of Oxidative Stress

The role of this compound in modulating oxidative stress appears context-dependent. In some cancer models, it induces cytotoxicity through the overproduction of Reactive Oxygen Species (ROS).[13] Conversely, in an in vivo model of cancer pain, this compound exhibited antioxidant effects, increasing the tissue's antioxidant capacity and reducing the immunocontent of inducible nitric oxide synthase (iNOS), a pro-inflammatory enzyme.[2][14] This dual role suggests that this compound may disrupt the delicate redox balance within tumor cells, pushing them towards apoptosis while potentially protecting normal tissues from oxidative damage.

Comparative Efficacy: An In Vitro Perspective

The cytotoxic potency of this compound has been evaluated across a range of human cancer cell lines. A key advantage of this compound is its demonstrated selectivity, showing higher activity in tumor cells compared to normal peripheral blood mononuclear cells (PBMCs).[1] This section provides a comparative summary of its efficacy.

Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines

Cancer Type Cell Line IC50 Value Supporting Evidence
Small Cell Lung Carcinoma NCI-H69 0.26 mM Most sensitive line in a panel of 14.[1][9]
Colorectal Cancer HCT-116 Sensitive Demonstrated sensitivity in cytotoxicity assays.[1][9]
HCT-8 Sensitive Demonstrated sensitivity in cytotoxicity assays.[1][9]
Breast Adenocarcinoma MCF-7 33.0 ± 5.4 µg/mL Cytotoxicity linked to apoptosis induction.[12]
Glioblastoma U87MG, LN229 IC50 ~400-600 µM Suppressed migration, invasion, and stemness.[15]
Cervical Cancer HeLa Sensitive Inhibited TNFα-induced NF-κB translocation.[9]
Myeloma RPMI 8226/S Sensitive Demonstrated sensitivity in cytotoxicity assays.[1][9]

| Murine Sarcoma | Sarcoma 180 | Reduced viability by 50.9% at 100 µg/mL | Induced genotoxic and apoptotic effects.[10][11][16] |

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions (e.g., incubation time, assay method) between studies.

Preclinical In Vivo Assessment

While in vitro data are promising, in vivo studies are critical for validating therapeutic potential. To date, in vivo research on this compound's direct antitumor efficacy is limited but emerging.

A study using a sarcoma 180-induced cancer pain model in mice found that while this compound significantly reduced pain-related behaviors, it did not reduce tumor growth at the tested dosages.[2] However, a more recent study on glioblastoma demonstrated that this compound could suppress tumor development in an in vivo model, providing stronger evidence for its direct anticancer effects.[15] These findings underscore the necessity for further in vivo research focusing on tumor growth inhibition (TGI) across different cancer types, establishing optimal dosing regimens, and evaluating pharmacokinetic profiles.

Essential Experimental Protocols

To ensure reproducibility and validity, we present standardized protocols for key assays used to evaluate this compound. The causality behind these choices is critical: we begin with a broad cytotoxicity screen to determine potency, followed by mechanistic assays to understand how the compound works.

Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Analysis cluster_mechanisms Mechanism of Action cluster_invivo In Vivo Validation start This compound cytotoxicity Cytotoxicity Screening (MTT / FMCA Assay) Determine IC50 start->cytotoxicity mechanistic Mechanistic Assays cytotoxicity->mechanistic If IC50 is potent apoptosis Apoptosis Assay (Annexin V / PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle nfkb NF-κB Translocation (High-Content Imaging) mechanistic->nfkb tgi Tumor Growth Inhibition (Xenograft Model) apoptosis->tgi If mechanism is validated cell_cycle->tgi If mechanism is validated nfkb->tgi If mechanism is validated toxicity Toxicity Assessment tgi->toxicity

Caption: A logical workflow for assessing this compound's antitumor activity.

Protocol: Cell Viability Assessment (MTT Assay)

This assay is a fundamental first step to quantify the dose-dependent cytotoxic effect of a compound. It measures the metabolic activity of cells, which correlates with cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, NCI-H69) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a vehicle control (if applicable).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂. The duration is critical and should be optimized for the specific cell line.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol: NF-κB Nuclear Translocation Assay (Immunofluorescence)

This imaging-based assay directly visualizes the inhibitory effect of this compound on the key step in NF-κB activation.

  • Cell Seeding: Seed cells (e.g., HeLa) on glass coverslips in a 24-well plate or in an imaging-compatible 96-well plate. Allow them to attach overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB translocation by adding a stimulating agent like TNF-α (e.g., 10 ng/mL) for 30 minutes. Include an unstimulated control and a stimulated-only control.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block non-specific binding with 1% BSA in PBS for 1 hour. Incubate with a primary antibody against the NF-κB p65 subunit (e.g., 1:400 dilution) overnight at 4°C.

  • Secondary Antibody and Counterstain: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Imaging and Analysis: Mount coverslips onto slides or image the plate directly using a fluorescence microscope or a high-content imaging system. Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A decrease in the nuclear-to-cytoplasmic ratio in this compound-treated cells indicates inhibition.

Conclusion and Future Directions

The preclinical data collectively suggest that this compound is a promising natural compound with tangible antitumor activity. Its well-defined mechanism of action, centered on the inhibition of the pro-survival NF-κB pathway, provides a strong rationale for its development. Furthermore, its ability to induce apoptosis and modulate the tumor's redox environment highlights its potential for a multi-pronged attack on cancer cells.

However, the transition from a promising preclinical candidate to a clinical therapeutic requires addressing several key gaps. Future research must prioritize:

  • Comprehensive In Vivo Efficacy Studies: Conducting robust tumor growth inhibition studies in various orthotopic and patient-derived xenograft (PDX) models is essential to confirm its anticancer activity in vivo.

  • Pharmacokinetic and Safety Profiling: A thorough understanding of its absorption, distribution, metabolism, excretion (ADME), and toxicity is necessary to establish a therapeutic window.

  • Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies or targeted agents could enhance efficacy and overcome resistance.

By pursuing these research avenues with the scientific rigor outlined in this guide, the scientific community can fully elucidate the therapeutic potential of this compound in the fight against cancer.

References

Unveiling the Molecular Response: A Comparative Analysis of Gene Expression in Termites Exposed to Alpha-Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of gene expression in termites following exposure to the natural insecticide alpha-terpineol. While comprehensive transcriptomic data on this compound alone is limited, this guide synthesizes the findings from a study investigating its synergistic effects with entomopathogenic nematodes, offering valuable insights into the molecular mechanisms underlying its termiticidal activity.

This compound, a monoterpenoid alcohol found in many essential oils, has demonstrated insecticidal properties. Understanding its impact on gene expression is crucial for developing novel and effective pest control strategies. This guide presents a comparative overview of the known effects of this compound on termite gene expression, with a focus on immune-related pathways.

Comparative Gene Expression Data

The following table summarizes the differential expression of key immune-related genes in the subterranean termite Coptotermes formosanus when exposed to a combination of this compound and the entomopathogenic nematode Steinernema carpocapsae, as compared to controls and exposure to nematodes alone. This data is derived from a study by Zeng et al. (2023), which provides the most relevant, albeit combined, gene expression analysis to date.[1] The study highlights that this compound can weaken the immune defense of termites, thereby enhancing the efficacy of biological control agents.[1]

Gene NameGene FunctionTreatment Group (α-terpineol + Nematodes) vs. ControlTreatment Group (α-terpineol + Nematodes) vs. Nematodes Alone
Immune Recognition
Peptidoglycan Recognition Protein (PGRP)Recognizes bacterial peptidoglycanDown-regulatedDown-regulated
Gram-Negative Binding Protein (GNBP)Binds to fungal β-1,3-glucanDown-regulatedDown-regulated
Immune Signaling Pathways
Toll-like Receptor (TLR)Initiates the Toll signaling pathwayDown-regulatedDown-regulated
Immune Deficiency (IMD)Key component of the IMD signaling pathwayDown-regulatedDown-regulated
Immune Effectors
DefensinAntimicrobial peptideDown-regulatedDown-regulated
TermicinAntimicrobial peptideDown-regulatedDown-regulated

Note: The down-regulation of these key immune genes suggests that this compound, in combination with nematodes, synergistically suppresses the termite's innate immune response.

Experimental Protocols

The following methodologies are based on the study that investigated the combined effects of this compound and entomopathogenic nematodes on Coptotermes formosanus.[1]

Termite Maintenance and Treatment
  • Termite Species: Coptotermes formosanus workers were collected from a field colony.

  • Acclimation: Termites were maintained in the laboratory under controlled conditions (e.g., temperature, humidity) prior to the experiment.

  • Treatment Groups:

    • Control Group: Termites exposed to filter paper treated with the solvent carrier for this compound.

    • This compound Group: Termites exposed to filter paper treated with a low lethal concentration of this compound.

    • Nematode Group: Termites exposed to an aqueous suspension of Steinernema carpocapsae.

    • Combined Treatment Group: Termites exposed to filter paper treated with this compound followed by exposure to an aqueous suspension of S. carpocapsae.

  • Exposure Duration: Termites were exposed to the treatments for a specified period (e.g., 24-48 hours) before sample collection.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
  • RNA Extraction: Total RNA was extracted from whole bodies of termite workers from each treatment group using a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Quantitative real-time PCR was performed using gene-specific primers for the target immune genes and a reference gene for normalization. The relative expression levels of the target genes were calculated using the 2-ΔΔCt method.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the molecular interactions and experimental design, the following diagrams are provided.

experimental_workflow cluster_collection Termite Collection & Acclimation cluster_treatment Experimental Treatment Groups cluster_analysis Gene Expression Analysis termite_collection Collect C. formosanus workers acclimation Acclimate in lab conditions termite_collection->acclimation control Control (Solvent) acclimation->control alpha_terpineol This compound acclimation->alpha_terpineol nematodes Nematodes acclimation->nematodes combined This compound + Nematodes acclimation->combined rna_extraction RNA Extraction control->rna_extraction alpha_terpineol->rna_extraction nematodes->rna_extraction combined->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR cdna_synthesis->qrt_pcr data_analysis Data Analysis (2-ΔΔCt) qrt_pcr->data_analysis

Caption: Experimental workflow for analyzing termite gene expression.

termite_immune_pathway cluster_recognition Pathogen Recognition cluster_signaling Intracellular Signaling Cascades cluster_response Immune Response cluster_inhibition Inhibition by this compound PAMPs Pathogen-Associated Molecular Patterns (e.g., Peptidoglycan, β-1,3-glucan) PGRPs PGRPs PAMPs->PGRPs GNBP GNBP PAMPs->GNBP Toll_pathway Toll Pathway PGRPs->Toll_pathway IMD_pathway IMD Pathway PGRPs->IMD_pathway GNBP->Toll_pathway AMPs Antimicrobial Peptides (e.g., Defensin, Termicin) Toll_pathway->AMPs IMD_pathway->AMPs alpha_terpineol α-terpineol alpha_terpineol->PGRPs alpha_terpineol->GNBP alpha_terpineol->Toll_pathway alpha_terpineol->IMD_pathway alpha_terpineol->AMPs

Caption: Generalized termite immune signaling pathway and points of inhibition by this compound.

References

Safety Operating Guide

Proper Disposal of Alpha-Terpineol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of alpha-terpineol, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety Considerations

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2][3] It is also recognized as being potentially harmful to aquatic life with long-lasting effects.[1][4] Adherence to proper personal protective equipment (PPE) and handling procedures is critical during any disposal-related activities.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[5]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[1][5]

  • Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[6]

  • Respiratory Protection: In case of insufficient ventilation or the formation of aerosols or mists, use an approved respiratory protector.[5]

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out as hazardous waste and in strict accordance with all local, regional, and national regulations.[2][6] Never discharge this compound into drains or the environment.[1][5][7]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a designated, properly labeled, and securely sealed container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[5][8]

    • Avoid mixing this compound with incompatible materials, such as strong oxidizing agents.[8]

  • Disposal of Liquid Waste:

    • Surplus and non-recyclable this compound solutions should be handled by a licensed professional waste disposal company.[5][9]

    • As a combustible material, a suitable disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][9]

  • Disposal of Contaminated Materials:

    • Any materials used to clean up spills (e.g., sand, vermiculite, absorbent pads) must be collected and placed in a sealed container for hazardous waste disposal.[10]

    • Treat all contaminated labware and PPE as hazardous waste and dispose of them accordingly.

  • Handling of Empty Containers:

    • Empty containers may retain product residue and should be handled as hazardous waste.[2][11]

    • Containers can be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.[1]

    • After proper rinsing, containers may be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate & Ventilate: Evacuate non-essential personnel from the area. Ensure adequate ventilation and remove all sources of ignition.[1][5]

  • Contain Spill: Prevent the spill from spreading and from entering drains or waterways using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[10]

  • Absorb & Collect: Carefully absorb the spilled material. Collect the mixture and place it into a suitable, labeled container for hazardous waste disposal.[5]

  • Clean Area: Clean the spill area thoroughly with soap and water, collecting the cleaning water for disposal as hazardous waste.

  • Decontaminate: Remove and decontaminate all clothing and equipment that came into contact with the spilled material.

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, relevant for safety assessments.

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) 5,170 mg/kgRat[1]
Acute Dermal Toxicity (LD50) > 5,000 mg/kgRat[1]
Aquatic Toxicity (LC50) > 82 mg/L (96 hours)Zebrafish (Danio rerio)[1]
Aquatic Toxicity (EC50) 10 mg/L (48 hours)Water Flea (Daphnia magna)[1]
Flash Point 89.4 °C / 193.0 °F-[11]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

AlphaTerpineolDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid this compound (Pure or in Solution) waste_type->liquid_waste Liquid solid_waste Contaminated Solids (PPE, Absorbents, Glassware) waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container collect Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect solid_waste->collect rinse Triple-Rinse Container empty_container->rinse disposal_company Transfer to Licensed Waste Disposal Company collect->disposal_company spill_kit Use Spill Kit: Contain with Inert Material spill_kit->collect collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate recycle Recycle or Recondition Punctured Container rinse->recycle collect_rinsate->collect incineration Recommended Method: Chemical Incineration disposal_company->incineration

Caption: Decision workflow for safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Alpha-Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Alpha-Terpineol, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your laboratory practices.

Essential Safety & Exposure Data

While specific Occupational Exposure Limits (OELs) for this compound have not been established by major US regulatory bodies such as OSHA, NIOSH, or ACGIH, valuable guidance can be drawn from international sources and glove manufacturer recommendations.[1][2][3][4] This information is crucial for conducting a thorough risk assessment and implementing appropriate safety controls.

ParameterValueJurisdiction/SourceNotes
Occupational Exposure Limit (TWA) 20 ppm (111 mg/m³)Canada - AlbertaAs "Turpentine and selected monoterpenes"[5]
Occupational Exposure Limit (TWA) 20 ppm (30 mg/m³)Canada - SaskatchewanAs "Turpentine and selected monoterpenes"[5]
Glove Recommendation Nitrile Rubber (NBR)Multiple Safety Data SheetsRecommended for splash protection.[4]
Glove Protection Class (Prolonged Contact) Class 5 or higherGeneral GuidanceBreakthrough time greater than 240 minutes.[5]

Note: The absence of established PELs from OSHA does not imply that this compound is without risk. It is crucial to handle it with care, utilizing appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to minimize exposure risk when handling this compound. The following protocol outlines the minimum required PPE and best practices for its use.

Standard Handling Operations:
  • Eye and Face Protection: Always wear safety goggles with side shields to protect against splashes.[4]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile rubber (NBR) gloves are a suitable option for incidental contact.[4] For tasks involving potential prolonged or repeated contact, it is recommended to use gloves with a protection class of 5 or higher, indicating a breakthrough time of over 240 minutes.[5] Always inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: Under conditions of adequate ventilation where aerosols or mists are not generated, respiratory protection is typically not required. However, if there is a risk of generating aerosols or mists, a NIOSH-approved respirator should be used.[1][6]

Procedural Guidance for Safe Handling and Disposal

Adherence to standardized procedures is fundamental to laboratory safety. The following step-by-step guides for the handling, storage, and disposal of this compound are designed to minimize risk and ensure regulatory compliance.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Container Integrity: Keep the container tightly sealed when not in use to prevent the release of vapors.

Operational Plan for Use:
  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Verify that safety equipment, including an eyewash station and safety shower, is readily accessible.

  • Dispensing: When transferring this compound, use a funnel or other appropriate dispensing aid to minimize splashing.

  • Avoid Inhalation: Handle the chemical in a well-ventilated area to keep airborne concentrations low.[1] If the potential for aerosol or mist formation exists, respiratory protection is necessary.[6]

  • Prevent Contact: Avoid direct contact with skin and eyes by wearing the appropriate PPE.[1]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Disposal Plan:
  • Waste Characterization: this compound and its container must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Regulatory Compliance: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

  • Decontamination: Decontaminate any reusable equipment that has come into contact with this compound before reuse.

Emergency Procedures: Spill Response Workflow

In the event of a spill, a rapid and coordinated response is crucial to mitigate potential hazards. The following workflow diagram, generated using Graphviz, outlines the key steps for a safe and effective spill cleanup.

Spill_Cleanup_Workflow This compound Spill Cleanup Workflow A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Assess the Spill (Size, Location, Ventilation) B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) C->D E Contain the Spill (Use absorbent pads or booms) D->E F Absorb the Spilled Material (Use inert absorbent like vermiculite or sand) E->F G Collect Absorbed Material (Use non-sparking tools) F->G H Place in a Labeled, Sealable Container for Hazardous Waste G->H I Decontaminate the Spill Area (Wipe with appropriate solvent, followed by soap and water) H->I J Dispose of all Contaminated Materials as Hazardous Waste I->J K Report the Incident to Lab Supervisor/Safety Officer J->K

Caption: Workflow for a safe and effective response to an this compound spill.

Logical Relationship of Safety Measures

The effective management of chemical safety relies on a hierarchical approach to controls. The following diagram illustrates the relationship between different safety measures, from the most effective (elimination) to the least effective (PPE).

Safety_Hierarchy Hierarchy of Controls for Chemical Safety cluster_0 Most Effective cluster_1 Less Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: The hierarchy of controls for managing chemical hazards in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alpha-Terpineol
Reactant of Route 2
Alpha-Terpineol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.